ZLN024
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-(2-bromo-4-methylphenoxy)ethylsulfanyl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2OS/c1-10-3-4-12(11(14)9-10)17-7-8-18-13-15-5-2-6-16-13/h2-6,9H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJRSHZSULRJHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCSC2=NC=CC=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
723249-01-2 | |
| Record name | 723249-01-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
ZLN024: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZLN024 is a novel, small-molecule allosteric activator of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis. Its discovery has provided a promising therapeutic avenue for metabolic diseases, particularly type 2 diabetes mellitus. This technical guide provides an in-depth overview of the discovery, a putative synthesis pathway, and the molecular mechanism of this compound. It includes detailed experimental protocols for key biological assays and presents all quantitative data in structured tables for ease of comparison. Furthermore, signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a comprehensive understanding of this significant compound.
Discovery of this compound
This compound was identified through a random screening of a compound library against the AMPK α1β1γ1 heterotrimer using an established scintillation proximity assay (SPA).[1][2] This high-throughput screening method is designed to identify compounds that can directly interact with and modulate the activity of a target protein.
Scintillation Proximity Assay (SPA) for AMPK Activators
The SPA for AMPK activators is a homogeneous assay that measures the phosphorylation of a biotinylated peptide substrate (e.g., Biotin-SAMS) by AMPK. The assay relies on the principle that only radiolabeled ATP ([γ-³³P]ATP) incorporated into the biotinylated substrate, which is bound to streptavidin-coated SPA beads, will be in close enough proximity to the scintillant within the beads to generate a detectable light signal.
Experimental Protocol: Scintillation Proximity Assay for AMPK
-
Reagent Preparation:
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT.
-
AMPK Enzyme: Recombinant, fully phosphorylated AMPK heterotrimers (e.g., α1β1γ1) are diluted in assay buffer to a final concentration of 200 nM.[1]
-
Substrate Mix: A mixture of 2 µM biotin-SAMS peptide and 2 µM ATP is prepared in the assay buffer.[1]
-
Radiolabel: [γ-³³P]ATP is added to the substrate mix to a final activity of 7.4×10³ Bq/well.[1]
-
Test Compound: this compound or other library compounds are serially diluted in DMSO.
-
SPA Beads: Streptavidin-coated SPA beads are suspended in an appropriate buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 5 µL of the test compound solution.
-
Add 20 µL of the AMPK enzyme solution to each well.
-
Initiate the kinase reaction by adding 25 µL of the substrate/radiolabel mix to each well.
-
Incubate the plate at 30°C for 30 minutes with gentle agitation.
-
Stop the reaction by adding 50 µL of a stop buffer containing EDTA and a high concentration of non-radiolabeled ATP.
-
Add 50 µL of the SPA bead suspension to each well.
-
Incubate for 15 minutes to allow the biotinylated substrate to bind to the beads.
-
Measure the light emission using a scintillation counter.
-
-
Data Analysis:
-
The amount of phosphorylated substrate is proportional to the light signal.
-
The activity of AMPK in the presence of the test compound is compared to a vehicle control (DMSO).
-
EC₅₀ values are determined by plotting the compound concentration against the percentage of AMPK activation.
-
Synthesis of this compound
Putative Synthesis Protocol
Step 1: Synthesis of 2-(2-bromo-4-methylphenoxy)ethan-1-ol
This step involves a Williamson ether synthesis between 2-bromo-4-methylphenol and 2-chloroethanol.
-
Reactants: 2-bromo-4-methylphenol, 2-chloroethanol, Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃).
-
Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile.
-
Procedure:
-
Dissolve 2-bromo-4-methylphenol in the chosen solvent.
-
Add a base (e.g., NaOH) to deprotonate the phenol, forming the phenoxide.
-
Add 2-chloroethanol to the reaction mixture.
-
Heat the mixture (e.g., to 80-100°C) and stir for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-(2-bromo-4-methylphenoxy)ethan-1-ol.
-
Step 2: Synthesis of 2-[[2-(2-bromo-4-methylphenoxy)ethyl]thio]-pyrimidine (this compound)
This step involves the S-alkylation of 2-mercaptopyrimidine with the alcohol intermediate from Step 1, likely via activation of the alcohol. A more direct approach would be a Mitsunobu reaction.
-
Reactants: 2-(2-bromo-4-methylphenoxy)ethan-1-ol, 2-mercaptopyrimidine, Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD), Triphenylphosphine (PPh₃).
-
Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM).
-
Procedure:
-
Dissolve 2-(2-bromo-4-methylphenoxy)ethan-1-ol, 2-mercaptopyrimidine, and triphenylphosphine in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture in an ice bath (0°C).
-
Add DEAD or DIAD dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
-
Mechanism of Action and Biological Activity
This compound is an allosteric activator of AMPK, meaning it binds to a site on the enzyme distinct from the active site to enhance its catalytic activity.
Molecular Mechanism
-
Direct Activation: this compound directly activates various AMPK heterotrimer isoforms.
-
Requirement for Phosphorylation: The activation of AMPK by this compound necessitates the prior phosphorylation of Threonine-172 (Thr-172) in the activation loop of the α-subunit by an upstream kinase.
-
Protection from Dephosphorylation: this compound protects the phosphorylated Thr-172 from being dephosphorylated by protein phosphatase 2Cα (PP2Cα), thereby prolonging the active state of AMPK.
In Vitro and In Vivo Activity
In Vitro Efficacy:
This compound has been shown to activate various recombinant AMPK heterotrimers in a concentration-dependent manner. It also stimulates glucose uptake and fatty acid oxidation in L6 myotubes without altering the ADP/ATP ratio. In primary hepatocytes, this compound decreases fatty acid synthesis and glucose output.
Table 1: In Vitro Activity of this compound on AMPK Heterotrimers
| AMPK Heterotrimer | EC₅₀ (µM) | Fold Activation |
| α1β1γ1 | 0.42 | 1.5 |
| α2β1γ1 | 0.95 | 1.7 |
| α1β2γ1 | 1.1 | 1.7 |
| α2β2γ1 | 0.13 | 1.6 |
| Data sourced from MedchemExpress and R&D Systems. |
In Vivo Efficacy:
In diabetic db/db mice, oral administration of this compound (15 mg/kg/day for 5 weeks) improved glucose tolerance and reduced fasting blood glucose by 15%. Furthermore, this compound treatment led to a decrease in liver weight, triacylglycerol, and total cholesterol content.
Table 2: In Vivo Effects of this compound in db/db Mice
| Parameter | Vehicle | This compound (15 mg/kg/day) |
| Fasting Blood Glucose Reduction | - | 15% |
| Glucose Tolerance | - | Improved |
| Liver Weight | - | Decreased |
| Liver Triacylglycerol | - | Decreased |
| Liver Total Cholesterol | - | Decreased |
| Data sourced from MedchemExpress. |
Key Experimental Protocols
Glucose Uptake Assay in L6 Myotubes
This assay measures the uptake of a radiolabeled glucose analog, such as 2-deoxy-D-[³H]glucose, into differentiated L6 muscle cells.
Experimental Protocol:
-
Cell Culture and Differentiation:
-
Culture L6 myoblasts in DMEM supplemented with 10% FBS.
-
Induce differentiation into myotubes by switching to DMEM with 2% horse serum once cells reach confluence.
-
Use fully differentiated myotubes for the assay.
-
-
Assay Procedure:
-
Starve the myotubes in serum-free medium for 3-4 hours prior to the assay.
-
Wash the cells with a Krebs-Ringer-HEPES (KRH) buffer.
-
Treat the cells with various concentrations of this compound or a positive control (e.g., insulin) in KRH buffer for 30 minutes at 37°C.
-
Add 2-deoxy-D-[³H]glucose to each well and incubate for 10 minutes.
-
Terminate glucose uptake by washing the cells rapidly with ice-cold KRH buffer.
-
Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH).
-
Measure the radioactivity in the cell lysates using a scintillation counter.
-
-
Data Analysis:
-
Normalize the radioactive counts to the protein concentration of each well.
-
Express the results as a fold increase over the basal (vehicle-treated) glucose uptake.
-
Fatty Acid Oxidation Assay
This assay measures the rate at which cells oxidize a radiolabeled fatty acid, such as [¹⁴C]palmitate, to CO₂ and acid-soluble metabolites.
Experimental Protocol:
-
Cell Culture:
-
Plate L6 myotubes or primary hepatocytes in appropriate culture vessels.
-
-
Assay Procedure:
-
Pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Prepare the assay medium containing [¹⁴C]palmitate complexed to BSA.
-
Add the assay medium to the cells and incubate at 37°C for 1-2 hours.
-
To measure CO₂ production, the culture plates can be sealed, and the released ¹⁴CO₂ trapped in a filter paper soaked with a CO₂ trapping agent (e.g., NaOH).
-
To measure acid-soluble metabolites, stop the reaction by adding perchloric acid.
-
Centrifuge the samples to pellet the precipitates.
-
Measure the radioactivity in the supernatant (containing acid-soluble metabolites) or the filter paper (for CO₂) using a scintillation counter.
-
-
Data Analysis:
-
Normalize the radioactive counts to the protein concentration.
-
Calculate the rate of fatty acid oxidation and express it as a fold change relative to the vehicle-treated control.
-
Conclusion
This compound is a potent, allosteric activator of AMPK with a clear mechanism of action that involves both direct enzymatic stimulation and protection from deactivation. Its efficacy in vitro and in vivo demonstrates its potential as a therapeutic agent for type 2 diabetes and other metabolic disorders. The provided protocols and data serve as a comprehensive resource for researchers in the field of drug discovery and metabolic disease, facilitating further investigation and development of AMPK-targeted therapies.
References
ZLN024: A Comprehensive Technical Guide to its Cellular Target and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZLN024 is a potent small-molecule allosteric activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This document provides an in-depth technical overview of the cellular target of this compound, its mechanism of action, and the downstream signaling pathways it modulates. Detailed experimental protocols and quantitative data are presented to support researchers in the fields of metabolic disease, oncology, and drug discovery.
Introduction
AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine kinase that functions as a critical energy sensor in eukaryotic cells. It is activated in response to metabolic stresses that increase the cellular AMP:ATP ratio, such as glucose deprivation, hypoxia, and exercise. Once activated, AMPK orchestrates a metabolic switch, inhibiting anabolic pathways that consume ATP while activating catabolic pathways that generate ATP, thereby restoring cellular energy balance. Given its central role in metabolism, AMPK has emerged as a promising therapeutic target for a range of human diseases, including type 2 diabetes, obesity, and cancer.
This compound is a novel, cell-permeable, allosteric activator of AMPK. It has been shown to exert beneficial metabolic effects in both in vitro and in vivo models, making it a valuable tool for studying AMPK function and a potential lead compound for the development of new therapeutics. This guide will delve into the specifics of this compound's interaction with its cellular target, AMPK.
The Cellular Target: AMP-Activated Protein Kinase (AMPK)
The primary cellular target of this compound is the AMP-activated protein kinase (AMPK). AMPK exists as a heterotrimeric complex composed of a catalytic α subunit and two regulatory subunits, β and γ. There are multiple isoforms of each subunit (α1, α2; β1, β2; γ1, γ2, γ3), leading to a variety of possible heterotrimeric combinations with distinct tissue distribution and regulatory properties.
This compound has been demonstrated to be a direct allosteric activator of various AMPK heterotrimer complexes.[1][2][3]
Quantitative Data: this compound Activation of AMPK Isoforms
The efficacy of this compound in activating different AMPK heterotrimers has been quantified, with the half-maximal effective concentrations (EC50) determined through in vitro kinase assays.
| AMPK Heterotrimer | EC50 (µM) | Fold Activation |
| α1β1γ1 | 0.42 | 1.5-fold |
| α2β1γ1 | 0.95 | 1.7-fold |
| α1β2γ1 | 1.1 | 1.7-fold |
| α2β2γ1 | 0.13 | 1.6-fold |
Data compiled from multiple sources.[1][2]
Mechanism of Action
This compound functions as an allosteric activator of AMPK. Its mechanism of action involves several key features:
-
Direct Binding: this compound directly binds to the AMPK complex.
-
Allosteric Activation: Unlike the natural activator AMP, which binds to the γ subunit, this compound is believed to bind to a different site on the complex, inducing a conformational change that leads to its activation.
-
Requirement for Threonine 172 Phosphorylation: The activation of AMPK by this compound requires the pre-phosphorylation of threonine 172 (Thr172) on the activation loop of the α subunit by an upstream kinase, such as LKB1 or CaMKKβ.
-
Protection from Dephosphorylation: this compound protects the phosphorylated Thr172 residue from being dephosphorylated by protein phosphatases like protein phosphatase 2Cα (PP2Cα), thereby prolonging the activated state of AMPK.
Signaling Pathway Activated by this compound
The activation of AMPK by this compound triggers a cascade of downstream signaling events aimed at restoring cellular energy homeostasis. Key downstream effects include the stimulation of catabolic processes and the inhibition of anabolic processes.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the cellular effects of this compound.
Scintillation Proximity Assay (SPA) for AMPK Activation
This assay is used to identify and quantify the direct activation of recombinant AMPK by this compound.
Materials:
-
Recombinant human AMPK heterotrimers (e.g., α1β1γ1)
-
Biotinylated-SAMS peptide (HMRSAMSGLHLVKRR)
-
[γ-³³P]ATP
-
Streptavidin-coated SPA beads
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 5 mM MgCl₂, 1 mM DTT, 0.02% Tween-20)
-
This compound compound
-
96-well microplates
Procedure:
-
Prepare a reaction mixture containing the recombinant AMPK enzyme, biotin-SAMS peptide, and [γ-³³P]ATP in the assay buffer.
-
Add varying concentrations of this compound or vehicle control to the wells of a 96-well plate.
-
Initiate the kinase reaction by adding the reaction mixture to the wells.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop buffer containing EDTA and streptavidin-coated SPA beads.
-
Incubate the plate for at least 30 minutes to allow the biotinylated peptide to bind to the SPA beads.
-
Measure the radioactivity using a scintillation counter. The proximity of the ³³P-labeled peptide to the scintillant in the beads results in a detectable signal.
-
Calculate the fold activation and EC50 values for this compound.
Western Blotting for AMPK and ACC Phosphorylation
This method is used to assess the activation state of AMPK and its downstream target ACC in cell lysates.
Materials:
-
Cell culture (e.g., L6 myotubes, C2C12 myotubes)
-
This compound compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total AMPKα, anti-phospho-ACC (Ser79), anti-total ACC, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Culture cells to the desired confluency and treat with this compound or vehicle for the specified time.
-
Wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Glucose Uptake Assay in L6 Myotubes
This assay measures the effect of this compound on glucose transport into muscle cells.
Materials:
-
Differentiated L6 myotubes
-
This compound compound
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-deoxy-[³H]-glucose
-
Insulin (positive control)
-
Scintillation fluid
-
0.5 M NaOH
Procedure:
-
Seed L6 myoblasts and differentiate them into myotubes.
-
Serum-starve the myotubes for 4-6 hours.
-
Wash the cells with KRH buffer.
-
Treat the cells with this compound, insulin, or vehicle in KRH buffer for the desired time.
-
Add 2-deoxy-[³H]-glucose to each well and incubate for 10-15 minutes.
-
Stop the uptake by washing the cells rapidly with ice-cold KRH buffer.
-
Lyse the cells with 0.5 M NaOH.
-
Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity.
-
Normalize the glucose uptake to the protein content of each well.
Fatty Acid Oxidation Assay in C2C12 Myotubes
This assay determines the effect of this compound on the rate of fatty acid metabolism.
Materials:
-
Differentiated C2C12 myotubes
-
This compound compound
-
[¹⁴C]-palmitate complexed to BSA
-
Scintillation fluid
-
Perchloric acid (PCA)
Procedure:
-
Seed C2C12 myoblasts and differentiate them into myotubes.
-
Pre-incubate the myotubes in serum-free medium.
-
Treat the cells with this compound or vehicle in the presence of [¹⁴C]-palmitate-BSA complex.
-
Incubate for 1-2 hours at 37°C.
-
Stop the reaction by adding ice-cold PCA.
-
Collect the supernatant containing the acid-soluble metabolites (¹⁴CO₂ and ¹⁴C-acetyl-CoA).
-
Measure the radioactivity in the supernatant using a scintillation counter.
-
Normalize the fatty acid oxidation rate to the protein content of each well.
In Vivo Efficacy
The therapeutic potential of this compound has been evaluated in animal models of metabolic disease. In diabetic db/db mice, oral administration of this compound has been shown to improve glucose tolerance and reduce fasting blood glucose levels.
Experimental Protocol in db/db Mice
Animal Model:
-
Male C57BL/KsJ-db/db mice
Treatment:
-
This compound administered by oral gavage at a dose of 15 mg/kg/day for 4-5 weeks.
-
Vehicle control (e.g., 0.5% methylcellulose).
-
Positive control (e.g., Metformin at 250 mg/kg/day).
Assessments:
-
Regular monitoring of body weight, food, and water intake.
-
Oral glucose tolerance tests (OGTT) to assess glucose disposal.
-
Measurement of fasting blood glucose levels.
-
Analysis of liver and muscle tissue for markers of AMPK activation (e.g., p-ACC) and metabolic gene expression.
Conclusion
This compound is a valuable chemical probe for studying the physiological and pathological roles of AMPK. Its well-defined cellular target and mechanism of action, coupled with its demonstrated in vivo efficacy, make it a significant tool for researchers in metabolic and related fields. The detailed protocols provided in this guide are intended to facilitate the further investigation of this compound and the broader therapeutic potential of AMPK activation.
References
- 1. Rat L6 myotubes as an in vitro model system to study GLUT4-dependent glucose uptake stimulated by inositol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
ZLN024: A Technical Guide to a Novel Allosteric AMPK Activator
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of ZLN024, a novel small-molecule allosteric activator of AMP-activated protein kinase (AMPK). This document details the mechanism of action, downstream signaling pathways, and key experimental data related to this compound. It is intended to serve as a comprehensive resource for researchers in metabolic diseases, oncology, and other fields where AMPK activation is a therapeutic target.
Core Mechanism of Action: Allosteric Activation and Protection from Dephosphorylation
This compound is a potent, cell-permeable allosteric activator of AMPK.[1][2][3] Its mechanism of action is multifaceted, involving direct stimulation of the kinase and protection from inactivation.
Allosteric Activation: this compound directly binds to and activates AMPK heterotrimers.[1][4] This activation is independent of cellular AMP/ATP ratios, a characteristic that distinguishes it from indirect AMPK activators like metformin. Studies have shown that this compound can activate various AMPK isoforms, including α1β1γ1, α2β1γ1, α1β2γ1, and α2β2γ1, with varying potencies. The binding site for this compound is thought to be on the α subunit, as it can activate truncated forms of the α1 subunit.
Requirement of Threonine-172 Phosphorylation: A critical aspect of this compound's mechanism is its reliance on the pre-phosphorylation of threonine 172 (Thr-172) within the activation loop of the AMPK α subunit. This phosphorylation is carried out by upstream kinases such as LKB1 and CaMKKβ. This compound does not activate unphosphorylated AMPK but rather enhances the activity of the already phosphorylated, active form of the enzyme.
Protection from Dephosphorylation: this compound protects the active, phosphorylated state of AMPK by inhibiting its dephosphorylation by protein phosphatase 2Cα (PP2Cα). This protective effect contributes significantly to the sustained activation of AMPK in the presence of this compound.
Quantitative Data Summary
The following tables summarize the quantitative data on this compound's potency and its effects on various metabolic parameters.
Table 1: In Vitro Efficacy of this compound on AMPK Heterotrimers
| AMPK Heterotrimer | EC50 (µM) | Fold Activation |
| α1β1γ1 | 0.42 | 1.5 |
| α2β1γ1 | 0.95 | 1.7 |
| α1β2γ1 | 1.1 | 1.7 |
| α2β2γ1 | 0.13 | 1.6 |
Table 2: In Vivo Effects of this compound in db/db Mice
| Parameter | Treatment Group | Result |
| Animal Model | C57BKS db/db mice | - |
| This compound Dosage | 15 mg/kg/day (oral gavage) | - |
| Treatment Duration | 5 weeks | - |
| Glucose Tolerance | This compound | Improved |
| Fasting Blood Glucose | This compound | Reduced by 15% |
| Liver Weight | This compound | Decreased |
| Liver Triacylglycerol | This compound | Decreased |
| Liver Total Cholesterol | This compound | Decreased |
Signaling Pathways and Cellular Effects
Activation of AMPK by this compound triggers a cascade of downstream signaling events that culminate in significant metabolic changes within the cell.
This compound-AMPK Signaling Pathway
Caption: this compound allosterically activates Thr-172 phosphorylated AMPK.
Activated AMPK then phosphorylates and inactivates acetyl-CoA carboxylase (ACC), leading to a decrease in fatty acid synthesis and an increase in fatty acid oxidation. Concurrently, AMPK activation stimulates glucose uptake and inhibits gluconeogenesis. Furthermore, AMPK is a known activator of PGC-1α, a master regulator of mitochondrial biogenesis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
AMPK Activity Assay (Scintillation Proximity Assay)
This assay is used to screen for and characterize AMPK activators.
Caption: Workflow for the Scintillation Proximity Assay (SPA).
Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a final volume of 50 µL containing 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 2 µM biotinylated SAMS peptide (a substrate for AMPK), 2 µM ATP, and 7.4×10³ Bq/well [γ-³³P]ATP. Add this compound at desired concentrations.
-
Enzyme Addition: Initiate the reaction by adding 50 nM of recombinant, pre-phosphorylated AMPK protein.
-
Incubation: Incubate the plate at 30°C for 2 hours.
-
Reaction Termination: Terminate the reaction by adding 40 µL of a stop solution containing 80 µg of Streptavidin-coated SPA beads, 50 mM EDTA, and 0.1% Triton X-100 in PBS (pH 7.5).
-
Bead Incubation: Incubate for 1 hour to allow the biotinylated SAMS peptide to bind to the SPA beads.
-
Scintillation Counting: Add 160 µL of a suspension solution containing 2.4 M CsCl, 50 mM EDTA, and 0.1% Triton X-100 in PBS (pH 7.5). Measure the SPA signal in a microplate scintillation counter.
Western Blotting for AMPK and ACC Phosphorylation
This method is used to assess the activation state of AMPK and its downstream target ACC in cell lysates.
Caption: General workflow for Western blotting.
Protocol:
-
Cell Lysis: Treat cells (e.g., L6 myotubes) with this compound for the desired time. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates in Laemmli buffer and separate 20-40 µg of protein on a 10% SDS-polyacrylamide gel.
-
Membrane Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-AMPK (Thr172), total AMPK, phospho-ACC (Ser79), and total ACC, typically at a 1:1000 dilution in 5% BSA in TBST.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (1:2000 dilution in 5% milk in TBST) for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) detection system.
Glucose Uptake Assay in L6 Myotubes
This assay measures the rate of glucose transport into cells.
Protocol:
-
Cell Culture and Differentiation: Culture L6 myoblasts to confluence and then differentiate into myotubes by switching to a low-serum medium.
-
Serum Starvation: Serum-starve the differentiated myotubes for 18 hours in DMEM with 0.2% BSA.
-
This compound Treatment: Treat the cells with this compound at various concentrations in Krebs-Ringer HEPES (KRH) buffer for a specified time (e.g., 3 hours).
-
Glucose Uptake: Add 2-deoxy-D-[³H]glucose to a final concentration of 0.5 µCi/mL and incubate for 5-10 minutes.
-
Washing: Stop the uptake by washing the cells three times with ice-cold KRH buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells with 0.05 N NaOH and measure the radioactivity in the lysate using a liquid scintillation counter.
Fatty Acid Oxidation Assay in Primary Hepatocytes
This assay quantifies the rate of fatty acid breakdown.
Protocol:
-
Hepatocyte Isolation: Isolate primary hepatocytes from rats or mice via collagenase perfusion.
-
Cell Plating: Plate the hepatocytes on collagen-coated plates.
-
This compound Treatment: Treat the cells with this compound in a pre-incubation medium containing 250 µM palmitate for 2 hours.
-
Radiolabeled Substrate Addition: Add [¹⁴C]-palmitic acid to the wells and incubate for 90 minutes.
-
CO₂ Trapping: Terminate the reaction and trap the released ¹⁴CO₂ on a filter paper soaked in a trapping agent.
-
Quantification: Measure the radioactivity on the filter paper (representing complete oxidation) and in the acid-soluble fraction of the medium (representing incomplete oxidation) using a scintillation counter.
Conclusion
This compound is a valuable research tool for investigating the multifaceted roles of AMPK in cellular metabolism and disease. Its distinct mechanism of allosteric activation and protection from dephosphorylation provides a powerful means to pharmacologically activate AMPK signaling pathways. The experimental protocols detailed in this guide offer a robust framework for researchers to explore the therapeutic potential of this compound and other AMPK activators in various preclinical models.
References
The Role of ZLN024 in Metabolic Syndrome: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Metabolic syndrome is a constellation of conditions that increase the risk of cardiovascular disease, stroke, and type 2 diabetes. The central features of metabolic syndrome include insulin resistance, visceral obesity, atherogenic dyslipidemia, and hypertension. AMP-activated protein kinase (AMPK) has emerged as a key therapeutic target for metabolic syndrome due to its central role in regulating cellular energy homeostasis. ZLN024 is a novel, small-molecule allosteric activator of AMPK. This technical guide provides an in-depth overview of the preclinical data on this compound, focusing on its mechanism of action, its effects on glucose and lipid metabolism, and the underlying signaling pathways. The information presented herein is intended to support further research and development of this compound and similar compounds for the treatment of metabolic syndrome.
Mechanism of Action of this compound
This compound is an allosteric activator of AMP-activated protein kinase (AMPK), a critical sensor of cellular energy status.[1][2][3] Unlike physiological activators such as AMP, this compound does not alter the cellular ADP/ATP ratio.[2] Its mechanism of action involves two key aspects:
-
Allosteric Activation: this compound directly binds to AMPK heterotrimers, inducing a conformational change that leads to its activation.[1]
-
Inhibition of Dephosphorylation: this compound protects the phosphorylated, active form of AMPK from dephosphorylation by protein phosphatase 2Cα (PP2Cα). This prolongs the activated state of AMPK.
Activation of AMPK by this compound requires the pre-phosphorylation of Thr-172 on the α-subunit by an upstream kinase, such as liver kinase B1 (LKB1) or Ca2+/calmodulin-dependent protein kinase kinase β (CaMKKβ).
Quantitative Data on this compound Activity
Table 1: In Vitro Activation of AMPK Heterotrimers by this compound
| AMPK Heterotrimer | EC50 (µM) | Fold Activation | Reference |
| α1β1γ1 | 0.42 | 1.5 | |
| α2β1γ1 | 0.95 | 1.7 | |
| α1β2γ1 | 1.1 | 1.7 | |
| α2β2γ1 | 0.13 | 1.6 |
Table 2: Effects of this compound on Glucose and Lipid Metabolism in L6 Myotubes
| Parameter | This compound Concentration | Effect | Reference |
| Glucose Uptake | 20 µM | Increased | |
| Fatty Acid Oxidation | 20 µM | Increased by 40% | |
| ACC Phosphorylation | Concentration-dependent | Increased |
Table 3: In Vivo Effects of this compound in db/db Mice (15 mg/kg/day for 5 weeks)
| Parameter | Change | Reference |
| Glucose Tolerance | Improved | |
| Liver Weight | Decreased | |
| Liver Triacylglycerol | Decreased | |
| Liver Total Cholesterol | Decreased | |
| Hepatic G6Pase mRNA | Reduced | |
| Hepatic FAS mRNA | Reduced | |
| Muscle Fatty Acid Oxidation Gene Expression | Elevated | |
| Muscle Mitochondrial Biogenesis Gene Expression | Elevated |
Signaling Pathways
This compound exerts its beneficial effects on metabolic syndrome primarily through the activation of the AMPK signaling pathway.
Pathway Description: this compound allosterically activates AMPK that has been phosphorylated by upstream kinases like LKB1 or CaMKKβ. Activated AMPK then phosphorylates and inactivates acetyl-CoA carboxylase (ACC), leading to decreased levels of malonyl-CoA. This relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), thereby promoting fatty acid oxidation. AMPK also activates PGC-1α, a master regulator of mitochondrial biogenesis. Furthermore, AMPK activation stimulates glucose uptake and inhibits the expression of genes involved in gluconeogenesis (G6Pase) and lipogenesis (FAS).
Experimental Protocols
AMPK Activation Assay (Scintillation Proximity Assay)
This protocol is adapted from the methods used in the initial identification of this compound.
Materials:
-
Recombinant human AMPK heterotrimers (e.g., α1β1γ1)
-
Biotinylated-SAMS peptide substrate (HMRSAMSGLHLVKRR)
-
[γ-³³P]ATP
-
Streptavidin-coated SPA beads
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)
-
Stop solution (e.g., 50 mM EDTA, 0.1% Triton X-100 in PBS)
-
This compound
Procedure:
-
Prepare a reaction mixture containing assay buffer, biotinylated-SAMS peptide, [γ-³³P]ATP, and varying concentrations of this compound.
-
Initiate the reaction by adding the recombinant AMPK enzyme.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Terminate the reaction by adding the stop solution containing streptavidin-coated SPA beads.
-
Incubate for 1 hour to allow the biotinylated peptide to bind to the beads.
-
Measure the radioactivity using a scintillation counter. The proximity of the ³³P-labeled peptide to the scintillant in the beads results in light emission.
Glucose Uptake Assay in L6 Myotubes
Materials:
-
L6 myoblasts
-
Differentiation medium (e.g., DMEM with 2% horse serum)
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-deoxy-[³H]-glucose
-
Insulin (positive control)
-
This compound
-
Lysis buffer (e.g., 0.05 N NaOH)
-
Scintillation cocktail
Procedure:
-
Culture L6 myoblasts to confluence and induce differentiation into myotubes by switching to differentiation medium.
-
Serum-starve the differentiated myotubes for 18-24 hours.
-
Wash the cells with KRH buffer.
-
Incubate the cells with KRH buffer containing this compound or insulin for a specified time (e.g., 3 hours for this compound, 30 minutes for insulin).
-
Add 2-deoxy-[³H]-glucose to the wells and incubate for a short period (e.g., 10 minutes).
-
Terminate the uptake by washing the cells rapidly with ice-cold KRH buffer.
-
Lyse the cells with lysis buffer.
-
Measure the radioactivity in the cell lysates using a liquid scintillation counter.
Fatty Acid Oxidation Assay in L6 Myotubes
Materials:
-
Differentiated L6 myotubes
-
[9,10-³H]-palmitate
-
Fatty acid-free BSA
-
This compound
-
Perchloric acid
-
Scintillation cocktail
Procedure:
-
Prepare a solution of [³H]-palmitate complexed to fatty acid-free BSA in serum-free medium.
-
Incubate differentiated L6 myotubes with the [³H]-palmitate solution in the presence or absence of this compound for a defined period (e.g., 4 hours).
-
At the end of the incubation, collect the medium.
-
Precipitate the non-oxidized [³H]-palmitate by adding perchloric acid.
-
Centrifuge to pellet the precipitate.
-
The supernatant, containing ³H₂O produced from the oxidation of [³H]-palmitate, is collected.
-
Measure the radioactivity of the supernatant using a liquid scintillation counter.
Western Blot for AMPK and ACC Phosphorylation
Materials:
-
L6 myotubes or tissue lysates
-
Lysis buffer containing protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total AMPKα, anti-phospho-ACC (Ser79), anti-total ACC
-
HRP-conjugated secondary antibodies
-
ECL detection reagents
Procedure:
-
Treat L6 myotubes with this compound for the desired time and concentration.
-
Lyse the cells or homogenize tissue samples in ice-cold lysis buffer.
-
Determine protein concentration of the lysates.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL detection system.
-
Quantify band intensities using densitometry software.
Clinical Development Status
To date, there is no publicly available information from sources such as ClinicalTrials.gov indicating that this compound has entered human clinical trials for metabolic syndrome or any other indication. The available data is limited to preclinical in vitro and in vivo animal studies.
Conclusion and Future Directions
This compound is a potent allosteric activator of AMPK with promising preclinical efficacy in models of metabolic syndrome. Its ability to improve glucose and lipid metabolism through the activation of central metabolic pathways makes it an attractive candidate for further development. Future research should focus on:
-
Pharmacokinetic and Pharmacodynamic Studies: Detailed characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is necessary.
-
Toxicology Studies: Comprehensive safety and toxicology studies in relevant animal models are required before any potential clinical evaluation.
-
Target Engagement and Biomarker Development: Establishing robust biomarkers to measure AMPK activation in vivo will be crucial for clinical development.
-
Clinical Evaluation: Should preclinical studies be successful, well-designed clinical trials will be needed to assess the safety, tolerability, and efficacy of this compound in patients with metabolic syndrome.
References
- 1. AMP-activated protein kinase: an emerging drug target to regulate imbalances in lipid and carbohydrate metabolism to treat cardio-metabolic diseases: Thematic Review Series: New Lipid and Lipoprotein Targets for the Treatment of Cardiometabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
ZLN024: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known stability and storage conditions for ZLN024, a potent allosteric activator of AMP-activated protein kinase (AMPK). Due to the limited availability of public, in-depth stability studies on this compound, this document summarizes the existing data from chemical suppliers and outlines recommended experimental protocols for a thorough stability assessment based on established pharmaceutical industry guidelines.
Chemical and Physical Properties
A foundational understanding of the chemical and physical properties of this compound and its common salt form, this compound hydrochloride, is essential for its proper handling and storage.
| Property | This compound | This compound Hydrochloride |
| Chemical Name | 2-[[2-(2-bromo-4-methylphenoxy)ethyl]thio]-pyrimidine | 2-[[2-(2-Bromo-4-methylphenoxy)ethyl]thio]pyrimidine hydrochloride |
| Molecular Formula | C₁₃H₁₃BrN₂OS | C₁₃H₁₄BrClN₂OS |
| Molecular Weight | 325.2 g/mol | 361.69 g/mol |
| CAS Number | 723249-01-2 | Not specified |
Storage Conditions
Proper storage is critical to maintain the integrity and activity of this compound. The following conditions are recommended by various suppliers.
| Compound | Recommended Storage Temperature | Additional Recommendations |
| This compound | -20°C[1] | For maximum recovery of the product, it is advised to centrifuge the original vial prior to removing the cap[1]. |
| This compound Hydrochloride | -20°C[2] or 4°C | Similar to this compound, centrifuging the vial before opening is recommended to ensure full recovery of the product[2]. |
Solubility
The solubility of this compound in various solvents is a key consideration for its use in experimental settings.
| Solvent | Solubility |
| DMF | 30 mg/mL |
| DMF:PBS (pH 7.2) (1:4) | 0.2 mg/mL |
| DMSO | 25 mg/mL |
| Ethanol | 5 mg/mL |
Experimental Protocols for Stability Assessment
While specific stability data for this compound is not extensively published, a comprehensive stability study should be conducted to determine its shelf-life and identify potential degradation products. The following protocols, based on general pharmaceutical stability testing guidelines, are recommended.
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop stability-indicating analytical methods. These studies involve exposing this compound to stress conditions that are more severe than accelerated stability conditions.
Objective: To identify potential degradation products and pathways.
Methodology:
-
Preparation of this compound solutions: Prepare solutions of this compound in appropriate solvents (e.g., methanol, acetonitrile, or a mixture relevant to the final formulation).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the this compound solution with 0.1 M HCl at 60°C for 24, 48, and 72 hours.
-
Base Hydrolysis: Treat the this compound solution with 0.1 M NaOH at 60°C for 24, 48, and 72 hours.
-
Oxidative Degradation: Treat the this compound solution with 3% hydrogen peroxide at room temperature for 24, 48, and 72 hours.
-
Thermal Degradation: Expose solid this compound to dry heat at 80°C for 7 days.
-
-
Sample Analysis: At each time point, neutralize the acidic and basic samples. Analyze all samples using a stability-indicating HPLC method (see section 4.3) to quantify the remaining this compound and detect any degradation products.
Photostability Testing
Photostability testing determines the effect of light exposure on the stability of this compound.
Objective: To assess the light sensitivity of this compound.
Methodology:
-
Sample Preparation: Place solid this compound and a solution of this compound in transparent containers. Prepare control samples wrapped in aluminum foil to protect them from light.
-
Light Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Sample Analysis: After the exposure period, analyze both the exposed and control samples using a stability-indicating HPLC method. Compare the chromatograms to identify any degradation products formed due to light exposure.
Development of a Stability-Indicating HPLC Method
A validated stability-indicating analytical method is crucial for accurately assessing the stability of this compound. This method must be able to separate the parent drug from its degradation products.
Objective: To develop and validate an HPLC method that can resolve this compound from all potential degradation products.
Methodology:
-
Column and Mobile Phase Selection: Start with a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Method Optimization: Optimize the mobile phase composition, gradient, flow rate, and column temperature to achieve adequate separation of this compound from the degradation products generated during the forced degradation studies.
-
Method Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.
This compound Signaling Pathway
This compound is an allosteric activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Understanding its mechanism of action is crucial for its application in research.
Caption: this compound allosterically activates AMPK, a key regulator of cellular metabolism.
Experimental Workflow for Stability Testing
A logical workflow is necessary to systematically evaluate the stability of this compound.
Caption: A systematic workflow for assessing the stability of this compound.
References
ZLN024: An In-Depth Technical Guide to a Novel Allosteric AMPK Activator
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZLN024 is a novel, cell-permeable, allosteric activator of AMP-activated protein kinase (AMPK), a central regulator of cellular and whole-body energy homeostasis. This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, key in vitro and in vivo efficacy data, and detailed experimental protocols. This compound directly activates multiple AMPK heterotrimers and protects the catalytic subunit from dephosphorylation. In cellular and animal models of metabolic disease, this compound has been shown to stimulate glucose uptake and fatty acid oxidation, improve glucose tolerance, and reduce hepatic steatosis. This guide is intended to serve as a valuable resource for researchers investigating the therapeutic potential of AMPK activation in metabolic disorders.
Core Mechanism of Action
This compound is an allosteric activator of AMP-activated protein kinase (AMPK). Its mechanism of action involves two key processes:
-
Direct Allosteric Activation: this compound directly binds to the AMPK heterotrimer, inducing a conformational change that leads to its activation. This activation occurs without altering the cellular ADP:ATP ratio.
-
Inhibition of Dephosphorylation: this compound protects the phosphorylated threonine 172 (Thr-172) on the α-catalytic subunit of AMPK from being dephosphorylated by protein phosphatases such as protein phosphatase 2Cα (PP2Cα). The phosphorylation of Thr-172 is a critical step for AMPK activation.
This dual mechanism ensures sustained activation of AMPK, leading to downstream effects on glucose and lipid metabolism.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in the literature.
Table 1: In Vitro Efficacy of this compound
| Parameter | AMPK Heterotrimer | Value | Reference |
| EC50 | α1β1γ1 | 0.42 µM | [1][2] |
| α2β1γ1 | 0.95 µM | [1][2] | |
| α1β2γ1 | 1.1 µM | [1] | |
| α2β2γ1 | 0.13 µM | ||
| Fold Activation | α1β1γ1 | 1.5-fold | |
| α2β1γ1 | 1.7-fold | ||
| α1β2γ1 | 1.7-fold | ||
| α2β2γ1 | 1.6-fold |
Table 2: In Vivo Efficacy of this compound in db/db Mice
| Parameter | Treatment Group | Result | Reference |
| Dosage | This compound | 15 mg/kg/day | |
| Fasting Blood Glucose | This compound | 15% reduction | |
| Glucose Tolerance | This compound | Improved | |
| Liver Weight | This compound | Decreased | |
| Liver Triacylglycerol | This compound | Decreased | |
| Total Cholesterol | This compound | Decreased |
Signaling Pathway
This compound activates AMPK, which in turn regulates a cascade of downstream targets to control glucose and lipid metabolism. The upstream kinases, Liver Kinase B1 (LKB1) and Calcium/calmodulin-dependent protein kinase kinase 2 (CaMKK2), are responsible for the initial phosphorylation and activation of AMPK at Thr-172. This compound then potentiates and sustains this activation.
Activated AMPK phosphorylates and inactivates key enzymes involved in anabolic pathways, such as acetyl-CoA carboxylase (ACC), thereby inhibiting fatty acid synthesis. Concurrently, AMPK activation promotes catabolic pathways, including glucose uptake in muscle cells and fatty acid oxidation.
Experimental Protocols
In Vitro AMPK Activation Assay (Scintillation Proximity Assay)
This protocol describes the scintillation proximity assay (SPA) used to identify and characterize this compound as an AMPK activator.
Materials:
-
Recombinant, phosphorylated AMPK heterotrimers (e.g., α1β1γ1)
-
Biotinylated-SAMS peptide substrate
-
[γ-³³P]ATP
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT
-
Stop Solution: 50 mM EDTA, 0.1% Triton X-100 in PBS (pH 7.5) containing Streptavidin-coated SPA beads
-
Suspension Solution: 2.4 M CsCl, 50 mM EDTA, 0.1% Triton X-100 in PBS (pH 7.5)
-
96-well plates
-
Microplate scintillation counter
Procedure:
-
Prepare the reaction mixture in a 96-well plate with a final volume of 50 µL per well, containing assay buffer, 2 µM biotin-SAMS peptide, 2 µM ATP, and 7.4×10³ Bq/well [γ-³³P]ATP.
-
Add this compound at various concentrations to the wells.
-
Initiate the reaction by adding 200 nM of pre-phosphorylated recombinant AMPK protein.
-
Incubate the plate at 30°C for 2 hours.
-
Terminate the reaction by adding 40 µL of stop solution containing streptavidin-coated SPA beads.
-
Incubate for 1 hour to allow the biotinylated peptide to bind to the beads.
-
Add 160 µL of suspension solution to each well to suspend the SPA beads.
-
After 30 minutes, measure the SPA signal using a microplate scintillation counter.
Cellular Glucose Uptake Assay (L6 Myotubes)
This protocol details the measurement of glucose uptake in L6 myotubes treated with this compound.
Materials:
-
Differentiated L6 myotubes cultured in 24-well plates
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-deoxy-D-[³H]glucose
-
This compound
-
Insulin (positive control)
-
Cytochalasin B (negative control)
-
Lysis buffer (e.g., 0.1 M NaOH)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Differentiate L6 myoblasts into myotubes.
-
Serum-starve the myotubes for 3 hours in KRH buffer.
-
Treat the cells with various concentrations of this compound or vehicle for 3 hours. A positive control group can be treated with 100 nM insulin for the final 30 minutes.
-
Add 2-deoxy-D-[³H]glucose to a final concentration of 0.5 µCi/mL and incubate for 10 minutes.
-
To determine non-specific uptake, pre-incubate a set of wells with cytochalasin B (10 µM) for 20 minutes before adding the radiolabeled glucose.
-
Terminate the glucose uptake by washing the cells three times with ice-cold PBS.
-
Lyse the cells with lysis buffer.
-
Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
Cellular Fatty Acid Oxidation Assay (L6 Myotubes)
This protocol describes the measurement of fatty acid oxidation in L6 myotubes.
Materials:
-
Differentiated L6 myotubes in 6-well plates
-
[1-¹⁴C]palmitic acid complexed to BSA
-
This compound
-
AICAR (positive control)
-
Whatman filter paper
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Differentiate L6 myoblasts into myotubes.
-
Pre-incubate the myotubes with this compound or vehicle in serum-free medium for 4 hours.
-
Add [1-¹⁴C]palmitic acid (0.5 µCi/mL) to the medium and incubate for 1 hour at 37°C.
-
Place a piece of Whatman filter paper soaked in 1 M NaOH in the cap of each well to trap the released ¹⁴CO₂.
-
Stop the reaction by adding 0.4 M perchloric acid.
-
Continue the incubation for 1 hour to ensure complete trapping of ¹⁴CO₂.
-
Transfer the filter paper to a scintillation vial, add scintillation cocktail, and measure the radioactivity.
In Vivo Oral Glucose Tolerance Test (OGTT) in db/db Mice
This protocol outlines the procedure for performing an OGTT in a diabetic mouse model.
Materials:
-
db/db mice
-
Glucose solution (2 g/kg body weight)
-
Glucometer and test strips
-
Oral gavage needle
Procedure:
-
Fast the mice overnight (approximately 16 hours) with free access to water.
-
Record the baseline blood glucose level (t=0) from a tail snip.
-
Administer a 2 g/kg glucose solution via oral gavage.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-gavage.
-
Plot the blood glucose concentration over time to determine the glucose tolerance curve.
Measurement of Liver Triglycerides and Cholesterol
This protocol describes the extraction and quantification of lipids from liver tissue.
Materials:
-
Mouse liver tissue
-
Chloroform:Methanol solution (2:1)
-
Saline solution (0.9% NaCl)
-
Commercial enzymatic kits for triglyceride and cholesterol measurement
-
Homogenizer
-
Spectrophotometer
Procedure:
-
Homogenize a known weight of liver tissue in the chloroform:methanol solution.
-
Add saline solution to the homogenate and vortex to separate the phases.
-
Centrifuge to pellet the tissue debris.
-
Collect the lower organic phase containing the lipids.
-
Evaporate the solvent under a stream of nitrogen.
-
Resuspend the lipid extract in a suitable solvent (e.g., isopropanol).
-
Measure the triglyceride and cholesterol content using commercial enzymatic kits according to the manufacturer's instructions.
Conclusion
This compound is a potent and specific allosteric activator of AMPK with demonstrated efficacy in cellular and animal models of metabolic disease. Its dual mechanism of direct activation and protection from dephosphorylation makes it a valuable tool for studying the physiological roles of AMPK and a promising lead compound for the development of novel therapeutics for type 2 diabetes and related metabolic disorders. The detailed protocols provided in this guide should facilitate further research into the biological activities and therapeutic potential of this compound.
Disclaimer: This document is intended for research purposes only. This compound is not for human use. Researchers should adhere to all applicable safety guidelines and regulations when handling this compound and conducting the described experiments.
References
- 1. AMP-activated protein kinase: an emerging drug target to regulate imbalances in lipid and carbohydrate metabolism to treat cardio-metabolic diseases: Thematic Review Series: New Lipid and Lipoprotein Targets for the Treatment of Cardiometabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
ZLN024: A Technical Guide to its Foundational Research as an AMPK Activator
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on ZLN024, a potent allosteric activator of AMP-activated protein kinase (AMPK). The information presented herein is compiled from key preclinical studies, focusing on the quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Core Quantitative Data
The following tables summarize the key quantitative findings from foundational studies on this compound, highlighting its efficacy in activating various AMPK isoforms and its metabolic effects in cellular and animal models.
Table 1: In Vitro Efficacy of this compound on Recombinant Human AMPK Heterotrimers
| AMPK Heterotrimer Isoform | EC50 (µM) | Fold Activation |
| α1β1γ1 | 0.42 | 1.5 |
| α2β1γ1 | 0.95 | 1.7 |
| α1β2γ1 | 1.1 | 1.7 |
| α2β2γ1 | 0.13 | 1.6 |
Table 2: Metabolic Effects of this compound in L6 Myotubes
| Parameter | Treatment | Result |
| Glucose Uptake | This compound | Concentration-dependent increase |
| Fatty Acid Oxidation | This compound | ~40% increase |
Table 3: In Vivo Efficacy of this compound in db/db Mice (5-week treatment)
| Parameter | Treatment Group | Result |
| Fasting Blood Glucose | This compound (15 mg/kg/day) | ~15% reduction |
| Glucose Tolerance | This compound (15 mg/kg/day) | Improved |
| Liver Triacylglycerol | This compound (15 mg/kg/day) | Decreased |
| Liver Total Cholesterol | This compound (15 mg/kg/day) | Decreased |
Key Experimental Protocols
This section details the methodologies employed in the foundational research of this compound.
Recombinant AMPK Activity Assay (Scintillation Proximity Assay)
This assay was utilized to determine the direct activation of purified recombinant AMPK heterotrimers by this compound.
-
Reagents:
-
Recombinant, purified, and pre-phosphorylated human AMPK heterotrimers (α1β1γ1, α2β1γ1, α1β2γ1, α2β2γ1) at a final concentration of 50 nM.[1]
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT.[1]
-
Substrate Mix: 2 µM biotinylated-SAMS peptide, 2 µM ATP.[1]
-
Radiolabel: [γ-³³P]ATP (7.4×10³ Bq/well).[1]
-
This compound at varying concentrations.
-
Streptavidin-coated SPA beads.
-
-
Procedure:
-
The SPA reactions were conducted in 96-well plates with a final volume of 50 µL.[1]
-
The reaction mixture containing assay buffer, substrate mix, [γ-³³P]ATP, and this compound was prepared.
-
The reaction was initiated by the addition of the recombinant AMPK protein.
-
The plates were incubated at 30°C for 2 hours.
-
Following incubation, streptavidin-coated SPA beads were added to each well to capture the biotinylated-SAMS peptide.
-
The plates were read on a scintillation counter to measure the amount of ³³P incorporated into the SAMS peptide, which is proportional to AMPK activity.
-
Cellular Glucose Uptake Assay (L6 Myotubes)
This assay measured the effect of this compound on glucose transport into skeletal muscle cells.
-
Cell Culture:
-
L6 myoblasts were cultured and differentiated into myotubes.
-
Prior to the assay, mature myotubes were serum-starved.
-
-
Reagents:
-
Krebs-Ringer-HEPES (KRH) buffer (50 mM HEPES, pH 7.4, 137 mM NaCl, 4.8 mM KCl, 1.85 mM CaCl₂, and 1.3 mM MgSO₄).
-
This compound at varying concentrations.
-
2-deoxy-D-[³H]glucose (2DG) as a radiolabeled glucose analog.
-
Insulin (100 nM) as a positive control.
-
-
Procedure:
-
Differentiated L6 myotubes were incubated with this compound in KRH buffer for 3 hours. For the positive control, insulin was added for the final 30 minutes of incubation.
-
2-deoxy-D-[³H]glucose was added to the cells for a short incubation period (e.g., 5-10 minutes) to allow for uptake.
-
The cells were washed with ice-cold KRH buffer to remove extracellular 2DG.
-
Cells were lysed, and the intracellular radioactivity was measured by liquid scintillation counting to determine the rate of glucose uptake.
-
Cellular Fatty Acid Oxidation Assay (L6 Myotubes)
This assay assessed the impact of this compound on the metabolic rate of fatty acids in muscle cells.
-
Cell Culture:
-
L6 myoblasts were cultured and differentiated into myotubes.
-
-
Reagents:
-
[¹⁴C]-labeled palmitate complexed to BSA.
-
This compound at varying concentrations.
-
AICAR (1 mmol/l) as a positive control.
-
-
Procedure:
-
Differentiated L6 myotubes were treated with this compound for 4 hours.
-
The cells were then incubated with medium containing [¹⁴C]-palmitate.
-
The rate of fatty acid oxidation was determined by measuring the production of ¹⁴CO₂ or acid-soluble metabolites.
-
In Vivo Studies in db/db Mice
These studies evaluated the therapeutic potential of this compound in a genetic model of type 2 diabetes.
-
Animal Model:
-
Male C57BKS db/db mice, a model of obesity and type 2 diabetes.
-
-
Treatment:
-
This compound was administered daily by oral gavage at a dose of 15 mg/kg/day for 5 weeks.
-
A vehicle control group (0.5% methylcellulose) and a positive control group (Metformin, 250 mg/kg/day) were included.
-
-
Experimental Procedures:
-
Glucose Tolerance Test: After 4 weeks of treatment, mice were fasted overnight (approximately 16 hours). A baseline blood glucose level was measured from the tail vein. A glucose solution (2 g/kg body weight) was administered via intraperitoneal injection. Blood glucose levels were then measured at various time points (e.g., 15, 30, 60, and 120 minutes) post-injection to assess glucose clearance.
-
Tissue Analysis: At the end of the 5-week treatment period, mice were euthanized, and liver tissue was collected.
-
Liver Triglyceride and Cholesterol Measurement: Liver lipids were extracted using a solvent mixture (e.g., chloroform and methanol). The extracted lipids were then quantified using commercial enzymatic kits.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows associated with this compound research.
Caption: this compound allosterically activates AMPK, requiring prior phosphorylation of Thr-172 by upstream kinases and protecting it from dephosphorylation by PP2Cα.
Caption: Activated AMPK phosphorylates ACC, reducing fatty acid synthesis and promoting fatty acid oxidation, while also stimulating glucose uptake via GLUT4 translocation.
Caption: Workflow for the Scintillation Proximity Assay (SPA) to measure this compound-mediated AMPK activation.
References
Methodological & Application
ZLN024 Treatment of L6 Myotubes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZLN024 is a novel small-molecule allosteric activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2] Activation of AMPK in skeletal muscle has therapeutic potential for the treatment of metabolic diseases such as type 2 diabetes. L6 myotubes, a rat skeletal muscle cell line, provide a valuable in vitro model to study the effects of compounds like this compound on glucose metabolism and underlying signaling pathways.[3][4] These application notes provide detailed protocols for treating L6 myotubes with this compound and assessing its impact on glucose uptake, glycogen synthesis, and key signaling events.
Mechanism of Action
This compound directly and allosterically activates AMPK heterotrimers.[1] This activation requires the pre-phosphorylation of AMPK at threonine 172 by an upstream kinase and this compound protects this residue from dephosphorylation. In L6 myotubes, this compound stimulates the phosphorylation of AMPK and its downstream target, acetyl-CoA carboxylase (ACC). This activation of the AMPK signaling pathway leads to increased glucose uptake and fatty acid oxidation without altering the cellular ADP/ATP ratio. The stimulation of glucose uptake is a critical step for subsequent metabolic processes, including glycogen synthesis.
Data Presentation
Quantitative Effects of this compound on AMPK Activation and Glucose Uptake in L6 Myotubes
The following tables summarize the quantitative data on the effects of this compound treatment in L6 myotubes.
| Parameter | EC50 | Fold Activation | Reference |
| AMPK α1β1γ1 Activation | 0.42 µM | 1.5-fold | |
| AMPK α2β1γ1 Activation | 0.95 µM | 1.7-fold | |
| AMPK α1β2γ1 Activation | 1.1 µM | 1.7-fold | |
| AMPK α2β2γ1 Activation | 0.13 µM | 1.6-fold |
Table 1: In Vitro AMPK Activation by this compound. EC50 and fold activation values for recombinant human AMPK heterotrimers.
| This compound Concentration | AMPK Phosphorylation (Fold Change) | ACC Phosphorylation (Fold Change) | Reference |
| 1 µM | ~1.5 | ~1.5 | |
| 3 µM | ~2.0 | ~2.5 | |
| 10 µM | ~2.5 | ~3.5 | |
| 30 µM | ~2.5 | ~4.0 |
Table 2: Concentration-Dependent Phosphorylation of AMPK and ACC in L6 Myotubes. Data are expressed as fold change relative to untreated control cells after a 3-hour incubation.
| This compound Concentration | Glucose Uptake (Fold Change) | Reference |
| 1 µM | ~1.2 | |
| 3 µM | ~1.4 | |
| 10 µM | ~1.6 | |
| 30 µM | ~1.8 |
Table 3: Concentration-Dependent Stimulation of Glucose Uptake in L6 Myotubes. Data are expressed as fold change relative to untreated control cells after a 3-hour incubation.
Experimental Protocols
L6 Myotube Culture and Differentiation
-
Cell Line: Rat L6 myoblasts.
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Differentiation Medium: DMEM supplemented with 2% horse serum and 1% penicillin-streptomycin.
-
Protocol:
-
Culture L6 myoblasts in growth medium at 37°C in a humidified atmosphere of 5% CO2.
-
When cells reach 80-90% confluency, switch to differentiation medium.
-
Maintain in differentiation medium for 5-7 days, replacing the medium every 2 days, until multinucleated myotubes are formed.
-
This compound Treatment
-
Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store at -20°C.
-
Working Solutions: Dilute the stock solution in serum-free DMEM to the desired final concentrations (e.g., 1, 3, 10, 30 µM). Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent effects.
-
Treatment:
-
Prior to treatment, serum-starve the differentiated L6 myotubes for 2-4 hours in serum-free DMEM.
-
Aspirate the starvation medium and add the this compound working solutions to the cells.
-
Incubate for the desired time period (e.g., 30 minutes for signaling studies, 3 hours for glucose uptake assays).
-
Glucose Uptake Assay (2-Deoxyglucose Method)
-
Reagents:
-
Krebs-Ringer-HEPES (KRH) buffer (140 mM NaCl, 5 mM KCl, 2.5 mM MgSO4, 1 mM CaCl2, 20 mM HEPES, pH 7.4).
-
2-deoxy-D-[³H]glucose.
-
Unlabeled 2-deoxy-D-glucose.
-
Cytochalasin B.
-
0.1 M NaOH.
-
Scintillation cocktail.
-
-
Protocol:
-
After this compound treatment, wash the L6 myotubes twice with warm KRH buffer.
-
Incubate the cells with KRH buffer containing 0.5 µCi/mL 2-deoxy-D-[³H]glucose and 10 µM unlabeled 2-deoxy-D-glucose for 10 minutes at 37°C.
-
To determine non-specific uptake, incubate a parallel set of wells with the addition of 10 µM cytochalasin B.
-
Terminate the assay by washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells in 0.5 mL of 0.1 M NaOH.
-
Transfer the lysate to scintillation vials, add 5 mL of scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Determine the protein concentration of the cell lysates for normalization.
-
Glycogen Synthesis Assay
-
Reagents:
-
D-[U-¹⁴C]glucose.
-
30% (w/v) KOH.
-
Saturated Na₂SO₄.
-
Ethanol.
-
-
Protocol:
-
Following this compound treatment in glucose-free DMEM, add D-[U-¹⁴C]glucose to a final concentration of 0.5 µCi/mL and 5 mM unlabeled glucose.
-
Incubate for 1-2 hours at 37°C.
-
Wash the cells three times with ice-cold PBS.
-
Lyse the cells in 30% KOH and heat at 95°C for 30 minutes to digest the protein.
-
Precipitate the glycogen by adding ethanol and a small amount of saturated Na₂SO₄ and incubating at -20°C for at least 1 hour.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the glycogen.
-
Wash the glycogen pellet twice with 70% ethanol.
-
Resuspend the pellet in water and measure the radioactivity by scintillation counting.
-
Normalize the results to the total protein content of the cell lysate.
-
Western Blotting for Signaling Protein Phosphorylation
-
Reagents:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies against phospho-AMPK (Thr172), total AMPK, phospho-ACC (Ser79), and total ACC.
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
-
Protocol:
-
After this compound treatment, wash the L6 myotubes with ice-cold PBS and lyse the cells in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Visualizations
Caption: Experimental workflow for this compound treatment of L6 myotubes.
Caption: this compound-activated signaling pathway in L6 myotubes.
Caption: Logical relationship of this compound's effect on glycogen synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of glucose transport and glycogen synthesis in L6 muscle cells during oxidative stress. Evidence for cross-talk between the insulin and SAPK2/p38 mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of AMP-Activated Protein Kinase and Stimulation of Energy Metabolism by Acetic Acid in L6 Myotube Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
ZLN024 Application Notes and Protocols: A Guide for Cellular Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing ZLN024, a potent allosteric activator of AMP-activated protein kinase (AMPK), in cellular research. This document outlines the effective concentrations of this compound in various contexts, detailed protocols for key experimental assays, and visual representations of its signaling pathway and experimental workflows.
Introduction to this compound
This compound is a small molecule that allosterically activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2][3] Activation of AMPK can stimulate glucose uptake and fatty acid oxidation, making this compound a valuable tool for studying metabolic pathways and a potential therapeutic agent for metabolic diseases like type 2 diabetes.[1][2] this compound activates AMPK by binding to the α subunit and requires the pre-phosphorylation of Threonine 172 (Thr-172) by an upstream kinase. It also protects this critical phosphorylation site from dephosphorylation by protein phosphatase 2Cα (PP2Cα).
Effective Concentrations of this compound
The effective concentration of this compound varies depending on the specific AMPK heterotrimer and the experimental system. The half-maximal effective concentration (EC50) for the activation of recombinant AMPK isoforms and its effects in cell-based assays are summarized below.
| System | AMPK Isoform | Assay Type | EC50 (µM) | Fold Activation |
| Recombinant Human AMPK | α1β1γ1 | Scintillation Proximity Assay (SPA) | 0.42 | 1.5-fold |
| Recombinant Human AMPK | α2β1γ1 | Scintillation Proximity Assay (SPA) | 0.95 | 1.7-fold |
| Recombinant Human AMPK | α1β2γ1 | Scintillation Proximity Assay (SPA) | 1.1 | 1.7-fold |
| Recombinant Human AMPK | α2β2γ1 | Scintillation Proximity Assay (SPA) | 0.13 | 1.6-fold |
| Sf9 cells (expressing human AMPK) | α1β1γ1 | ADP-Glo Luminescence Assay | 0.55 | Not specified |
| L6 Myotubes | Endogenous AMPK | AMPK & ACC Phosphorylation | Concentration-dependent increase observed | Not specified |
Data compiled from multiple sources.
Signaling Pathway of this compound
This compound acts as an allosteric activator of AMPK. Its mechanism involves binding to the AMPK complex, which enhances its kinase activity. This activation is dependent on the prior phosphorylation of Thr-172 on the AMPK α-subunit by upstream kinases such as LKB1 or CaMKKβ. This compound binding also shields the phosphorylated Thr-172 from dephosphorylation by phosphatases like PP2Cα, thus prolonging the activated state of AMPK. Activated AMPK then phosphorylates downstream targets, including Acetyl-CoA Carboxylase (ACC), leading to the inhibition of fatty acid synthesis and the promotion of fatty acid oxidation.
Experimental Protocols
This section provides detailed protocols for key experiments to assess the efficacy and mechanism of action of this compound in a cellular context.
Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)
This protocol outlines the determination of a non-toxic concentration range of this compound for subsequent functional assays.
Materials:
-
Target cell line (e.g., L6 myotubes)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. A suggested starting range is 0.1 µM to 100 µM. Remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the this compound concentration to determine the concentration range that does not induce significant cytotoxicity.
Western Blot Analysis of AMPK and ACC Phosphorylation
This protocol is for detecting the activation of AMPK and its downstream target ACC by this compound.
Materials:
-
Target cell line (e.g., L6 myotubes)
-
This compound
-
6-well tissue culture plates
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total-AMPKα, anti-phospho-ACC (Ser79), anti-total-ACC, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Treat the cells with the desired concentrations of this compound for a specified time (e.g., 30 minutes to 3 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Prepare protein samples with Laemmli buffer, boil for 5 minutes, and load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Glucose Uptake Assay using 2-NBDG
This protocol measures the effect of this compound on glucose uptake in cells.
Materials:
-
Target cell line (e.g., L6 myotubes)
-
This compound
-
24-well tissue culture plates
-
Glucose-free Krebs-Ringer-HEPES (KRH) buffer
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
Insulin (positive control)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding and Differentiation: Seed L6 myoblasts in 24-well plates and differentiate them into myotubes.
-
Serum Starvation: Before the assay, starve the myotubes in serum-free medium for 2-4 hours.
-
Compound Treatment: Pre-incubate the cells with this compound or vehicle control in KRH buffer for 30-60 minutes at 37°C. Insulin (e.g., 100 nM) can be used as a positive control.
-
2-NBDG Incubation: Add 2-NBDG to a final concentration of 50-100 µM and incubate for 30-60 minutes at 37°C.
-
Washing: Stop the uptake by washing the cells three times with ice-cold PBS.
-
Measurement:
-
Flow Cytometry: Trypsinize the cells, resuspend in PBS, and analyze the fluorescence intensity using a flow cytometer.
-
Fluorescence Microscopy: Directly visualize and quantify the fluorescence in the cells using a fluorescence microscope.
-
-
Data Analysis: Compare the mean fluorescence intensity of this compound-treated cells to the control cells.
Fatty Acid Oxidation Assay
This protocol assesses the effect of this compound on the rate of fatty acid oxidation.
Materials:
-
Target cell line (e.g., L6 myotubes)
-
This compound
-
Seahorse XF Cell Culture Microplates or standard tissue culture plates
-
Assay medium (e.g., XF Base Medium supplemented with L-glutamine, sodium pyruvate, and glucose)
-
Palmitate-BSA substrate
-
Etomoxir (CPT1 inhibitor, negative control)
-
Seahorse XF Analyzer (or scintillation counter for radiolabeled assays)
Procedure (Seahorse XF Assay):
-
Cell Seeding: Seed cells in a Seahorse XF microplate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with this compound or vehicle control for the desired duration.
-
Assay Preparation: One hour before the assay, replace the culture medium with assay medium supplemented with Palmitate-BSA and incubate at 37°C in a non-CO₂ incubator.
-
Seahorse XF Analysis: Place the cell plate into a calibrated Seahorse XF Analyzer. Measure the basal oxygen consumption rate (OCR). Inject this compound (or vehicle) and monitor the change in OCR. Etomoxir can be injected as a negative control to confirm that the measured OCR is due to fatty acid oxidation.
-
Data Analysis: Calculate and compare the OCR in this compound-treated wells to the control wells. An increase in OCR indicates an increase in fatty acid oxidation.
Gene Expression Analysis by qPCR
This protocol is for quantifying changes in the expression of genes involved in fatty acid oxidation and mitochondrial biogenesis following this compound treatment.
Materials:
-
Target cell line
-
This compound
-
6-well tissue culture plates
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Primers for target genes (e.g., CPT1, MCAD, PGC-1α) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Treatment: Treat cells with this compound or vehicle for a specified period (e.g., 6-24 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA into cDNA.
-
qPCR: Set up the qPCR reaction with cDNA, primers, and master mix. Run the reaction on a qPCR instrument.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.
Experimental Workflow
The following diagram illustrates a general workflow for investigating the effects of this compound in a cellular context.
Disclaimer
These protocols are intended as a guide and may require optimization for specific cell types and experimental conditions. It is recommended to perform preliminary experiments to determine the optimal conditions for your research. This compound is for research use only and is not intended for human or therapeutic use.
References
ZLN024 In Vivo Administration in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZLN024 is a novel, allosteric activator of AMP-activated protein kinase (AMPK), a critical cellular energy sensor. Activation of AMPK has emerged as a promising therapeutic strategy for metabolic diseases, including type 2 diabetes. In vivo studies in mouse models are essential for evaluating the therapeutic potential and pharmacological properties of AMPK activators like this compound. This document provides detailed application notes and protocols for the in vivo administration of this compound in mice, based on published preclinical research. The primary focus is on the administration to db/db mice, a widely used model for type 2 diabetes and obesity.
Mechanism of Action & Signaling Pathway
This compound allosterically activates AMPK by binding to the active AMPK heterotrimers (αβγ). Its mechanism involves protecting the threonyl residue 172 (Thr-172) on the α-subunit from dephosphorylation, a key step for maintaining AMPK in its active state. This leads to the downstream phosphorylation of acetyl-CoA carboxylase (ACC) and subsequent beneficial effects on glucose and lipid metabolism.[1][2][3]
Caption: this compound allosterically activates AMPK, leading to downstream metabolic benefits.
In Vivo Administration Data Summary
The following table summarizes the key parameters for the in vivo administration of this compound to db/db mice as reported in the literature.
| Parameter | Value | Reference |
| Mouse Model | db/db mice | [1][2] |
| Dosage | 15 mg/kg/day | |
| Route of Administration | Oral gavage | |
| Vehicle | Not explicitly stated in the primary reference. A common vehicle for similar compounds is 0.5% methylcellulose or a solution containing DMSO and PEG. | |
| Frequency | Once daily | |
| Treatment Duration | Not explicitly stated in the primary reference abstract. |
Experimental Protocols
Preparation of this compound for Oral Gavage
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., 0.5% methylcellulose in sterile water, or a solution of DMSO and PEG400)
-
Sterile water
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
-
Sterile tubes
Protocol:
-
Calculate the required amount of this compound based on the number of mice and the dosage (15 mg/kg).
-
Weigh the calculated amount of this compound hydrochloride accurately.
-
Prepare the chosen vehicle. For a 0.5% methylcellulose solution, dissolve 0.5 g of methylcellulose in 100 mL of sterile water. Heat and stir until fully dissolved, then allow to cool to room temperature.
-
Suspend the weighed this compound in the appropriate volume of the vehicle to achieve the final desired concentration for dosing.
-
Vortex the suspension thoroughly to ensure homogeneity. If solubility is an issue, brief sonication may be applied.
-
Prepare fresh on the day of administration.
Oral Gavage Administration in db/db Mice
Materials:
-
db/db mice (and appropriate control group, e.g., db/+)
-
Prepared this compound suspension
-
Animal scale
-
Appropriately sized oral gavage needles (e.g., 20-gauge, 1.5-inch, ball-tipped)
-
Syringes (1 mL)
Workflow:
Caption: Workflow for daily oral administration of this compound to mice.
Protocol:
-
Handle mice gently to minimize stress.
-
Weigh each mouse accurately on the day of dosing.
-
Calculate the specific volume of the this compound suspension to be administered to each mouse based on its body weight.
-
Draw the calculated volume into a syringe fitted with an oral gavage needle.
-
Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.
-
Once the needle is correctly positioned in the esophagus (there should be no resistance), slowly administer the this compound suspension.
-
Carefully withdraw the gavage needle.
-
Return the mouse to its cage and monitor for any immediate signs of distress.
-
Repeat the procedure daily for the entire duration of the study.
Key In Vivo Effects of this compound in db/db Mice
Treatment of db/db mice with this compound has been shown to have several beneficial metabolic effects.
Quantitative Data from In Vivo Studies:
| Outcome Measure | Effect of this compound (15 mg/kg/day) | Reference |
| Glucose Tolerance | Improved | |
| Liver Weight | Decreased | |
| Liver Triacylglycerol | Decreased | |
| Total Cholesterol | Decreased | |
| ACC Phosphorylation (Muscle & Liver) | Increased |
These findings demonstrate that this compound can ameliorate hyperglycemia and dyslipidemia in a mouse model of type 2 diabetes, supporting its potential as a therapeutic agent.
Important Considerations
-
Vehicle Selection: The choice of vehicle is critical and should be tested for any intrinsic effects on the parameters being measured. A vehicle-only control group is mandatory in all experiments.
-
Animal Welfare: Proper training in animal handling and oral gavage techniques is essential to minimize stress and prevent injury to the animals. All procedures should be approved by the institution's Animal Care and Use Committee.
-
Pharmacokinetics: The dosing regimen described is based on efficacy studies. Further pharmacokinetic studies may be required to determine the optimal dosing frequency and to understand the drug's absorption, distribution, metabolism, and excretion profile.
Conclusion
This compound is a potent AMPK activator with demonstrated efficacy in improving metabolic parameters in db/db mice. The protocols and data presented here provide a foundation for researchers to design and execute in vivo studies to further investigate the therapeutic potential of this compound and other AMPK activators. Adherence to detailed and standardized protocols is crucial for obtaining reproducible and reliable results.
References
- 1. Novel small-molecule AMP-activated protein kinase allosteric activator with beneficial effects in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Small-Molecule AMP-Activated Protein Kinase Allosteric Activator with Beneficial Effects in db/db Mice | PLOS One [journals.plos.org]
- 3. [PDF] Novel Small-Molecule AMP-Activated Protein Kinase Allosteric Activator with Beneficial Effects in db/db Mice | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for ZLN024 Administration in db/db Mice
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No direct studies administering ZLN024 to db/db mice were identified in the available literature. The following protocols and data are based on studies conducted with ZLN005, a novel small-molecule PGC-1α transcriptional regulator with a similar target profile, and are provided as a representative guide. Researchers should perform dose-response studies to determine the optimal dosage of this compound for their specific experimental context.
Introduction
This compound is a small molecule compound that has been identified as an activator of AMP-activated protein kinase (AMPK). AMPK is a crucial regulator of cellular energy homeostasis and its activation in muscle tissue is hypothesized to stimulate glucose uptake and fatty acid oxidation.[1] These effects make this compound and similar compounds promising candidates for the treatment of type 2 diabetes. The db/db mouse is a widely used genetic model of obesity, insulin resistance, and type 2 diabetes, characterized by hyperglycemia, hyperinsulinemia, and subsequent beta-cell failure.[2][3][4] This document provides detailed protocols for the administration of a this compound-like compound (ZLN005) to db/db mice and for the assessment of its effects on key metabolic parameters.
Quantitative Data Summary
The following table summarizes the dosage and effects of ZLN005 in db/db mice as a reference for designing studies with this compound.
| Compound | Dosage | Route of Administration | Treatment Duration | Key Effects in db/db Mice |
| ZLN005 | Not specified | Oral | 4 weeks | - Decreased random and fasting blood glucose- Improved glucose tolerance (14% decrease in AUC)- Increased insulin sensitivity (18% decrease in AUC)- Decreased plasma NEFA (20%) and triglycerides (37%)- Decreased cholesterol (10%) |
Experimental Protocols
Animal Model
-
Strain: Male db/db mice (C57BL/KsJ background) and their age-matched non-diabetic lean control mice (db/+) are commonly used.[2]
-
Age: Studies often commence when mice are between 5-8 weeks of age, a period when the diabetic phenotype is well-established.
-
Housing: Mice should be singly housed in a temperature-controlled environment with a 12-hour light-dark cycle and provided with standard pellet diet and water ad libitum.
-
Acclimation: Allow mice to acclimate to the facility for at least one week before the start of any experimental procedures.
Compound Administration
-
Preparation: this compound should be dissolved in a suitable vehicle (e.g., water, saline, or a solution containing a small amount of DMSO and/or Tween 80 for solubility). The final concentration should be calculated based on the desired dosage and the average body weight of the mice.
-
Route of Administration: Oral gavage is a common and effective route for daily administration of compounds to mice.
-
Dosage and Frequency: Based on the data for ZLN005, a starting dose for this compound could be in the range of 10-50 mg/kg, administered daily. However, a dose-finding study is essential.
-
Control Group: The control group should receive the vehicle solution at the same volume and frequency as the treatment group.
Metabolic Assessments
-
Fasting Blood Glucose: Mice should be fasted overnight (typically 12-16 hours) with free access to water. Blood is collected from the tail vein, and glucose levels are measured using a standard glucometer.
-
Random Blood Glucose: Blood glucose is measured at a specific time point during the light or dark cycle without prior fasting.
-
Purpose: To assess the ability of the mice to clear a glucose load from the bloodstream.
-
Procedure:
-
Fast mice overnight (12-16 hours).
-
Record baseline blood glucose (t=0).
-
Administer a glucose solution (typically 1-2 g/kg body weight) via oral gavage or intraperitoneal (IP) injection.
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
The area under the curve (AUC) is calculated to quantify glucose tolerance.
-
-
Purpose: To assess the sensitivity of tissues to insulin.
-
Procedure:
-
Fast mice for a shorter period (4-6 hours) to avoid hypoglycemia.
-
Record baseline blood glucose (t=0).
-
Administer human or murine insulin (typically 0.75-1.0 U/kg body weight) via IP injection.
-
Measure blood glucose at 15, 30, 45, and 60 minutes post-insulin injection.
-
The rate of glucose disappearance or the AUC is calculated to determine insulin sensitivity.
-
-
Sample Collection: At the end of the study, collect blood via cardiac puncture or from the retro-orbital sinus into EDTA-coated tubes.
-
Plasma Separation: Centrifuge the blood at a low speed (e.g., 1,500 x g for 15 minutes at 4°C) to separate the plasma.
-
Analytes: Plasma can be used to measure:
-
Insulin
-
Triglycerides
-
Non-esterified fatty acids (NEFA)
-
Cholesterol
-
Hemoglobin A1c (HbA1c)
-
Commercially available ELISA kits are suitable for these measurements.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound signaling pathway in muscle cells.
Caption: Experimental workflow for this compound in db/db mice.
References
- 1. researchgate.net [researchgate.net]
- 2. Neurobehavioral deficits in db/db diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. db/db Mice Exhibit Features of Human Type 2 Diabetes That Are Not Present in Weight-Matched C57BL/6J Mice Fed a Western Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapamycin Increases Mortality in db/db Mice, a Mouse Model of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ZLN024 Gavage Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZLN024 is a potent and selective allosteric activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activation of AMPK has been shown to have therapeutic benefits in various metabolic diseases, including type 2 diabetes. This compound directly activates multiple AMPK heterotrimers, leading to downstream effects such as stimulated glucose uptake and fatty acid oxidation. In preclinical studies involving db/db mice, a model for type 2 diabetes, oral administration of this compound has demonstrated significant improvements in glucose tolerance and reductions in fasting blood glucose, as well as beneficial effects on lipid profiles.
This document provides detailed application notes and protocols for the gavage administration of this compound in a research setting, based on available preclinical data. It includes information on the mechanism of action, preparation of the dosing solution, a step-by-step gavage procedure, and a summary of its in vivo efficacy.
Mechanism of Action: AMPK Activation
This compound functions as an allosteric activator of AMPK. This means it binds to a site on the AMPK enzyme distinct from the active site, inducing a conformational change that increases its activity. This compound has been shown to directly activate various AMPK heterotrimeric complexes.
The activation of AMPK by this compound initiates a cascade of downstream signaling events aimed at restoring cellular energy balance. This includes the phosphorylation of key downstream targets involved in glucose and lipid metabolism.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound's in vitro activity and its in vivo efficacy in db/db mice.
Table 1: In Vitro AMPK Activation by this compound
| AMPK Heterotrimer | EC50 (µM) |
| α1β1γ1 | 0.42 |
| α2β1γ1 | 0.95 |
| α1β2γ1 | 1.1 |
| α2β2γ1 | 0.13 |
Table 2: In Vivo Efficacy of this compound in db/db Mice (15 mg/kg, daily oral gavage)
| Parameter | Vehicle Control | This compound Treated | % Change |
| Fasting Blood Glucose | High | Reduced | ~15% decrease |
| Liver Triacylglycerol | Elevated | Decreased | Data not specified |
| Liver Total Cholesterol | Elevated | Decreased | Data not specified |
| Glucose Tolerance | Impaired | Improved | Data not specified |
| Body Weight | No significant change | No significant change | - |
| Food Intake | No significant change | No significant change | - |
| Liver Weight | Increased | Reduced | Data not specified |
Pharmacokinetic and Safety Data:
Specific quantitative data for the pharmacokinetics (e.g., Cmax, Tmax, half-life, oral bioavailability) and a comprehensive safety profile (e.g., LD50, NOAEL) of this compound are not publicly available at this time. Researchers should conduct their own dose-ranging and toxicity studies to establish these parameters for their specific experimental models and conditions.
Experimental Protocols
Preparation of this compound for Oral Gavage
This protocol is based on a successful in vivo study in db/db mice.
Materials:
-
This compound powder
-
0.5% (w/v) Methylcellulose (MC) solution in sterile water
-
Mortar and pestle or other appropriate homogenization equipment
-
Vortex mixer
-
Analytical balance
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 15 mg/kg) and the number and weight of the animals, calculate the total amount of this compound needed.
-
Prepare the 0.5% methylcellulose vehicle: Dissolve 0.5 g of methylcellulose in 100 mL of sterile water. Heat and stir as needed to achieve a clear, viscous solution. Allow the solution to cool to room temperature before use.
-
Prepare the this compound suspension:
-
Weigh the calculated amount of this compound powder accurately.
-
Levigate the this compound powder with a small amount of the 0.5% MC vehicle to form a smooth paste. This can be done in a mortar and pestle.
-
Gradually add the remaining volume of the 0.5% MC vehicle while continuously mixing to ensure a homogenous suspension.
-
Vortex the final suspension thoroughly before each gavage administration to ensure uniform distribution of the compound.
-
Oral Gavage Administration Protocol in Mice
Materials:
-
Prepared this compound suspension
-
Appropriate size gavage needles (e.g., 20-22 gauge, 1.5-inch, ball-tipped) for mice
-
Syringes (e.g., 1 mL)
-
Animal scale
Procedure:
-
Animal Handling and Restraint:
-
Gently but firmly restrain the mouse by the scruff of the neck to immobilize the head and body. Proper restraint is crucial to prevent injury to the animal and the handler.
-
-
Dose Calculation:
-
Weigh each mouse immediately before dosing to calculate the precise volume of the this compound suspension to be administered.
-
The typical administration volume for oral gavage in mice is 5-10 mL/kg body weight. For a 15 mg/kg dose, the concentration of the this compound suspension should be adjusted accordingly. For example, for a 10 mL/kg volume, the concentration would be 1.5 mg/mL.
-
-
Gavage Needle Insertion:
-
Attach the gavage needle to the syringe containing the calculated dose of the this compound suspension.
-
With the mouse held in a vertical position, gently insert the gavage needle into the diastema (the gap between the incisors and molars).
-
Carefully advance the needle along the roof of the mouth towards the back of the throat.
-
Allow the mouse to swallow the needle, which will then pass into the esophagus. Do not force the needle. If resistance is met, withdraw the needle and try again.
-
-
Dose Administration:
-
Once the needle is correctly positioned in the esophagus (the tip should be approximately at the level of the last rib), slowly and steadily depress the syringe plunger to deliver the this compound suspension.
-
-
Post-Administration Monitoring:
-
Carefully withdraw the gavage needle.
-
Return the mouse to its cage and monitor for any immediate signs of distress, such as difficulty breathing or lethargy.
-
Continue to monitor the animals according to the experimental protocol.
-
Disclaimer
This document is intended for research purposes only. The information provided is based on currently available preclinical data and should be adapted by researchers to fit their specific experimental needs and institutional guidelines. All animal procedures should be performed in accordance with approved protocols from the Institutional Animal Care and Use Committee (IACUC) or equivalent regulatory body. It is the responsibility of the researcher to ensure the safety and welfare of all animals used in their studies.
Application Notes and Protocols for Measuring AMPK Activation by ZLN024
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and measuring the activation of AMP-activated protein kinase (AMPK) by the novel small-molecule allosteric activator, ZLN024. This document includes an overview of this compound's mechanism of action, detailed protocols for key experiments, and a summary of quantitative data for easy reference.
Introduction to this compound
This compound is a potent, allosteric activator of AMPK, a critical cellular energy sensor.[1][2][3][4] It directly stimulates various AMPK heterotrimer isoforms and uniquely protects the catalytic alpha subunit's phosphorylation at threonine 172 (Thr-172) from dephosphorylation by protein phosphatase 2Cα (PP2Cα).[5] This dual mechanism of action leads to sustained AMPK activation. Notably, this compound activates AMPK without altering the cellular ADP/ATP ratio, distinguishing it from indirect AMPK activators. The activation of AMPK by this compound triggers downstream signaling pathways that enhance glucose uptake and fatty acid oxidation.
Mechanism of Action of this compound
The following diagram illustrates the signaling pathway of this compound-mediated AMPK activation.
Caption: this compound signaling pathway for AMPK activation.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound on various AMPK heterotrimer isoforms.
Table 1: EC50 Values of this compound for AMPK Isoform Activation
| AMPK Isoform | EC50 (µM) |
| α1β1γ1 | 0.42 |
| α2β1γ1 | 0.95 |
| α1β2γ1 | 1.1 |
| α2β2γ1 | 0.13 |
Data sourced from multiple studies.
Table 2: Fold Activation of AMPK Isoforms by this compound
| AMPK Isoform | Fold Increase in Activity |
| α1β1γ1 | 1.5-fold |
| α2β1γ1 | 1.7-fold |
| α1β2γ1 | 1.7-fold |
| α2β2γ1 | 1.6-fold |
Data sourced from multiple studies.
Experimental Protocols
In Vitro AMPK Kinase Activity Assay (Scintillation Proximity Assay)
This protocol is designed to directly measure the activation of recombinant AMPK by this compound.
Caption: Workflow for the Scintillation Proximity Assay.
Materials:
-
Recombinant, phosphorylated AMPK heterotrimers (e.g., α1β1γ1)
-
This compound
-
Assay Buffer (20 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)
-
Biotin-SAMS peptide substrate
-
ATP
-
[γ-³³P]ATP
-
Stop Solution (PBS, pH 7.5, 50 mM EDTA, 0.1% Triton X-100, Streptavidin-coated SPA beads)
-
Suspension Solution (PBS, pH 7.5, 2.4 M CsCl, 50 mM EDTA, 0.1% Triton X-100)
-
96-well plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the following to a final volume of 50 µL:
-
Assay Buffer
-
2 µM Biotin-SAMS peptide
-
2 µM ATP
-
7.4×10³ Bq/well [γ-³³P]ATP
-
This compound at desired concentrations (or vehicle control).
-
-
Initiate the reaction by adding 50 nM of recombinant AMPK protein to each well.
-
Incubate the plate at 30°C for 2 hours.
-
Terminate the reaction by adding 40 µL of Stop Solution containing 80 µg of Streptavidin-coated SPA beads per well.
-
Incubate for 1 hour at room temperature to allow the biotinylated peptide to bind to the beads.
-
Add 160 µL of Suspension Solution to each well to suspend the beads.
-
After 30 minutes, measure the SPA signal using a microplate scintillation counter.
Cell-Based Assay for AMPK and ACC Phosphorylation (Western Blotting)
This protocol details the measurement of AMPK activation in a cellular context by assessing the phosphorylation of AMPK and its direct downstream target, Acetyl-CoA Carboxylase (ACC).
Caption: Workflow for Western Blotting analysis.
Materials:
-
L6 myotubes (or other suitable cell line)
-
Cell culture medium and reagents
-
This compound
-
Metformin (as a positive control)
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-AMPKα (Thr172)
-
Rabbit anti-AMPKα
-
Rabbit anti-phospho-ACC (Ser79)
-
Rabbit anti-ACC
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed and culture L6 myoblasts until they differentiate into myotubes.
-
Treat the L6 myotubes with varying concentrations of this compound (e.g., 0-50 µM) for a specified time (e.g., 30 minutes to 3 hours). Include a vehicle control and a positive control (e.g., 2 mM metformin).
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatants.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Use separate membranes for phospho-specific and total protein antibodies.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
These protocols provide a solid foundation for investigating the effects of this compound on AMPK activation. Researchers should optimize conditions for their specific experimental setup.
References
Application Notes: Detection of AMPK Phosphorylation Following Treatment with ZLN024
Introduction
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism. It is activated in response to stresses that deplete cellular ATP, such as exercise or ischemia.[1] Activation of AMPK involves the phosphorylation of threonine 172 (Thr172) within the α-catalytic subunit by upstream kinases, primarily LKB1 and CaMKKβ.[2][3] Once activated, AMPK phosphorylates downstream targets to switch on catabolic pathways that generate ATP while switching off anabolic pathways that consume ATP. Due to its role in metabolic regulation, AMPK is a significant therapeutic target for conditions like type 2 diabetes and metabolic syndrome.[2][4]
ZLN024 is a novel, small-molecule, allosteric activator of AMPK. Unlike many stimuli that activate AMPK by increasing the cellular ADP/ATP ratio, this compound's mechanism is independent of changes in cellular energy levels. It functions through a dual mechanism:
-
Allosteric Activation : this compound directly binds to AMPK heterotrimers, causing a conformational change that leads to a modest increase in kinase activity.
-
Inhibition of Dephosphorylation : this compound protects the activating phosphorylation site, Thr172, from being dephosphorylated by protein phosphatases such as protein phosphatase 2Cα (PP2Cα).
This combined action results in a sustained increase in the levels of phosphorylated, active AMPK (p-AMPK). This application note provides a detailed protocol for treating cells with this compound and subsequently detecting the increase in AMPK phosphorylation at Thr172 using Western blotting.
This compound Signaling Pathway
Caption: this compound allosterically activates p-AMPK and inhibits its dephosphorylation by PP2Cα.
Data Presentation: this compound Activity
The following tables summarize the quantitative data regarding the activation of AMPK by this compound.
Table 1: EC₅₀ Values of this compound for various AMPK Heterotrimers
| AMPK Isoform | EC₅₀ (µM) | Fold Activation | Reference |
|---|---|---|---|
| α1β1γ1 | 0.42 | 1.5x | |
| α2β1γ1 | 0.95 | 1.7x | |
| α1β2γ1 | 1.1 | 1.7x |
| α2β2γ1 | 0.13 | 1.6x | |
Table 2: Time and Concentration Dependence of this compound on AMPK Phosphorylation in L6 Myotubes
| Treatment | Outcome | Observations | Reference |
|---|---|---|---|
| Concentration | p-AMPK/AMPK Ratio | Concentration-dependent increase after 3-hour incubation. |
| Time Course (20 µM) | p-AMPK/AMPK Ratio | Phosphorylation increase begins within 15 minutes, reaching maximum effect within 30 minutes. | |
Experimental Workflow: Western Blot for p-AMPK
Caption: Workflow for Western blot analysis of p-AMPK following cell treatment with this compound.
Detailed Protocol: Western Blot for p-AMPK (Thr172)
This protocol is designed for cultured cells (e.g., L6 myotubes, HeLa, C2C12) and can be adapted for tissue lysates.
Materials and Reagents
-
Cell culture reagents (media, FBS, PBS)
-
This compound (Stock solution in DMSO)
-
Lysis Buffer (e.g., RIPA buffer)
-
Protease Inhibitor Cocktail
-
Phosphatase Inhibitor Cocktail (crucial for phospho-proteins)
-
Protein Assay Kit (e.g., BCA or Bradford)
-
Laemmli Sample Buffer (4x or 2x)
-
SDS-PAGE gels (e.g., 10% polyacrylamide)
-
PVDF or Nitrocellulose membranes
-
Transfer Buffer
-
Blocking Buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Primary Antibodies:
-
Rabbit anti-phospho-AMPKα (Thr172)
-
Rabbit anti-AMPKα (for total protein control)
-
-
Secondary Antibody (e.g., HRP-conjugated anti-rabbit IgG)
-
Chemiluminescent Substrate (ECL)
Step 1: Cell Culture and this compound Treatment
-
Culture cells to 70-80% confluency in appropriate plates (e.g., 6-well plates).
-
Prepare working solutions of this compound in serum-free media from a DMSO stock. Include a vehicle control (DMSO only).
-
For concentration-response: Treat cells with increasing concentrations of this compound (e.g., 1, 5, 10, 20 µM) for a fixed time (e.g., 30-60 minutes or 3 hours).
-
For time-course: Treat cells with a fixed concentration of this compound (e.g., 20 µM) for various times (e.g., 0, 15, 30, 60, 120 minutes).
-
After treatment, immediately place plates on ice to stop the reaction.
Step 2: Cell Lysis
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Aspirate the PBS completely.
-
Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each well (e.g., 100 µL for a 6-well plate).
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Agitate the lysate for 30 minutes at 4°C.
-
Centrifuge the lysate at ~14,000 x g for 15-20 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
Step 3: Protein Quantification
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
Calculate the volume of lysate needed to obtain equal amounts of protein for each sample (typically 20-50 µg per lane).
-
Prepare samples for loading by adding the appropriate volume of Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
Step 4: SDS-PAGE and Membrane Transfer
-
Load equal amounts of protein for each sample into the wells of an SDS-PAGE gel. Include a molecular weight marker.
-
Run the gel according to the manufacturer's specifications until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. A wet transfer is often recommended for phospho-proteins.
Step 5: Immunoblotting
-
Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation. For phospho-antibodies, 5% BSA is often preferred over milk to reduce background.
-
Incubate the membrane with the primary antibody against p-AMPK (Thr172) diluted in blocking buffer (e.g., 1:1000) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer (e.g., 1:2000 - 1:5000) for 1 hour at room temperature.
-
Wash the membrane again three times for 5-10 minutes each with TBST.
Step 6: Detection & Reprobing
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
Stripping and Reprobing (Optional but Recommended): To normalize the p-AMPK signal, the membrane can be stripped of the antibodies and re-probed for total AMPK. Use a stripping buffer to remove the primary and secondary antibodies, then re-block and follow the immunoblotting steps (5.1-5.5) using the primary antibody for total AMPK.
Step 7: Data Analysis
-
Quantify the band intensities for both p-AMPK and total AMPK using densitometry software (e.g., ImageJ).
-
Normalize the p-AMPK signal by dividing it by the corresponding total AMPK signal for each lane.
-
Express the results as a fold change relative to the vehicle-treated control.
References
- 1. ZLN 024 hydrochloride | AMPK | Tocris Bioscience [tocris.com]
- 2. Novel Small-Molecule AMP-Activated Protein Kinase Allosteric Activator with Beneficial Effects in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phospho-AMPK alpha (Thr172) Antibody | Cell Signaling Technology [cellsignal.com]
- 4. axonmedchem.com [axonmedchem.com]
ZLN024: Application Notes and Protocols for Glucose Uptake Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZLN024 is a novel small-molecule allosteric activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[1][2][3] Activation of AMPK in skeletal muscle is a well-established mechanism for increasing glucose uptake, making it an attractive target for the development of therapeutics for metabolic diseases such as type 2 diabetes.[1][3] this compound stimulates glucose uptake in L6 myotubes in a concentration-dependent manner, highlighting its potential as a pharmacological tool for studying glucose metabolism and as a lead compound for drug discovery.
These application notes provide a detailed protocol for assessing the effect of this compound on glucose uptake in a skeletal muscle cell line, L6 myotubes. The protocol is based on a widely used fluorescent glucose analog, 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), which is taken up by cells through glucose transporters and accumulates intracellularly.
Mechanism of Action
This compound allosterically activates AMPK, leading to a cascade of downstream signaling events that ultimately result in the translocation of glucose transporter 4 (GLUT4) vesicles to the plasma membrane. This increases the number of glucose transporters on the cell surface, facilitating enhanced glucose uptake from the extracellular environment. The activation of AMPK by this compound is independent of changes in the cellular ADP/ATP ratio. While the primary mechanism of this compound-mediated glucose uptake is through the AMPK pathway, its direct effects on the canonical insulin signaling pathway involving PI3K/Akt have not been extensively reported.
Data Presentation
The following table summarizes the dose-dependent effect of this compound on glucose uptake in L6 myotubes. The data is estimated from the graphical representation in existing publications, as raw data tables were not available.
| This compound Concentration (µM) | Estimated Glucose Uptake (Fold Change over Control) |
| 0 (Control) | 1.0 |
| 1 | ~1.2 |
| 3 | ~1.5 |
| 10 | ~1.8 |
| 30 | ~2.0 |
Data estimated from Figure 4A of Zhang et al., PLoS One, 2013.
Experimental Protocols
2-NBDG Glucose Uptake Assay in L6 Myotubes
This protocol describes the measurement of glucose uptake in differentiated L6 myotubes using the fluorescent glucose analog 2-NBDG.
Materials:
-
L6 myoblasts
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Horse Serum
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
Insulin (positive control)
-
Krebs-Ringer-HEPES (KRH) buffer (136 mM NaCl, 4.7 mM KCl, 1.25 mM MgSO4, 1.25 mM CaCl2, 20 mM HEPES, pH 7.4)
-
Bovine Serum Albumin (BSA)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader (Excitation/Emission: ~485 nm/~535 nm)
Procedure:
-
Cell Culture and Differentiation:
-
Culture L6 myoblasts in high glucose DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
For differentiation, seed L6 myoblasts into a 96-well black, clear-bottom plate at a suitable density to reach confluence.
-
Once confluent, induce differentiation by switching the growth medium to DMEM containing 2% horse serum and 1% penicillin-streptomycin.
-
Allow the cells to differentiate for 4-6 days, with media changes every 2 days, until multinucleated myotubes are formed.
-
-
Serum Starvation:
-
Prior to the assay, gently wash the differentiated L6 myotubes twice with warm PBS.
-
Starve the cells in serum-free DMEM for 2-4 hours at 37°C.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO. Further dilute to desired concentrations in KRH buffer containing 0.1% BSA.
-
Prepare a positive control solution of insulin (e.g., 100 nM) in KRH buffer.
-
After starvation, wash the cells twice with KRH buffer.
-
Add the this compound solutions, insulin solution, or vehicle control (KRH buffer with DMSO) to the respective wells.
-
Incubate the plate at 37°C for the desired treatment time (e.g., 3 hours for this compound).
-
-
2-NBDG Uptake:
-
Prepare a working solution of 2-NBDG in KRH buffer (e.g., 50 µM).
-
Following the compound treatment, add the 2-NBDG working solution to all wells.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Termination of Uptake and Measurement:
-
To stop the glucose uptake, remove the 2-NBDG solution and wash the cells three times with ice-cold PBS.
-
After the final wash, add 100 µL of PBS or a suitable lysis buffer to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells) from all readings.
-
Normalize the fluorescence intensity of each sample to the protein content of the corresponding well if a lysis buffer is used.
-
Express the glucose uptake as a fold change relative to the vehicle-treated control.
-
Mandatory Visualizations
Caption: this compound Signaling Pathway for Glucose Uptake.
Caption: Experimental Workflow for this compound Glucose Uptake Assay.
References
- 1. Novel Small-Molecule AMP-Activated Protein Kinase Allosteric Activator with Beneficial Effects in db/db Mice | PLOS One [journals.plos.org]
- 2. Novel Small-Molecule AMP-Activated Protein Kinase Allosteric Activator with Beneficial Effects in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel small-molecule AMP-activated protein kinase allosteric activator with beneficial effects in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fatty Acid Oxidation Assay with ZLN024
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty acid oxidation (FAO) is a critical metabolic pathway responsible for energy production from the breakdown of fatty acids. This process is particularly important in tissues with high energy demands, such as the heart, skeletal muscle, and liver. Dysregulation of FAO has been implicated in various diseases, including metabolic disorders and cancer. ZLN024 is a small molecule activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activation of AMPK by this compound has been shown to stimulate fatty acid oxidation, making it a valuable tool for studying metabolic pathways and a potential therapeutic agent.
These application notes provide a detailed protocol for assessing the effect of this compound on fatty acid oxidation in cultured cells using the Agilent Seahorse XF Palmitate-BSA FAO Assay. This assay measures the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration and FAO.
Principle of the Assay
The Seahorse XF Palmitate-BSA FAO Assay measures the ability of cells to oxidize long-chain fatty acids. Cells are cultured in a specialized microplate and provided with palmitate conjugated to bovine serum albumin (BSA) as a substrate. The Seahorse XF Analyzer detects changes in oxygen concentration in the medium immediately surrounding the cells, providing a real-time kinetic measurement of the oxygen consumption rate (OCR). An increase in OCR in the presence of palmitate is indicative of fatty acid oxidation. This compound is added to the cells to assess its ability to modulate this process. The assay also utilizes inhibitors of FAO, such as Etomoxir, to confirm that the observed OCR is indeed due to the oxidation of long-chain fatty acids.
Signaling Pathway of this compound-Mediated Fatty Acid Oxidation
This compound stimulates fatty acid oxidation primarily through the activation of AMPK.[1] The signaling cascade is initiated by the binding of this compound to the AMPK complex, leading to its phosphorylation and activation. Key upstream kinases responsible for AMPK phosphorylation include Liver Kinase B1 (LKB1) and Ca2+/calmodulin-dependent protein kinase kinase β (CaMKKβ).[2]
Once activated, AMPK phosphorylates and inactivates Acetyl-CoA Carboxylase (ACC).[3][4] ACC is the enzyme responsible for converting acetyl-CoA to malonyl-CoA. Malonyl-CoA is a potent inhibitor of Carnitine Palmitoyltransferase 1A (CPT1A), the rate-limiting enzyme for the transport of long-chain fatty acids into the mitochondria for β-oxidation.[3] By inhibiting ACC, this compound-activated AMPK reduces the levels of malonyl-CoA, thereby relieving the inhibition of CPT1A and promoting the uptake and subsequent oxidation of fatty acids in the mitochondria. The resulting acetyl-CoA from β-oxidation then enters the tricarboxylic acid (TCA) cycle, generating NADH and FADH2, which in turn fuel oxidative phosphorylation to produce ATP.
This compound signaling pathway for fatty acid oxidation.
Quantitative Data
The following table summarizes the reported effect of this compound on fatty acid oxidation in L6 myotubes. Researchers can use this as a reference and expand it with their own dose-response data.
| Compound | Cell Line | Concentration (µM) | Incubation Time (hours) | % Increase in Fatty Acid Oxidation (vs. Control) | Reference |
| This compound | L6 Myotubes | 20 | 4 | 40% |
Experimental Protocols
Protocol: Seahorse XF Palmitate-BSA Fatty Acid Oxidation Assay
This protocol is adapted for a Seahorse XFe96 or XF96 Analyzer to measure the effect of this compound on palmitate oxidation.
Materials:
-
Cells of interest (e.g., L6 myotubes, HepG2, C2C12)
-
Seahorse XF Cell Culture Microplates
-
Agilent Seahorse XF Palmitate-BSA FAO Substrate (P/N 102720-100 or included in kit 103693-100)
-
Seahorse XF Base Medium (e.g., DMEM, P/N 102353-100)
-
L-Carnitine (Sigma-Aldrich)
-
This compound (Tocris, Sigma-Aldrich, etc.)
-
Etomoxir (Sigma-Aldrich) - as a negative control
-
Seahorse XF Calibrant (Agilent)
-
Seahorse XFp/XFe96/XFe24 Analyzer and associated consumables (sensor cartridges, utility plates)
Reagent Preparation:
-
Assay Medium: On the day of the assay, supplement Seahorse XF Base Medium with 2.5 mM glucose, 0.5 mM L-Carnitine, and 5 mM HEPES. Warm to 37°C and adjust the pH to 7.4.
-
This compound Stock Solution: Prepare a stock solution of this compound in DMSO. The final concentration of DMSO in the assay should be less than 0.1%.
-
Etomoxir Stock Solution: Prepare a stock solution of Etomoxir in sterile water or DMSO.
-
Compound Plate Preparation: Prepare a utility plate with the compounds for injection.
-
Port A: Vehicle control (e.g., assay medium with DMSO) or this compound at desired concentrations.
-
Port B: Oligomycin (ATP synthase inhibitor, for stress test).
-
Port C: FCCP (uncoupler, for maximal respiration).
-
Port D: Rotenone/Antimycin A (Complex I and III inhibitors, to shut down mitochondrial respiration).
-
Experimental Workflow:
References
Application Notes and Protocols for Studying Metabolic Diseases with ZLN024
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic diseases, including type 2 diabetes, obesity, and non-alcoholic fatty liver disease, represent a significant and growing global health burden. A key regulator of cellular energy homeostasis, 5' AMP-activated protein kinase (AMPK), has emerged as a promising therapeutic target for these conditions. ZLN024 is a novel, orally active, allosteric activator of AMPK. It stimulates glucose uptake and fatty acid oxidation in vitro and has demonstrated beneficial effects on glucose tolerance and lipid metabolism in animal models of type 2 diabetes.[1] These application notes provide detailed protocols for utilizing this compound in preclinical research to investigate metabolic diseases.
Mechanism of Action
This compound allosterically activates AMPK heterotrimers, increasing their kinase activity.[1] Its mechanism involves binding to the AMPK complex and inhibiting its dephosphorylation at Threonine-172 by protein phosphatase 2Cα (PP2Cα), thereby locking the enzyme in an active state. This activation of AMPK leads to the phosphorylation and modulation of downstream targets involved in glucose and lipid metabolism.
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Cell Line/Enzyme | Effect of this compound | Reference |
| AMPK Activation (α1β1γ1) | Recombinant Human | EC50: 0.42 µM (1.5-fold increase) | |
| AMPK Activation (α2β1γ1) | Recombinant Human | EC50: 0.95 µM (1.7-fold increase) | |
| AMPK Activation (α1β2γ1) | Recombinant Human | EC50: 1.1 µM (1.7-fold increase) | |
| AMPK Activation (α2β2γ1) | Recombinant Human | EC50: 0.13 µM (1.6-fold increase) | |
| Glucose Uptake | L6 Myotubes | Concentration-dependent increase | |
| Fatty Acid Oxidation | L6 Myotubes | ~40% increase with 20 µM this compound | |
| Fatty Acid Synthesis | Primary Hepatocytes | Decreased | |
| Glucose Output | Primary Hepatocytes | Decreased |
In Vivo Efficacy of this compound in db/db Mice
| Parameter | Treatment Group | Result | Reference |
| Glucose Tolerance | 15 mg/kg/day this compound | Improved | |
| Liver Weight | 15 mg/kg/day this compound | Decreased | |
| Liver Triacylglycerol | 15 mg/kg/day this compound | Decreased | |
| Liver Total Cholesterol | 15 mg/kg/day this compound | Decreased | |
| Hepatic Gene Expression (G6Pase, FAS, mtGPAT) | 15 mg/kg/day this compound | Reduced | |
| Muscle Gene Expression (Fatty Acid Oxidation & Mitochondrial Biogenesis) | 15 mg/kg/day this compound | Elevated |
Signaling Pathway
Experimental Protocols
In Vitro Experiments
1. Cell Culture and Differentiation
-
Cell Line: L6 rat myoblasts.
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).
-
Differentiation: When cells reach confluence, switch to DMEM containing 2% FBS to induce differentiation into myotubes. Myotubes are typically fully differentiated after 4-6 days.
2. Glucose Uptake Assay in L6 Myotubes
-
Objective: To measure the effect of this compound on glucose uptake.
-
Protocol:
-
Seed differentiated L6 myotubes in 24-well plates.
-
Serum starve the myotubes for 3-4 hours in serum-free DMEM.
-
Wash cells twice with Krebs-Ringer-HEPES (KRH) buffer.
-
Incubate cells with desired concentrations of this compound (e.g., 1-20 µM) or vehicle (DMSO) in KRH buffer for 3 hours at 37°C. A positive control such as insulin (100 nM) can be added for the final 30 minutes.
-
Add 2-deoxy-D-[³H]glucose to a final concentration of 0.5 µCi/mL and incubate for 10 minutes.
-
Terminate the assay by washing the cells three times with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells with 0.1 M NaOH.
-
Measure the radioactivity in the cell lysates using a scintillation counter.
-
3. Fatty Acid Oxidation Assay in L6 Myotubes
-
Objective: To determine the effect of this compound on the oxidation of fatty acids.
-
Protocol:
-
Plate differentiated L6 myotubes in 6-well plates.
-
Pre-incubate cells with this compound (e.g., 20 µM) or vehicle in DMEM for 4 hours.
-
Wash cells with PBS and incubate with [¹⁴C]palmitate (0.5 µCi/mL) complexed to BSA in DMEM for 2 hours at 37°C.
-
Acidify the incubation medium with perchloric acid to trap ¹⁴CO₂.
-
Transfer the medium to a sealed system and release ¹⁴CO₂ by adding a strong base (e.g., NaOH).
-
Capture the ¹⁴CO₂ in a trapping agent (e.g., hyamine hydroxide).
-
Quantify the trapped ¹⁴CO₂ by scintillation counting.
-
In Vivo Experiments
1. Animal Model
-
Model: db/db mice, a genetic model of obesity, insulin resistance, and type 2 diabetes.
-
Age: Start treatment at an age where the diabetic phenotype is established (e.g., 8-10 weeks).
-
Housing: House animals in a temperature-controlled environment with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.
2. Drug Administration and Monitoring
-
Compound: this compound hydrochloride, dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Dosing: Administer this compound orally via gavage at a dose of 15 mg/kg/day.
-
Duration: Treat for a period of 4-8 weeks.
-
Monitoring: Monitor body weight, food intake, and water consumption regularly. Collect blood samples periodically for glucose and insulin measurements.
3. Oral Glucose Tolerance Test (OGTT)
-
Objective: To assess the effect of this compound on glucose disposal.
-
Protocol:
-
Fast mice for 6 hours.
-
Administer a bolus of glucose (2 g/kg) via oral gavage.
-
Collect blood samples from the tail vein at 0, 15, 30, 60, and 120 minutes post-glucose administration.
-
Measure blood glucose levels.
-
4. Tissue Collection and Analysis
-
Procedure: At the end of the study, euthanize mice and collect tissues such as liver, skeletal muscle, and adipose tissue.
-
Analysis:
-
Liver: Measure liver weight and analyze for triglyceride and cholesterol content. Perform gene expression analysis for markers of gluconeogenesis (G6Pase) and lipogenesis (FAS, mtGPAT).
-
Skeletal Muscle: Analyze gene expression for markers of fatty acid oxidation (e.g., CPT1) and mitochondrial biogenesis (e.g., PGC-1α).
-
Conclusion
This compound is a valuable pharmacological tool for investigating the role of AMPK in metabolic diseases. The protocols outlined in these application notes provide a framework for researchers to study the in vitro and in vivo effects of this potent AMPK activator. These studies will contribute to a better understanding of the therapeutic potential of AMPK activation for the treatment of type 2 diabetes and related metabolic disorders.
References
Troubleshooting & Optimization
troubleshooting ZLN024 experimental results
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing ZLN024, an allosteric activator of AMP-activated protein kinase (AMPK).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule, allosteric activator of AMP-activated protein kinase (AMPK).[1][2] It directly binds to and activates AMPK heterotrimers, requiring the pre-phosphorylation of Threonine-172 (Thr-172) on the AMPKα subunit for its activity.[1][3] this compound also protects this critical phosphorylation site from dephosphorylation by protein phosphatase 2Cα (PP2Cα).
Q2: Which AMPK isoforms does this compound activate?
A2: this compound activates multiple AMPK heterotrimeric complexes. The half-maximal effective concentrations (EC50) for the activation of different recombinant human AMPK isoforms are summarized below.
| AMPK Heterotrimer | EC50 (µM) | Fold Activation |
| α1β1γ1 | 0.42 | 1.5-fold |
| α2β1γ1 | 0.95 | 1.7-fold |
| α1β2γ1 | 1.1 | 1.7-fold |
| α2β2γ1 | 0.13 | 1.6-fold |
Data compiled from MedchemExpress and R&D Systems product information.
Q3: What are the expected downstream effects of this compound treatment in cells?
A3: By activating AMPK, this compound is expected to stimulate catabolic pathways that generate ATP and inhibit anabolic pathways that consume ATP. Key downstream effects observed in cellular models such as L6 myotubes and primary hepatocytes include:
-
Increased phosphorylation of Acetyl-CoA Carboxylase (ACC), a direct downstream target of AMPK.
-
Stimulation of glucose uptake.
-
Increased fatty acid oxidation.
-
Decreased fatty acid synthesis and glucose output in hepatocytes.
Q4: What is the recommended solvent and storage condition for this compound?
A4: this compound hydrochloride is soluble in DMSO at concentrations up to 100 mM. For long-term storage, it is recommended to store the compound at +4°C.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Issue 1: No or low AMPK activation observed.
Possible Cause 1.1: Suboptimal this compound concentration.
-
Recommendation: Ensure you are using a concentration within the effective range for your cell type or assay system. Refer to the EC50 values in the table above as a starting point. A dose-response experiment is highly recommended to determine the optimal concentration for your specific experimental conditions.
Possible Cause 1.2: Insufficient baseline AMPKα Thr-172 phosphorylation.
-
Recommendation: this compound requires pre-phosphorylation of AMPK at Thr-172 for its activity. If the basal level of phosphorylation is too low in your cells, you may not see a significant effect. Consider co-treatment with a known AMPK upstream kinase activator or a mild cellular stressor that increases the AMP:ATP ratio to enhance baseline pAMPK levels.
Possible Cause 1.3: Incorrect this compound handling or storage.
-
Recommendation: Ensure that this compound has been stored correctly at +4°C and that the solvent (e.g., DMSO) is of high quality. Repeated freeze-thaw cycles should be avoided.
Issue 2: Inconsistent results in glucose uptake assays.
Possible Cause 2.1: High basal glucose uptake.
-
Recommendation: High basal glucose uptake can mask the stimulatory effect of this compound. To lower the basal uptake, serum-starve the cells for a few hours before the assay. Ensure that the glucose concentration in the assay medium is not excessively high.
Possible Cause 2.2: Variation in cell density or differentiation.
-
Recommendation: For cell lines like L6 myotubes, ensure consistent cell seeding density and a uniform state of differentiation, as these factors can significantly impact glucose transporter expression and translocation.
Issue 3: No significant increase in fatty acid oxidation.
Possible Cause 3.1: Substrate limitations.
-
Recommendation: Ensure that the assay medium contains an adequate supply of fatty acids (e.g., palmitate conjugated to BSA). The availability of L-carnitine, which is essential for the transport of long-chain fatty acids into the mitochondria, can also be a limiting factor.
Possible Cause 3.2: High endogenous glucose levels.
-
Recommendation: High levels of glucose can suppress fatty acid oxidation. Consider performing the assay in a low-glucose medium to promote a metabolic shift towards fatty acid utilization.
Experimental Protocols & Workflows
This compound Signaling Pathway
Caption: this compound allosterically activates pre-phosphorylated AMPK, leading to downstream metabolic effects.
Experimental Workflow: Western Blot for pAMPK and pACC
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Highly Sensitive Non-Radioactive Activity Assay for AMP-Activated Protein Kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Small-Molecule AMP-Activated Protein Kinase Allosteric Activator with Beneficial Effects in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
ZLN024 Off-Target Effects Investigation: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for investigating the potential off-target effects of ZLN024, a known allosteric activator of AMP-activated protein kinase (AMPK). While this compound is recognized for its on-target efficacy, a thorough understanding of its selectivity is crucial for the accurate interpretation of experimental results and for its potential therapeutic development.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for a compound like this compound?
A1: Off-target effects are unintended interactions of a drug or compound with proteins other than its designated biological target. For this compound, the intended target is AMPK.[1] Off-target binding can lead to the modulation of other signaling pathways, which may result in unforeseen biological consequences, cellular toxicity, or misleading experimental outcomes.[1] Investigating these effects is critical to ensure that the observed phenotype is a direct result of AMPK activation and not due to unintended molecular interactions.
Q2: Has a comprehensive off-target profile for this compound been published?
A2: As of late 2025, publicly available literature does not contain a detailed, large-scale off-target screening of this compound across the human kinome or other major protein families. The majority of published research focuses on its mechanism of action as an AMPK activator.[2][3] Therefore, researchers using this compound should consider performing their own selectivity profiling, especially if unexpected or inconsistent results are observed.
Q3: What are the initial steps to assess if my observed phenotype is due to an off-target effect of this compound?
A3: A multi-faceted approach is recommended:
-
Dose-Response Correlation: Carefully compare the dose-response curve of your observed cellular effect with the known EC50 values for this compound's activation of AMPK heterotrimers. A significant discrepancy may suggest the involvement of off-targets.
-
Use of a Structurally Different AMPK Activator: Employ another AMPK activator with a distinct chemical scaffold (e.g., A-769662). If this compound does not produce the same phenotype as this compound, it raises the suspicion of off-target effects specific to this compound.[4]
-
Target Engagement Confirmation: In your specific experimental system, confirm that this compound is engaging and activating AMPK at the concentrations you are using. This can be done by examining the phosphorylation of downstream AMPK substrates like ACC.
Q4: What advanced techniques can be used to identify specific off-targets of this compound?
A4: Several powerful techniques can be employed for the unbiased identification of off-target interactions:
-
Kinase Profiling: Services like KINOMEscan screen a compound against a large panel of purified kinases to identify unintended interactions. This is a direct and quantitative method to assess kinase selectivity.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells by measuring changes in protein thermal stability upon ligand binding. A proteome-wide CETSA coupled with mass spectrometry can provide an unbiased view of this compound's binding partners in a physiological context.
-
Affinity-Based Pull-Down Assays: This involves immobilizing a modified version of this compound to a resin and identifying the proteins from a cell lysate that bind to it, which are then identified by mass spectrometry.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, with a focus on distinguishing on-target from potential off-target effects.
| Observed Issue | Potential Cause | Recommended Troubleshooting Steps | Rationale |
| Unexpected Phenotype Not Correlating with AMPK Activation | The phenotype is mediated by an off-target of this compound. | 1. Perform a kinome-wide selectivity screen (e.g., KINOMEscan) to identify potential off-target kinases.2. Use siRNA/shRNA to knock down the suspected off-target and see if the phenotype is abrogated.3. Test a specific inhibitor for the suspected off-target to see if it phenocopies the effect of this compound. | To directly identify unintended binding partners and validate their functional relevance to the observed phenotype. |
| Cellular Toxicity at Concentrations Expected to be Specific for AMPK | The toxicity is due to an off-target effect. | 1. Compare the cytotoxic profile of this compound with other structurally distinct AMPK activators.2. Screen this compound against a panel of cell lines with varying expression levels of the suspected off-target(s).3. Perform a rescue experiment by overexpressing the intended target (AMPK); if toxicity persists, it is likely off-target. | To differentiate between on-target mediated toxicity (which should be shared by other activators of the same target) and off-target toxicity. |
| Inconsistent Results Across Different Cell Lines | The expression levels of an off-target protein vary between cell lines. | 1. Profile the expression of your primary target (AMPK isoforms) and any identified off-targets in the cell lines being used.2. Correlate the phenotypic response to this compound with the expression level of the potential off-target. | This helps to explain cell line-specific effects and strengthens the evidence for the involvement of a particular off-target. |
| Activation of a Signaling Pathway Unexpected for AMPK | This compound may be activating an upstream kinase in a different pathway. | 1. Consult kinome profiling data to identify potential off-targets in the unexpected pathway.2. Use Western blotting to probe the phosphorylation status of key nodes in the affected pathway in a time-course and dose-response manner. | To map the unintended signaling cascade and identify the direct off-target responsible for its activation. |
Quantitative Data Summary
While specific off-target screening data for this compound is not publicly available, the following table presents the known on-target activation data for this compound across different AMPK heterotrimers. Researchers should use these values as a benchmark for their dose-response studies.
| AMPK Heterotrimer | EC50 (µM) | Fold Activation |
| α1β1γ1 | 0.42 | 1.5 |
| α2β1γ1 | 0.95 | 1.7 |
| α1β2γ1 | 1.1 | 1.7 |
| α2β2γ1 | 0.13 | 1.6 |
Data compiled from multiple sources.
Key Experimental Protocols
Kinase Selectivity Profiling (KINOMEscan)
Objective: To identify the kinase off-targets of this compound through a competitive binding assay.
Methodology:
-
A solution of this compound at a specified concentration (e.g., 1 µM) is prepared.
-
The compound is screened against a panel of over 450 human kinases.
-
The assay principle is based on a competition between this compound and an immobilized, active-site directed ligand for binding to the kinase target.
-
The amount of kinase captured on the solid support is measured via quantitative PCR (qPCR) of a DNA tag fused to the kinase.
-
Results are reported as "percent of control," where a lower percentage indicates stronger binding of this compound to the kinase.
Cellular Thermal Shift Assay (CETSA)
Objective: To assess the target engagement of this compound with its potential targets in an intact cellular environment.
Methodology:
-
Culture cells to the desired confluency and treat with this compound or a vehicle control for a specified time.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension and heat each aliquot to a different temperature for a short duration (e.g., 3 minutes).
-
Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Analyze the soluble fraction by Western blot for specific candidate proteins or by mass spectrometry for a proteome-wide analysis.
-
Binding of this compound to a protein is expected to increase its thermal stability, resulting in more of that protein remaining in the soluble fraction at higher temperatures compared to the vehicle control.
Visualizations
Caption: On-target vs. a hypothetical off-target pathway for this compound.
Caption: Workflow for investigating potential off-target effects of this compound.
References
Technical Support Center: ZLN024 Cytotoxicity Assessment
This technical support center provides guidance for researchers assessing the cytotoxic effects of the AMPK activator, ZLN024. While specific public data on this compound cytotoxicity is limited, this guide offers general protocols, troubleshooting advice, and data interpretation strategies applicable to the in vitro assessment of similar small molecule compounds.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic profile of this compound?
A1: this compound is an allosteric activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[1][2][3] Activation of AMPK is generally associated with cell survival and metabolic adaptation, particularly under conditions of low energy. Therefore, this compound is not expected to be broadly cytotoxic to normal cells under standard culture conditions. However, at high concentrations or in specific cancer cell lines that are sensitive to metabolic shifts, cytotoxicity may be observed. It is crucial to determine the dose-response relationship in your specific cell model.
Q2: Which cell lines should I use for cytotoxicity testing of this compound?
A2: The choice of cell line will depend on your research question.
-
For efficacy studies (e.g., in cancer research): Select cell lines where AMPK activation is expected to have an anti-proliferative or pro-apoptotic effect.
-
For safety and off-target effects: Use non-cancerous cell lines relevant to the intended in vivo application (e.g., hepatocytes like HepG2, myotubes like C2C12, or endothelial cells like HUVECs).
Q3: What are the recommended starting concentrations for this compound in a cytotoxicity assay?
A3: Based on its EC50 values for AMPK activation (ranging from 0.13 µM to 1.1 µM for different AMPK heterotrimers), a sensible starting point for cytotoxicity testing would be a dose range that brackets these concentrations.[1] A suggested starting range could be from 0.1 µM to 100 µM, using a serial dilution.
Q4: How long should I expose the cells to this compound?
A4: Initial experiments should assess multiple time points to capture both early and late cytotoxic effects. Recommended time points include 24, 48, and 72 hours.
Troubleshooting Common Issues in this compound Cytotoxicity Assays
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, edge effects in the plate, or improper mixing of this compound solution. | Ensure a homogenous single-cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile PBS. Ensure thorough mixing of the compound stock solution and dilutions. |
| No cytotoxic effect observed even at high concentrations | The chosen cell line may be resistant to the effects of AMPK activation. The incubation time may be too short. This compound may have low solubility at high concentrations. | Use a positive control (e.g., staurosporine or doxorubicin) to confirm assay performance. Extend the incubation period. Check the solubility of this compound in your culture medium; consider using a lower percentage of serum if it affects compound availability. |
| Unexpected increase in cell viability at certain concentrations | This could be a result of increased metabolic activity due to AMPK activation, which can be a confounding factor in metabolic-based viability assays (e.g., MTT, XTT). | Use a viability assay that is not based on metabolic activity, such as a dye exclusion assay (e.g., Trypan Blue) or a DNA-binding dye-based assay (e.g., CyQUANT™). Also, consider measuring ATP levels directly. |
| Discrepancies between different cytotoxicity assays (e.g., MTT vs. LDH) | Different assays measure different aspects of cell death. MTT measures metabolic activity, which can decrease before the loss of membrane integrity measured by the LDH assay. | This is not necessarily an error. It can provide insight into the mechanism of cell death. A decrease in MTT signal without a corresponding increase in LDH release may suggest cytostatic effects or early apoptosis rather than necrosis. |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with desired concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Data Presentation
Table 1: Hypothetical Cytotoxicity of this compound on HepG2 Cells (MTT Assay)
| This compound Concentration (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) |
| 0 (Control) | 100 ± 4.5 | 100 ± 5.1 | 100 ± 4.8 |
| 1 | 98 ± 3.9 | 95 ± 4.2 | 92 ± 5.5 |
| 10 | 95 ± 5.2 | 88 ± 4.7 | 80 ± 6.1 |
| 50 | 85 ± 6.1 | 70 ± 5.8 | 62 ± 7.3 |
| 100 | 78 ± 5.5 | 55 ± 6.4 | 45 ± 6.9 |
Table 2: Hypothetical Apoptosis Analysis in A549 Cells Treated with this compound for 48h
| This compound Concentration (µM) | % Live Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| 0 (Control) | 95 ± 2.1 | 3 ± 0.8 | 2 ± 0.5 |
| 10 | 85 ± 3.5 | 10 ± 1.2 | 5 ± 0.9 |
| 50 | 60 ± 4.2 | 25 ± 2.5 | 15 ± 1.8 |
| 100 | 40 ± 5.1 | 40 ± 3.1 | 20 ± 2.2 |
Visualizations
Caption: this compound allosterically activates AMPK and inhibits its dephosphorylation.
Caption: General experimental workflow for assessing compound cytotoxicity.
Caption: A logical flowchart for troubleshooting cytotoxicity experiments.
References
inconsistent results with ZLN024
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential inconsistencies and challenges encountered during experiments with ZLN024.
Troubleshooting Guide: Inconsistent Results with this compound
Researchers may encounter variability in their results when using this compound. This guide outlines potential causes and solutions to ensure experimental consistency and reproducibility.
| Observed Issue | Potential Cause | Recommended Solution |
| Low or no this compound activity | Inadequate Dissolution: this compound may not be fully dissolved, leading to a lower effective concentration. | Ensure complete dissolution. This compound is soluble in DMSO at concentrations up to 100 mM. For in vivo studies, specific solvent preparations such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be used.[1] Gentle heating or sonication can aid dissolution if precipitation is observed.[1] |
| Suboptimal Cell Conditions: The cellular model may have low basal levels of upstream kinases required for the initial phosphorylation of AMPK at Threonine-172. | This compound's activation of AMPK requires a pre-existing phosphorylation at the Thr-172 residue by an upstream kinase.[1][2] Ensure your cell line or experimental model has adequate basal AMPK phosphorylation. Consider co-treatment with a known upstream AMPK activator if necessary. | |
| Incorrect this compound Concentration: The concentration of this compound used may be outside the effective range for the specific AMPK heterotrimer being studied. | Refer to the effective concentration (EC50) values for different AMPK heterotrimers to determine the optimal concentration for your experiment. See the data table below for specific EC50 values. | |
| High background or off-target effects | This compound Degradation: Improper storage may lead to degradation of the compound. | Store this compound at +4°C as recommended. |
| Non-specific Binding: At very high concentrations, this compound might exhibit off-target effects. | Perform a dose-response curve to identify the optimal concentration that provides maximal AMPK activation with minimal off-target effects. | |
| Variability between experimental replicates | Inconsistent Cell Passages or Density: Differences in cell culture conditions can affect cellular responses. | Use cells within a consistent passage number range and ensure uniform cell density at the time of treatment. |
| Pipetting Inaccuracies: Small volumes of concentrated stock solutions can be difficult to measure accurately. | Prepare a fresh working solution from a stock solution for each experiment. Use calibrated pipettes and appropriate techniques for handling small volumes. |
This compound Efficacy Data Summary
The following table summarizes the effective concentrations (EC50) of this compound for the activation of various recombinant human AMPK heterotrimers.
| AMPK Heterotrimer | EC50 (µM) | Fold Activation |
| α1β1γ1 | 0.42 | 1.5 |
| α2β1γ1 | 0.95 | 1.7 |
| α1β2γ1 | 1.1 | 1.7 |
| α2β2γ1 | 0.13 | 1.6 |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an allosteric activator of AMP-activated protein kinase (AMPK). It directly binds to and activates AMPK heterotrimers, but its mechanism requires the prior phosphorylation of Threonine-172 (Thr-172) on the AMPK α-subunit by an upstream kinase. This compound also protects this critical phosphorylation site from dephosphorylation by protein phosphatase 2Cα (PP2Cα).
Q2: Does this compound affect the ADP/ATP ratio?
A2: No, this compound activates AMPK without altering the cellular ADP/ATP ratio. This makes it a useful tool for studying the direct effects of AMPK activation, independent of cellular energy stress.
Q3: What are the recommended solvent and storage conditions for this compound?
A3: this compound is soluble in DMSO up to 100 mM. For other solvents, refer to the manufacturer's datasheet. It is recommended to store this compound at +4°C.
Q4: Can this compound be used in in vivo studies?
A4: Yes, this compound has been used in in vivo studies with diabetic db/db mice, where it was shown to improve glucose tolerance and reduce cholesterol content. For in vivo administration, specific formulations are required, such as a solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
Q5: How can I measure AMPK activation in my experiment?
A5: AMPK activation is typically assessed by measuring the phosphorylation of AMPK at Thr-172 and the phosphorylation of its downstream targets, such as Acetyl-CoA Carboxylase (ACC). Western blotting with phospho-specific antibodies is a common method for this analysis.
Experimental Protocols & Visualizations
Protocol: In Vitro AMPK Activation Assay
This protocol describes a general method for assessing the activation of AMPK by this compound in a cell-based assay.
-
Cell Culture: Plate cells (e.g., L6 myotubes) in a suitable culture vessel and grow to the desired confluency.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture media to achieve the desired final concentrations.
-
Treatment: Remove the culture medium from the cells and replace it with the this compound-containing medium. Incubate for the desired time (e.g., 3 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
Western Blot Analysis: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phospho-AMPK (Thr-172), total AMPK, phospho-ACC, and total ACC. A loading control (e.g., β-actin) should also be included.
-
Data Analysis: Quantify the band intensities and calculate the ratio of phosphorylated protein to total protein to determine the extent of AMPK activation.
In Vitro AMPK Activation Workflow
This compound Signaling Pathway
This compound acts as an allosteric activator of AMPK, a central regulator of cellular energy homeostasis.
This compound Mechanism of AMPK Activation
References
ZLN024 Technical Support Center: Troubleshooting Solubility in Aqueous Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of ZLN024 in aqueous buffers. Find answers to frequently asked questions and detailed troubleshooting protocols to ensure successful experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, cell-permeable allosteric activator of AMP-activated protein kinase (AMPK). It directly stimulates phosphorylated AMPK heterotrimers, leading to increased activity.[1][2] this compound activates AMPK without altering the cellular AMP:ATP ratio. The activation of AMPK by this compound requires the phosphorylation of the threonine 172 residue on the AMPKα subunit.[2][3]
Q2: I am experiencing difficulty dissolving this compound directly in my aqueous experimental buffer. Is this expected?
Yes, this is expected. This compound is sparingly soluble in aqueous buffers.[4] Direct dissolution in buffers like phosphate-buffered saline (PBS) or cell culture media will likely result in poor solubility and the formation of precipitates.
Q3: What is the recommended method for preparing this compound solutions for in vitro experiments?
The recommended method involves creating a concentrated stock solution in an organic solvent first, and then diluting this stock into the final aqueous buffer or cell culture medium. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are the most commonly recommended solvents for the initial stock solution.
Q4: What are the reported solubility limits for this compound in various solvents?
The solubility of this compound can vary slightly between suppliers. The following table summarizes the approximate solubility of this compound in common organic solvents.
| Solvent | Approximate Solubility | Reference |
| DMSO | 25 mg/mL | |
| DMF | 30 mg/mL | |
| Ethanol | 5 mg/mL |
Q5: What is the maximum recommended final concentration of organic solvent (e.g., DMSO) in my cell culture experiments?
The final concentration of the organic solvent should be kept as low as possible to avoid solvent-induced cellular toxicity. For most cell lines, the final DMSO concentration should not exceed 0.5%, and ideally should be below 0.1%. It is crucial to include a vehicle control (media with the same final concentration of the organic solvent) in your experiments to account for any effects of the solvent itself.
Q6: I observed precipitation after diluting my this compound stock solution into my aqueous buffer. What could be the cause and how can I prevent this?
Precipitation upon dilution is a common issue due to the low aqueous solubility of this compound. This can be caused by:
-
High final concentration of this compound: The concentration of this compound in the final aqueous solution may have exceeded its solubility limit.
-
Buffer composition: Certain components in the buffer or media could contribute to precipitation.
-
Temperature: Changes in temperature upon dilution can affect solubility.
-
pH of the buffer: The pH of the aqueous solution can influence the solubility of the compound.
To prevent precipitation, refer to the detailed troubleshooting guide below.
Q7: How stable is this compound in aqueous solutions?
Aqueous solutions of this compound are not recommended for long-term storage. It is advised to prepare fresh dilutions for each experiment and not to store the aqueous solution for more than one day. Concentrated stock solutions in anhydrous DMSO or DMF are more stable and can be stored at -20°C or -80°C for extended periods.
Troubleshooting Guide: this compound Precipitation in Aqueous Buffers
This guide provides a step-by-step approach to troubleshoot and prevent precipitation of this compound in your experiments.
Experimental Workflow for Preparing this compound Working Solutions
Detailed Methodologies
1. Preparation of Concentrated this compound Stock Solution
-
Materials: this compound powder, anhydrous dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), sterile microcentrifuge tubes.
-
Protocol:
-
Calculate the required mass of this compound to prepare a stock solution of desired concentration (e.g., 10-50 mM).
-
Weigh the this compound powder accurately in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO or DMF to the tube.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C) may aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
2. Preparation of this compound Working Solution in Aqueous Buffer
-
Materials: Concentrated this compound stock solution, sterile aqueous buffer or cell culture medium.
-
Protocol:
-
Pre-warm the aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C).
-
Perform serial dilutions of the concentrated stock solution into the pre-warmed buffer.
-
During dilution, add the stock solution dropwise to the buffer while vortexing or stirring vigorously to ensure rapid and uniform mixing. This helps to prevent localized high concentrations that can lead to precipitation.
-
Visually inspect the final working solution for any signs of precipitation. If precipitation is observed, consider the troubleshooting steps below.
-
Use the freshly prepared working solution immediately for your experiments.
-
Troubleshooting Steps for Precipitation
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon initial dilution | Final concentration is too high. | Lower the final concentration of this compound in the aqueous buffer. Determine the empirical solubility limit in your specific buffer system. |
| Buffer composition is incompatible. | If possible, try a different buffer system. For cell culture, ensure the medium is properly buffered and at the correct pH. | |
| Precipitate forms over a short period | Poor stability of this compound in the aqueous solution. | Always prepare fresh working solutions immediately before use. Do not store diluted aqueous solutions. |
| Cloudiness or fine precipitate observed | Incomplete dissolution of the stock solution. | Ensure the initial stock solution in DMSO or DMF is completely dissolved before proceeding with dilutions. Gentle warming and vortexing can help. |
| Shock precipitation from temperature change. | Always pre-warm your aqueous buffer to the experimental temperature before adding the this compound stock solution. |
This compound Signaling Pathway
This compound is an allosteric activator of AMPK. The activation of AMPK by this compound initiates a signaling cascade that plays a crucial role in cellular energy homeostasis.
References
Technical Support Center: The Effect of ZLN024 on Cell Viability
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the effects of ZLN024 on cell viability. This compound is recognized as an allosteric activator of AMP-activated protein kinase (AMPK), a crucial sensor of cellular energy status. The role of AMPK in cell viability is complex and context-dependent, potentially leading to either cell survival or death depending on the specific cellular conditions and genetic background. This guide addresses common questions and troubleshooting scenarios that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on the viability of cancer cells?
A1: The effect of this compound on cancer cell viability is not definitively established and is likely to be highly context-dependent. As an AMPK activator, this compound can have dual effects. On one hand, AMPK activation can inhibit anabolic pathways and cell cycle progression, leading to reduced proliferation and potentially apoptosis in some cancer cells. On the other hand, under conditions of metabolic stress (like hypoxia or glucose deprivation), AMPK activation might promote cell survival by restoring energy homeostasis. Therefore, the outcome of this compound treatment can vary between different cancer cell lines.
Q2: I am not observing any change in cell viability after treating my cells with this compound. What could be the reason?
A2: Several factors could contribute to a lack of observed effect:
-
Cell Line Specificity: The cell line you are using may have a muted response to AMPK activation or may have mutations in the AMPK signaling pathway (e.g., LKB1 mutations) that render this compound ineffective.
-
Experimental Conditions: The effect of AMPK activation can be more pronounced under conditions of metabolic stress. Consider co-treatments that induce such stress, for example, glucose deprivation or hypoxia.
-
Concentration and Duration: The concentration of this compound and the duration of treatment may be insufficient to elicit a response. A dose-response and time-course experiment is recommended to determine the optimal conditions.
-
Viability Assay Sensitivity: The cell viability assay you are using might not be sensitive enough to detect subtle changes. Consider using multiple, mechanistically different assays to confirm your results.
Q3: Can this compound interact with other cancer therapies?
A3: Yes, activating AMPK with this compound could potentially synergize with other anticancer agents. For instance, by inhibiting anabolic processes, this compound might enhance the efficacy of drugs that target cell proliferation. Conversely, its pro-survival role under metabolic stress could potentially antagonize therapies that rely on inducing such stress. It is crucial to empirically test for synergistic, additive, or antagonistic effects with other drugs of interest in your specific cancer model.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent results between experiments | 1. Variability in cell culture conditions (passage number, confluency). 2. Inconsistent this compound concentration due to improper dissolution or storage. 3. Fluctuations in incubation time or assay reading times. | 1. Use cells within a consistent and low passage number range. Seed cells at a consistent density. 2. Ensure this compound is fully dissolved according to the manufacturer's instructions and stored correctly. Prepare fresh dilutions for each experiment. 3. Standardize all incubation and reading times precisely. |
| High background in cell viability assay | 1. Contamination of cell culture. 2. Interference of this compound or its solvent with the assay reagents. | 1. Regularly check for and discard contaminated cultures. 2. Run a control with this compound in cell-free media to check for direct interaction with the assay dye. Include a vehicle control (e.g., DMSO) at the same concentration used for this compound. |
| Unexpected increase in cell viability | 1. this compound is promoting cell survival under the given experimental conditions. 2. The chosen cell line relies on AMPK activation for survival. | 1. This may be a valid biological effect. Investigate the metabolic state of your cells (e.g., measure ATP levels). 2. Characterize the AMPK pathway in your cell line to understand its role in cell survival. |
Experimental Protocols
MTT Cell Viability Assay
This protocol provides a general framework for assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Optimization for specific cell lines and experimental conditions is recommended.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Signaling Pathways and Workflows
Caption: this compound activates AMPK, which can lead to either cell survival or apoptosis.
Caption: A typical experimental workflow for assessing cell viability.
ZLN024 degradation and half-life in media
Welcome to the technical support center for ZLN024. This resource provides researchers, scientists, and drug development professionals with detailed information and guidance for the effective use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the expected half-life and degradation profile of this compound in cell culture media?
A1: Currently, there is no publicly available data specifically detailing the degradation and half-life of this compound in cell culture media. The stability of a small molecule in media can be influenced by several factors including media composition, pH, temperature, and the presence of serum components. Therefore, it is highly recommended that researchers determine the stability of this compound under their specific experimental conditions.
Q2: Why is it important to determine the stability of this compound in my specific experimental setup?
A2: Understanding the stability of this compound in your experimental environment is crucial for the accurate interpretation of your results. If a compound degrades over the course of an experiment, the effective concentration that the cells are exposed to will decrease. This can lead to a misinterpretation of its potency and efficacy. Stability studies help to establish the true concentration-response relationship.
Q3: What are the primary factors that can influence the stability of this compound in cell culture media?
A3: Several factors can affect the stability of a compound like this compound in cell culture media:
-
Temperature: Standard incubator conditions (37°C) can accelerate the degradation of some compounds.
-
pH: The typical pH of cell culture medium (7.2-7.4) can influence the rate of hydrolysis and other pH-dependent degradation pathways.
-
Media Components: Components in the media, such as amino acids, vitamins, and metal ions, can interact with and potentially degrade the compound.
-
Serum: Media supplemented with serum (e.g., Fetal Bovine Serum - FBS) contains enzymes like esterases and proteases that can metabolize the compound.
-
Light: Exposure to light can cause photodegradation of light-sensitive compounds.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.
Q4: What is the mechanism of action for this compound?
A4: this compound is an allosteric activator of AMP-activated protein kinase (AMPK).[1][2][3] It directly activates AMPK heterotrimers, requiring the phosphorylation of Thr-172 on the α-subunit.[1][4] this compound also protects this key phosphorylation site from dephosphorylation by protein phosphatase 2Cα (PP2Cα). The activation of AMPK by this compound stimulates downstream pathways involved in glucose uptake and fatty acid oxidation.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent experimental results with this compound. | The compound may be degrading over the time course of the experiment, leading to a variable effective concentration. | Determine the half-life of this compound in your specific cell culture medium and under your experimental conditions. Consider replenishing the media with fresh compound at intervals shorter than its half-life. |
| Lower than expected potency of this compound. | This compound may be unstable in the experimental medium, leading to a lower actual concentration than intended. | Perform a stability study to quantify the degradation rate. Based on the results, you may need to increase the initial concentration or use a more frequent dosing schedule. |
| Precipitation of this compound in the media. | The concentration of this compound may exceed its solubility in the cell culture medium. | Visually inspect the media for any precipitate after the addition of this compound. If precipitation is observed, consider reducing the final concentration or preparing the stock solution in a different solvent. Note that the final DMSO concentration in the media should ideally be below 0.1%. |
Experimental Protocols
Protocol for Determining the Half-Life of this compound in Cell Culture Media
This protocol provides a framework to determine the stability of this compound in a specific cell culture medium.
1. Materials:
-
This compound
-
Anhydrous DMSO
-
Cell culture medium of interest (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes or multi-well plates
-
Incubator (37°C, 5% CO2)
-
Quenching solution (e.g., ice-cold acetonitrile)
-
LC-MS/MS system
2. Procedure:
-
Preparation of Stock Solution: Dissolve this compound in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM).
-
Preparation of Incubation Medium: Prepare the complete cell culture medium to be tested. Pre-warm the medium to 37°C.
-
Incubation:
-
Spike the pre-warmed medium with the this compound stock solution to achieve the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., <0.1%).
-
Include a control where this compound is spiked into PBS to assess inherent chemical stability versus enzymatic degradation in the media.
-
-
Sample Collection:
-
Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours).
-
The time 0 sample should be collected immediately after adding this compound to the medium.
-
-
Sample Quenching: Immediately stop any potential degradation by adding a quenching solution (e.g., 3 volumes of ice-cold acetonitrile) to each aliquot.
-
Sample Processing:
-
Vortex the quenched samples and centrifuge at high speed to precipitate proteins.
-
Transfer the supernatant to a new tube for analysis.
-
-
Sample Analysis:
-
Analyze the concentration of the parent this compound compound in each sample using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the percentage of this compound remaining versus time.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k, where k is the elimination rate constant determined from the slope of the natural log of the concentration versus time plot.
-
Data Presentation
Table 1: Hypothetical Stability Data of this compound (10 µM) in Different Media at 37°C
| Time (hours) | % Remaining in DMEM + 10% FBS | % Remaining in PBS (pH 7.4) |
| 0 | 100 | 100 |
| 1 | 92 | 98 |
| 2 | 85 | 96 |
| 4 | 70 | 93 |
| 8 | 51 | 88 |
| 12 | 35 | 83 |
| 24 | 12 | 72 |
Table 2: Calculated Half-Life of this compound based on Hypothetical Data
| Medium | Calculated Half-Life (hours) |
| DMEM + 10% FBS | ~7.8 |
| PBS (pH 7.4) | ~55.2 |
Note: The data presented in these tables are for illustrative purposes only and do not represent actual experimental results.
Mandatory Visualizations
This compound Signaling Pathway
Caption: Signaling pathway of this compound as an allosteric activator of AMPK.
Experimental Workflow for this compound Stability Assay
Caption: Experimental workflow for determining this compound stability in media.
References
preventing ZLN024 precipitation in solution
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in utilizing ZLN024 effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the prevention of this compound precipitation in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule, allosteric activator of AMP-activated protein kinase (AMPK).[1][2] It directly activates AMPK heterotrimers (α1β1γ1, α2β1γ1, α1β2γ1, and α2β2γ1) by binding to a site distinct from the AMP binding site.[3] Activation of AMPK by this compound requires the phosphorylation of AMPK on Threonine 172. This compound has been shown to protect this residue from dephosphorylation.[4]
Q2: What are the solubility properties of this compound?
A2: this compound is a crystalline solid that is poorly soluble in aqueous solutions. It is soluble in organic solvents such as Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), and Ethanol.[1] this compound hydrochloride is reported to be insoluble in water.
Q3: How should I prepare stock solutions of this compound?
A3: It is highly recommended to prepare stock solutions of this compound in a high-quality, anhydrous organic solvent. DMSO is the most common and recommended solvent for this purpose. Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of solvent added to your experimental system. For example, to prepare a 10 mM stock solution, dissolve 3.25 mg of this compound (Molecular Weight: 325.2 g/mol ) in 1 mL of DMSO.
Q4: How should I store this compound and its stock solutions?
A4: Solid this compound should be stored at -20°C for long-term stability (≥ 4 years). Stock solutions prepared in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. When stored at -80°C, the stock solution is stable for up to 6 months; at -20°C, it is stable for up to 1 month.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound during experimental procedures is a common issue that can lead to inaccurate and irreproducible results. The following guide provides solutions to prevent this problem at various stages of your workflow.
| Problem | Potential Cause | Recommended Solution |
| Precipitation during stock solution preparation | The solubility limit of this compound in the chosen solvent has been exceeded. | - Ensure you are using a high-quality, anhydrous solvent like DMSO. - If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution. - Prepare a stock solution at a concentration known to be soluble (e.g., 10 mM in DMSO). |
| Precipitation upon dilution into aqueous buffer or cell culture media | This compound has very low solubility in aqueous solutions, and the addition of a concentrated DMSO stock can cause it to "crash out". | - Minimize Final DMSO Concentration: Aim for a final DMSO concentration of 0.5% or less in your final working solution, as higher concentrations can be toxic to cells and promote precipitation. - Step-wise Dilution: Prepare intermediate dilutions of your stock solution in 100% DMSO before the final dilution into your aqueous buffer or media. - Pre-warm Media/Buffer: Pre-warming your cell culture media or buffer to 37°C can help maintain the solubility of this compound upon dilution. - Vortexing During Dilution: Add the this compound DMSO solution to the pre-warmed media/buffer while gently vortexing or swirling to ensure rapid and even distribution. |
| Precipitation observed in the cell culture plate during the experiment | The concentration of this compound in the media exceeds its solubility limit in the complex biological environment. | - Reduce Final Concentration: If precipitation is consistently observed, consider reducing the final working concentration of this compound. - Serum Considerations: Components in serum can sometimes interact with small molecules. If using serum-containing media, you may need to optimize the this compound concentration accordingly. - Visual Inspection: Always visually inspect your cell culture plates for any signs of precipitation after adding the compound. |
| Inconsistent experimental results | Micro-precipitation, which may not be easily visible, can lead to variability in the effective concentration of this compound. | - Fresh Working Solutions: Always prepare fresh working solutions of this compound from your DMSO stock for each experiment. - Proper Mixing: Ensure thorough mixing of the final working solution before adding it to your cells or assay. - Vehicle Control: Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent effects. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for Cell Culture
This protocol describes the preparation of this compound solutions for treating cells in culture.
-
Prepare a 10 mM Stock Solution in DMSO:
-
Weigh out 3.25 mg of this compound powder.
-
Add 1 mL of high-quality, anhydrous DMSO.
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication may be applied if needed.
-
Aliquot into single-use tubes and store at -80°C.
-
-
Prepare a 1 mM Intermediate Solution in DMSO:
-
Thaw a single aliquot of the 10 mM this compound stock solution.
-
Dilute the 10 mM stock 1:10 in 100% DMSO to create a 1 mM intermediate solution.
-
-
Prepare a 10 µM Final Working Solution in Cell Culture Media:
-
Pre-warm your cell culture media to 37°C.
-
To prepare 1 mL of a 10 µM working solution, add 10 µL of the 1 mM intermediate DMSO solution to 990 µL of the pre-warmed cell culture media. This results in a final DMSO concentration of 1%.
-
Crucially , add the DMSO solution to the media while gently vortexing to ensure rapid dispersion and prevent precipitation.
-
Visually inspect the solution for any signs of precipitation before adding it to your cells.
-
Visualizations
This compound Mechanism of Action: AMPK Signaling Pathway
Caption: Allosteric activation of AMPK by this compound and its downstream effects.
Experimental Workflow: Preventing this compound Precipitation
References
ZLN024 batch to batch variability
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with ZLN024. The information provided is intended to help address potential issues, including batch-to-batch variability, that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an allosteric activator of AMP-activated protein kinase (AMPK).[1][2][3] It directly activates AMPK heterotrimers by binding to a site distinct from the AMP binding site. This activation requires the phosphorylation of Thr-172 on the AMPK α subunit. This compound also protects this residue from dephosphorylation by protein phosphatase 2Cα (PP2Cα).
Q2: What are the expected downstream effects of this compound treatment in cells?
A2: By activating AMPK, this compound is expected to stimulate catabolic pathways that generate ATP and inhibit anabolic pathways that consume ATP. In cell-based assays, this compound has been shown to stimulate glucose uptake and fatty acid oxidation. In primary hepatocytes, it has been observed to decrease fatty acid synthesis and glucose output.
Q3: What are the reported EC50 values for this compound?
A3: The half-maximal effective concentration (EC50) of this compound varies depending on the specific AMPK isoform. The reported values are summarized in the table below.
| AMPK Heterotrimer | EC50 (µM) | Fold Activation |
| α1β1γ1 | 0.42 | 1.5-fold |
| α2β1γ1 | 0.95 | 1.7-fold |
| α1β2γ1 | 1.1 | 1.7-fold |
| α2β2γ1 | 0.13 | 1.6-fold |
| Data compiled from multiple sources. |
Q4: How should I dissolve and store this compound?
A4: this compound is soluble in DMSO, with some suppliers indicating solubility up to 100 mM. For long-term storage, it is recommended to store the compound at -20°C. For in vivo studies, specific formulations using solvents like DMSO, PEG300, Tween-80, and saline have been described. It is always recommended to refer to the batch-specific data sheet provided by the supplier for the most accurate solubility and storage information.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected activity of this compound between experiments.
This could be due to batch-to-batch variability, improper storage, or issues with the experimental setup.
| Potential Cause | Troubleshooting Steps |
| Batch-to-Batch Variability | 1. Validate Each New Batch: Before use in critical experiments, perform a dose-response curve with each new lot of this compound to determine its EC50 in your specific assay. Compare this to the EC50 of a previously validated batch. 2. Purity Check: If significant discrepancies are observed, consider obtaining a certificate of analysis (CoA) from the supplier for the specific batch to verify its purity. Impurities from synthesis can affect biological activity. 3. Standardize Protocols: Ensure that all experimental parameters, including cell passage number, confluency, and incubation times, are kept consistent. |
| Compound Degradation | 1. Proper Storage: Ensure the compound is stored as recommended (-20°C for stock solutions). Avoid repeated freeze-thaw cycles. 2. Fresh Working Solutions: Prepare fresh working solutions from a stock solution for each experiment. |
| Experimental System | 1. Cell Health: Monitor the health and viability of your cell line. Changes in cell health can alter their response to stimuli. 2. Assay Sensitivity: Ensure your assay is sensitive enough to detect the expected changes in AMPK activity or downstream readouts. |
Issue 2: this compound fails to activate AMPK in my cell line.
| Potential Cause | Troubleshooting Steps |
| Low Endogenous AMPK Activity | 1. Basal AMPK Phosphorylation: this compound-mediated activation of AMPK requires pre-phosphorylation of Thr-172. Some cell lines may have very low basal levels of p-AMPK (Thr-172). 2. Positive Control: Use a known AMPK activator, such as AICAR or metformin, as a positive control to confirm that the AMPK signaling pathway is functional in your cells. |
| Incorrect Concentration Range | 1. Dose-Response: Perform a wide dose-response experiment, typically ranging from low nanomolar to high micromolar concentrations, to determine the optimal concentration for your cell type and assay. |
| Cell Permeability | 1. Incubation Time: Optimize the incubation time to allow for sufficient cellular uptake of the compound. |
Experimental Protocols
Protocol: Validation of a New this compound Batch
This protocol outlines a general workflow to validate the activity of a new batch of this compound using a cell-based assay measuring the phosphorylation of Acetyl-CoA Carboxylase (ACC), a direct downstream target of AMPK.
-
Cell Culture: Plate a suitable cell line (e.g., L6 myotubes, primary hepatocytes) in a 96-well plate and grow to the desired confluency.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the new batch of this compound in DMSO.
-
Perform serial dilutions to create a range of concentrations (e.g., 0.01 µM to 100 µM).
-
Include a previously validated batch of this compound and a vehicle control (DMSO) for comparison.
-
-
Cell Treatment:
-
Remove the culture medium and replace it with a serum-free medium containing the various concentrations of this compound, the control batch, and the vehicle.
-
Incubate for a predetermined time (e.g., 1-2 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against p-ACC (Ser79) and total ACC. .
-
-
Data Analysis:
-
Quantify the band intensities for p-ACC and total ACC.
-
Normalize the p-ACC signal to the total ACC signal.
-
Plot the normalized p-ACC levels against the this compound concentration and fit a dose-response curve to determine the EC50.
-
Compare the EC50 of the new batch to that of the control batch.
-
Visualizations
This compound Signaling Pathway
Caption: this compound allosterically activates phosphorylated AMPK.
Troubleshooting Workflow for Batch Variability
Caption: Workflow for troubleshooting this compound batch variability.
References
Validation & Comparative
ZLN024 vs. Metformin: A Comparative Guide to AMPK Activation
For researchers and professionals in drug development, understanding the nuances of AMP-activated protein kinase (AMPK) activators is critical. AMPK is a central regulator of cellular energy homeostasis, making it a prime therapeutic target for metabolic diseases such as type 2 diabetes. This guide provides an objective comparison of two prominent AMPK activators, ZLN024 and metformin, focusing on their mechanisms of action, efficacy, and the experimental data supporting their effects.
Mechanism of Action: Direct vs. Indirect Activation
This compound and metformin activate AMPK through fundamentally different mechanisms. This compound is a direct, allosteric activator, while metformin acts indirectly by altering the cellular energy state.
This compound: This novel, small-molecule activator binds directly to the AMPK heterotrimer, causing a conformational change that enhances its kinase activity. This allosteric activation does not depend on changes in the cellular AMP:ATP ratio[1][2]. Furthermore, this compound protects the crucial Thr172 residue on the AMPK α-subunit from dephosphorylation by protein phosphatase 2c alpha (PP2Cα), thereby sustaining its active state[3][4][5]. Activation by this compound still requires the pre-phosphorylation of Thr-172 by an upstream kinase, such as LKB1 or CaMKKβ.
Metformin: As the most widely prescribed drug for type 2 diabetes, metformin's mechanism involves the inhibition of mitochondrial respiratory chain complex I. This inhibition leads to a decrease in cellular ATP production and a corresponding increase in the AMP:ATP and ADP:ATP ratios. The elevated AMP levels lead to the canonical activation of AMPK. Metformin's action is therefore indirect and dependent on inducing a state of cellular energy stress. Its activation of AMPK requires the upstream kinase LKB1.
Diagram 1. this compound signaling pathway.
Diagram 2. Metformin signaling pathway.
Performance Data: In Vitro and In Vivo Efficacy
Quantitative data from various studies highlight the distinct profiles of this compound and metformin.
In Vitro Efficacy: Direct AMPK Activation
This compound directly activates various recombinant AMPK heterotrimers with high potency, as demonstrated by its low micromolar EC50 values.
| Compound | AMPK Heterotrimer | EC50 (µM) | Fold Activation | Reference |
| This compound | α1β1γ1 | 0.42 | 1.5x | |
| This compound | α2β1γ1 | 0.95 | 1.7x | |
| This compound | α1β2γ1 | 1.1 | 1.7x | |
| This compound | α2β2γ1 | 0.13 | 1.6x |
Cellular Effects: Downstream Target Phosphorylation
In cell-based assays, both compounds lead to the phosphorylation of AMPK and its key downstream target, Acetyl-CoA Carboxylase (ACC). This compound demonstrates this effect without altering the cellular ADP/ATP ratio, a key distinction from metformin.
| Compound | Cell Line | Effect | Key Observation | Reference |
| This compound | L6 Myotubes | Stimulates AMPK and ACC phosphorylation. | Effect observed within 15-30 minutes. Does not increase ADP/ATP ratio. | |
| This compound | Primary Hepatocytes | Activates AMPK, decreases fatty acid synthesis and glucose output. | Direct action on hepatocytes. | |
| This compound | L6 Myotubes | Stimulates glucose uptake and fatty acid oxidation. | Demonstrates metabolic benefits at the cellular level. | |
| Metformin | H4IIE Hepatoma Cells | Activates AMPK and increases ACC phosphorylation. | Activation is dose-dependent. | |
| Metformin | Primary Rat Hepatocytes | Activates AMPK. | Requires concentrations of 50-500 µM and several hours of incubation. | |
| Metformin | Isolated Rat Muscles | Stimulates glucose uptake and AMPK activity. | Coincident increase in glucose uptake and AMPK activation. |
In Vivo Studies: Metabolic Benefits in Animal Models
In vivo studies using diabetic db/db mice show that this compound provides significant metabolic benefits, comparable to metformin.
| Compound | Animal Model | Dosage | Effects | Reference |
| This compound | db/db mice | 15 mg/kg/day | Improved glucose tolerance; decreased fasting blood glucose (~15%); reduced liver weight, triacylglycerol, and total cholesterol. | |
| Metformin | db/db mice | 250 mg/kg/day | Used as a positive control, showing established antidiabetic effects. |
Experimental Protocols
The findings presented are supported by established experimental methodologies.
AMPK Activity Assay (Scintillation Proximity Assay)
This assay is used to screen for and characterize AMPK activators.
-
Principle: Measures the phosphorylation of a biotinylated peptide substrate (SAMS peptide) by AMPK using [γ-³³P]ATP.
-
Procedure: Recombinant human AMPK heterotrimers are incubated with the SAMS peptide, [γ-³³P]ATP, and the test compound (e.g., this compound).
-
Detection: The phosphorylated, biotinylated peptide is captured by streptavidin-coated SPA beads. When the radiolabeled phosphate is in close proximity to the scintillant in the beads, it emits light, which is measured by a microplate scintillation counter. The light signal is proportional to the kinase activity.
Western Blotting for Protein Phosphorylation
This technique is used to detect the phosphorylation status of AMPK and its substrates like ACC.
-
Sample Preparation: Cells (e.g., L6 myotubes) are treated with this compound or metformin for a specified time and concentration. Cells are then lysed to extract total protein.
-
Electrophoresis: Protein lysates are separated by size using SDS-PAGE.
-
Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Immunodetection: The membrane is incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-AMPKα (Thr172), anti-phospho-ACC (Ser79)) and total protein antibodies as loading controls.
-
Visualization: Horseradish peroxidase (HRP)-conjugated secondary antibodies are used, followed by an enhanced chemiluminescence (ECL) substrate to visualize the protein bands. The band intensity is quantified to determine the ratio of phosphorylated to total protein.
Diagram 3. Western blot experimental workflow.
Cellular Glucose Uptake Assay
This assay measures the rate of glucose transport into cells.
-
Cell Treatment: L6 myotubes are incubated with this compound or a control compound.
-
Assay Initiation: Cells are incubated with a radiolabeled glucose analog, such as 2-deoxy-[³H]-glucose. Insulin may be added as a positive control.
-
Termination: The uptake is stopped by washing the cells with ice-cold buffer.
-
Measurement: Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter. The amount of radioactivity is proportional to the glucose uptake.
Fatty Acid Oxidation Assay
This assay quantifies the rate at which cells metabolize fatty acids.
-
Cell Treatment: L6 myotubes are treated with this compound or a control compound.
-
Assay Initiation: Cells are incubated with a radiolabeled fatty acid, such as [³H]-palmitate.
-
Measurement: During oxidation, the radiolabeled fatty acid is converted to ³H₂O. The amount of ³H₂O produced is measured in the cell culture medium using a scintillation counter, which reflects the rate of fatty acid oxidation.
Conclusion
This compound and metformin represent two distinct classes of AMPK activators. This compound is a potent, direct allosteric activator that works independently of the cellular energy state, offering a targeted mechanism of action. Metformin, while clinically effective, acts indirectly by inducing mild cellular stress to inhibit mitochondrial function, thereby increasing the AMP:ATP ratio.
The development of direct activators like this compound provides a valuable tool for dissecting the allosteric regulation of AMPK and represents a promising therapeutic strategy for metabolic diseases that may avoid the mitochondrial effects of metformin. The choice between these compounds in a research or clinical context will depend on the desired mechanism of action and therapeutic window.
References
A Comparative Analysis of the AMPK Activators ZLN024 and A-769662
This guide provides a detailed comparison of two widely studied allosteric activators of AMP-activated protein kinase (AMPK), ZLN024 and A-769662. Both compounds are valuable tools for researchers investigating metabolic pathways and developing potential therapeutics for metabolic disorders. This document outlines their mechanisms of action, presents key experimental data, and provides detailed experimental protocols for their study.
Mechanism of Action
Both this compound and A-769662 are direct activators of AMPK. They function allosterically, meaning they bind to a site on the enzyme distinct from the active site to induce a conformational change that increases its activity. A key aspect of their mechanism is the inhibition of dephosphorylation of Threonine-172 (Thr-172) on the α-subunit of AMPK.[1][2] Phosphorylation at this site is critical for AMPK activation. By preventing its removal by phosphatases like protein phosphatase 2Cα (PP2Cα), both compounds ensure sustained AMPK activity.[2]
A-769662 activates AMPK by mimicking both the allosteric activation and the inhibition of dephosphorylation effects of AMP. It has been shown to be a potent, reversible activator. Similarly, this compound allosterically stimulates active AMPK heterotrimers and inhibits the dephosphorylation of Thr-172. The activation of AMPK by both compounds in intact cells is dependent on the presence of an upstream kinase, such as LKB1 or CaMKKβ, to initially phosphorylate Thr-172.
Interestingly, A-769662 displays a selectivity for AMPK heterotrimers containing the β1 subunit. The effects of A-769662 have also been linked to the phosphorylation of Ser108 on the β1 subunit. This compound has been shown to activate various AMPK heterotrimer combinations, including those with β1 and β2 subunits.
Beyond its effects on AMPK, A-769662 has been reported to have AMPK-independent effects. These include the inhibition of the 26S proteasome's function and an increase in intracellular calcium levels, which can lead to ATP release from astrocytes. In contrast, this compound is described as having no effect on mitochondrial function or the cellular ADP/ATP ratio, suggesting a more specific action on the AMPK pathway.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for this compound and A-769662 based on published experimental data. The half-maximal effective concentration (EC50) is the concentration of a drug that gives half-maximal response, while the half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Parameter | This compound | A-769662 |
| AMPK Activation (EC50) | ||
| α1β1γ1 | 0.42 µM | ~0.8-1.16 µM |
| α2β1γ1 | 0.95 µM | Not specified |
| α1β2γ1 | 1.1 µM | Not specified |
| α2β2γ1 | 0.13 µM | Not specified |
| Inhibition of Fatty Acid Synthesis (IC50) | ||
| Primary Hepatocytes | Decreases fatty acid synthesis | 3.2 µM (rat), 3.6 µM (mouse) |
| Other Reported IC50 Values | ||
| Proteasomal Function Inhibition | Not reported | 62 µM (in MEF cells) |
Cellular and In Vivo Effects
In cellular models, both compounds have demonstrated beneficial metabolic effects. This compound has been shown to stimulate glucose uptake and fatty acid oxidation in L6 myotubes. It also decreases fatty acid synthesis and glucose output in primary hepatocytes.
Similarly, A-769662 increases the phosphorylation of acetyl-CoA carboxylase (ACC), a downstream target of AMPK, which correlates with the inhibition of fatty acid synthesis in primary rat hepatocytes. Treatment with A-769662 has also been shown to activate autophagy.
In animal studies, both compounds have shown promise in models of metabolic disease. Treatment of diabetic db/db mice with this compound improved glucose tolerance and reduced liver triacylglycerol and total cholesterol content. A-769662 has been shown to lower plasma glucose and triglyceride levels in vivo. In ob/ob mice, it decreased the expression of genes involved in gluconeogenesis and lipogenesis, leading to reduced plasma glucose and liver triglyceride levels.
Experimental Protocols
This protocol is a common method for measuring the direct activation of purified AMPK by a compound.
Objective: To determine the EC50 of this compound or A-769662 for the activation of purified AMPK.
Materials:
-
Purified, phosphorylated recombinant AMPK protein (e.g., α1β1γ1)
-
SAMS peptide (a synthetic substrate for AMPK)
-
[γ-³³P]ATP
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)
-
Test compounds (this compound, A-769662) dissolved in DMSO
-
96-well plates
-
Scintillation counter or similar detection system
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add the purified AMPK protein to each well.
-
Add the test compound dilutions to the respective wells. Incubate for 10-15 minutes at room temperature to allow for binding.
-
Initiate the kinase reaction by adding a mixture of SAMS peptide and [γ-³³P]ATP.
-
Allow the reaction to proceed for a specified time (e.g., 10-30 minutes) at 30°C.
-
Stop the reaction (e.g., by adding phosphoric acid).
-
Transfer the reaction mixture to a filter plate that captures the phosphorylated peptide.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity of the captured phosphorylated SAMS peptide using a scintillation counter.
-
Plot the measured activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
This protocol measures the effect of the compounds on glucose uptake in a muscle cell line.
Objective: To assess the ability of this compound or A-769662 to stimulate glucose uptake in L6 myotubes.
Materials:
-
Differentiated L6 myotubes cultured in 24-well plates
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-deoxy-D-[³H]glucose (radioactive glucose analog)
-
Test compounds (this compound, A-769662)
-
Insulin (positive control)
-
Cytochalasin B (inhibitor of glucose transport)
-
Scintillation fluid and counter
Procedure:
-
Culture L6 myoblasts until they differentiate into myotubes.
-
Wash the myotubes with serum-free medium and incubate for 2-4 hours to ensure basal conditions.
-
Wash the cells with KRH buffer.
-
Treat the cells with various concentrations of the test compounds (or insulin as a positive control) in KRH buffer for a specified time (e.g., 3 hours).
-
Add 2-deoxy-D-[³H]glucose to each well and incubate for 10 minutes.
-
To determine non-specific uptake, treat a set of wells with cytochalasin B before adding the radioactive glucose.
-
Stop the uptake by washing the cells rapidly with ice-cold KRH buffer.
-
Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH).
-
Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity.
-
Calculate the specific glucose uptake by subtracting the non-specific uptake from the total uptake for each condition.
-
Normalize the results to the protein content of each well and express as a fold-change relative to the untreated control.
Conclusion
This compound and A-769662 are both potent allosteric activators of AMPK that have proven to be invaluable for metabolic research. Their primary mechanism of action is similar, involving both allosteric activation and inhibition of Thr-172 dephosphorylation. However, they exhibit some key differences. A-769662 shows a preference for β1-containing AMPK isoforms and has been reported to have AMPK-independent effects on proteasome function and calcium signaling. This compound appears to have a broader specificity for different AMPK heterotrimers and may have a more targeted effect on the AMPK pathway without altering the cellular energy state directly. The choice between these compounds will depend on the specific research question, the cell types or systems being used, and whether potential off-target effects are a concern.
References
A Comparative Guide to AMPK Activators: ZLN024 Versus Leading Alternatives
For Researchers, Scientists, and Drug Development Professionals
The AMP-activated protein kinase (AMPK) is a crucial regulator of cellular energy homeostasis, making it a significant therapeutic target for metabolic diseases such as type 2 diabetes and obesity, as well as cancer.[1] Activation of AMPK stimulates catabolic pathways that generate ATP while inhibiting anabolic pathways that consume ATP.[2][3] This guide provides a detailed comparison of ZLN024, a novel small-molecule AMPK activator, with other widely used activators: AICAR, A-769662, and Metformin. The comparison is based on their mechanism of action, potency, and is supported by experimental data.
Mechanism of Action and Potency: A Head-to-Head Comparison
This compound and A-769662 are direct, allosteric activators of AMPK, whereas AICAR and Metformin act indirectly.[4][5] this compound is a novel allosteric activator that, like A-769662, requires the pre-phosphorylation of Thr-172 on the AMPK α-subunit for its activity and also protects this residue from dephosphorylation. AICAR is a pro-drug that, once inside the cell, is converted to ZMP, an AMP analog that mimics the effect of AMP on AMPK activation. Metformin's mechanism is more complex, primarily involving the inhibition of the mitochondrial respiratory chain complex I, which leads to an increase in the cellular AMP:ATP ratio and subsequent AMPK activation.
The potency of these activators can be compared using their half-maximal effective concentration (EC50) values, which represent the concentration of a drug that gives half of the maximal response.
Table 1: Comparative Potency of AMPK Activators
| Activator | Target/Mechanism | EC50 | Organism/System | Reference |
| This compound | Allosteric activation of AMPK α1β1γ1 | 0.42 µM | Recombinant Human | |
| Allosteric activation of AMPK α2β1γ1 | 0.95 µM | Recombinant Human | ||
| Allosteric activation of AMPK α1β2γ1 | 1.1 µM | Recombinant Human | ||
| Allosteric activation of AMPK α2β2γ1 | 0.13 µM | Recombinant Human | ||
| A-769662 | Allosteric activation of AMPK | 0.8 µM | Partially purified rat liver | |
| AICAR | Converted to ZMP (AMP analog) | ~50-fold less potent than AMP | General | |
| Metformin | Indirect activation via ↑AMP:ATP ratio | Millimolar concentrations | Various cell types |
Note: EC50 values can vary depending on the specific AMPK isoform and the experimental system used.
Downstream Effects and Cellular Responses
Activation of AMPK by these compounds leads to the phosphorylation of downstream targets, which in turn regulates various metabolic processes. A key downstream target is Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis. Phosphorylation of ACC by AMPK inhibits its activity, thus reducing fatty acid synthesis and promoting fatty acid oxidation.
In cellular models, this compound has been shown to stimulate glucose uptake and fatty acid oxidation in L6 myotubes without altering the ADP/ATP ratio. It also decreases fatty acid synthesis and glucose output in primary hepatocytes. A-769662 has similar effects, inhibiting fatty acid synthesis in hepatocytes. AICAR has been demonstrated to inhibit fatty acid and cholesterol synthesis in liver cells and stimulate glucose uptake and fatty acid oxidation in skeletal muscle cells. Metformin also promotes glucose uptake in muscle and reduces hepatic glucose production.
Experimental Protocols
In Vitro AMPK Kinase Assay (Scintillation Proximity Assay)
This assay is commonly used to determine the direct effect of compounds on AMPK activity.
-
Protein Preparation : Recombinant, purified, and fully phosphorylated AMPK heterotrimers (e.g., α1β1γ1) are used.
-
Reaction Mixture : The assay is performed in a 96-well plate. Each well contains a final volume of 50 µL with 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 2 µM biotinylated SAMS peptide (a known AMPK substrate), 2 µM ATP, and [γ-³³P]ATP.
-
Initiation : The reaction is started by adding 50 nM of the recombinant AMPK protein to the reaction solutions. The plate is then incubated at 30°C for 2 hours.
-
Termination : The reaction is stopped by adding 40 µL of a stop solution containing streptavidin-coated SPA beads, 50 mM EDTA, and 0.1% Triton X-100 in PBS. This is followed by a 1-hour incubation.
-
Measurement : 160 µL of a suspension solution containing 2.4 M CsCl is added to suspend the beads. The SPA signals, which are proportional to the amount of phosphorylated SAMS peptide, are measured in a microplate scintillation counter.
Western Blotting for AMPK and ACC Phosphorylation
This method is used to assess the activation of the AMPK pathway in cells.
-
Cell Culture and Treatment : Cells (e.g., L6 myotubes or primary hepatocytes) are cultured and then treated with the AMPK activators at various concentrations and for different durations.
-
Cell Lysis : After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer. The cell lysates are then centrifuged to pellet cell debris, and the supernatant containing the proteins is collected.
-
Protein Quantification : The protein concentration in each lysate is determined using a BCA assay to ensure equal loading for electrophoresis.
-
SDS-PAGE and Transfer : Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.
-
Immunoblotting : The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of AMPK (p-AMPKα Thr172) and ACC (p-ACC Ser79), as well as antibodies for total AMPK and ACC as loading controls.
-
Detection : After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathways and Experimental Workflows
Caption: Simplified AMPK signaling pathway showing the points of intervention for various activators.
References
- 1. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 2. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sinobiological.com [sinobiological.com]
- 4. Novel Small-Molecule AMP-Activated Protein Kinase Allosteric Activator with Beneficial Effects in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MECHANISM OF ACTION OF A-769662, A VALUABLE TOOL FOR ACTIVATION OF AMP-ACTIVATED PROTEIN KINASE - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of ZLN024 Findings: A Comparative Guide for Researchers
An objective analysis of the allosteric AMP-activated protein kinase (AMPK) activator ZLN024 in comparison to other notable alternatives, supported by experimental data and detailed methodologies.
This guide provides a comprehensive overview of the findings related to this compound, a novel small-molecule allosteric activator of AMP-activated protein kinase (AMPK). For researchers, scientists, and drug development professionals, this document summarizes key performance data, compares it with other AMPK activators like A-769662 and metformin, and provides detailed experimental protocols for the validation of such compounds.
Performance Comparison of AMPK Activators
This compound has been identified as a direct allosteric activator of AMPK, a key regulator of cellular energy homeostasis. Its efficacy has been characterized in various in vitro and in vivo models, often using other known AMPK activators as benchmarks. The following tables summarize the available quantitative data to facilitate a clear comparison.
| Compound | Mechanism of Action | EC50 (AMPK α1β1γ1) | EC50 (AMPK α2β1γ1) | Fold Activation (α1β1γ1) | Fold Activation (α2β1γ1) | References |
| This compound | Direct Allosteric Activator | 0.42 µM | 0.95 µM | 1.5-fold | 1.7-fold | [1][2] |
| A-769662 | Direct Allosteric Activator | ~0.8 µM | - | - | - |
Table 1: In Vitro Efficacy of Direct AMPK Activators. This table compares the potency and activation fold of this compound and A-769662 on different AMPK heterotrimer isoforms.
| Compound | Cell Line | Effect on Glucose Uptake | Effect on Fatty Acid Oxidation | References |
| This compound | L6 Myotubes | Stimulates glucose uptake | Stimulates fatty acid oxidation | [1] |
| Metformin | - | Increases glucose uptake | - |
Table 2: Cellular Effects of AMPK Activators. This table highlights the downstream metabolic effects of this compound and metformin in cell-based assays.
Signaling Pathway and Mechanism of Action
This compound activates AMPK by binding to a site distinct from the AMP-binding site on the γ subunit. This allosteric activation requires the pre-phosphorylation of Thr-172 on the AMPK α subunit by an upstream kinase, such as LKB1 or CaMKKβ. Furthermore, this compound protects this critical phosphorylation site from dephosphorylation by protein phosphatase 2Cα (PP2Cα), thereby prolonging the activated state of AMPK. Activated AMPK then proceeds to phosphorylate downstream targets, such as Acetyl-CoA Carboxylase (ACC), leading to a decrease in fatty acid synthesis and an increase in fatty acid oxidation.
Figure 1. this compound mechanism of action on the AMPK signaling pathway.
Experimental Workflows and Protocols
The validation of this compound's activity and its comparison with other compounds rely on a set of key in vitro assays. Below are detailed protocols for these essential experiments.
AMPK Activity Assay (Scintillation Proximity Assay - SPA)
This assay is used to identify and characterize compounds that directly activate AMPK.
Principle: The assay measures the transfer of a radiolabeled phosphate group from [γ-³³P]ATP to a specific peptide substrate (e.g., SAMS peptide) by the AMPK enzyme. The biotinylated SAMS peptide is captured by streptavidin-coated SPA beads. When the radiolabeled phosphate is incorporated into the peptide, it is brought into close proximity with the scintillant in the beads, generating a light signal that is proportional to the enzyme activity.
Figure 2. Experimental workflow for the AMPK Scintillation Proximity Assay.
Detailed Protocol:
-
Reaction Setup: In a 96-well plate, combine the recombinant AMPK enzyme, the test compound (e.g., this compound), biotinylated SAMS peptide, and [γ-³³P]ATP in an appropriate reaction buffer.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes) to allow for the enzymatic reaction to occur.
-
Termination: Stop the reaction by adding a stop solution containing EDTA, which chelates the Mg²⁺ ions required for kinase activity.
-
Bead Incubation: Add streptavidin-coated SPA beads to each well and incubate for a further period (e.g., 30 minutes) to allow the biotinylated SAMS peptide to bind to the beads.
-
Signal Detection: Measure the light emission from the wells using a scintillation counter. The signal intensity is directly proportional to the amount of phosphorylated SAMS peptide and thus reflects the AMPK activity.
Glucose Uptake Assay in L6 Myotubes
This assay measures the effect of AMPK activators on glucose transport into muscle cells.
Principle: Differentiated L6 myotubes are treated with the test compound, and the uptake of a radiolabeled glucose analog, such as 2-deoxy-[³H]glucose (2-DOG), is measured. Increased radioactivity inside the cells indicates enhanced glucose uptake.
Detailed Protocol:
-
Cell Culture and Differentiation: Culture L6 myoblasts to confluence and then induce differentiation into myotubes by reducing the serum concentration in the culture medium.
-
Serum Starvation: Prior to the assay, serum-starve the differentiated myotubes for several hours to reduce basal glucose uptake.
-
Compound Treatment: Treat the cells with the test compound (e.g., this compound) or a positive control (e.g., insulin) for a specified duration.
-
Glucose Uptake: Add 2-deoxy-[³H]glucose to the cells and incubate for a short period (e.g., 10-30 minutes).
-
Washing and Lysis: Terminate the uptake by washing the cells rapidly with ice-cold buffer to remove extracellular 2-DOG. Lyse the cells to release the intracellular contents.
-
Quantification: Measure the radioactivity in the cell lysates using a scintillation counter. The amount of radioactivity is proportional to the glucose uptake.
Fatty Acid Oxidation Assay
This assay determines the effect of AMPK activation on the rate of fatty acid breakdown.
Principle: Cells are incubated with a radiolabeled fatty acid, typically [¹⁴C]palmitate. The rate of fatty acid oxidation is determined by measuring the amount of radiolabeled CO₂ or acid-soluble metabolites produced.
Detailed Protocol:
-
Cell Culture: Plate cells (e.g., L6 myotubes or primary hepatocytes) in a suitable culture vessel.
-
Compound Pre-incubation: Treat the cells with the test compound (e.g., this compound) for a desired period.
-
Fatty Acid Incubation: Add [¹⁴C]palmitate complexed to bovine serum albumin (BSA) to the cells and incubate.
-
Capture of Metabolites:
-
CO₂ Trapping: In a sealed system, the produced ¹⁴CO₂ is trapped using a suitable absorbent (e.g., a filter paper soaked in NaOH).
-
Acid-Soluble Metabolites: The reaction is stopped, and the medium is acidified to separate the aqueous phase containing acid-soluble metabolites from the lipid phase.
-
-
Quantification: The radioactivity of the trapped ¹⁴CO₂ or the acid-soluble fraction is measured using a scintillation counter. An increase in radioactivity compared to the control indicates a stimulation of fatty acid oxidation.
Logical Relationship of this compound's Validated Effects
The findings from these key experiments can be logically interconnected to build a comprehensive picture of this compound's biological activity, from direct enzyme interaction to cellular metabolic outcomes.
Figure 3. Logical relationship of this compound's validated effects.
References
A Comparative Analysis of ZLN024 and Other AMP-Activated Protein Kinase (AMPK) Activators
In the landscape of metabolic research and drug development, the activation of AMP-activated protein kinase (AMPK) stands as a pivotal strategy for managing metabolic disorders such as type 2 diabetes. This guide provides a comparative analysis of the novel AMPK activator, ZLN024, against two other widely recognized compounds in the field: A-769662, a potent allosteric activator, and Metformin, a cornerstone therapeutic agent. This comparison focuses on their performance in key in vitro experiments, supported by detailed experimental data and methodologies to aid researchers in their study design and compound selection.
Quantitative Data Comparison
The following tables summarize the key quantitative parameters for this compound, A-769662, and Metformin, focusing on their efficacy in activating various AMPK isoforms and their impact on downstream metabolic processes.
Table 1: In Vitro Activation of AMPK Heterotrimers
| Compound | AMPK Isoform | EC50 (µM) | Fold Activation |
| This compound | α1β1γ1 | 0.42[1] | 1.5[1] |
| α2β1γ1 | 0.95[1] | 1.7[1] | |
| α1β2γ1 | 1.1[1] | 1.7 | |
| α2β2γ1 | 0.13 | 1.6 | |
| A-769662 | Rat Liver AMPK (mixed isoforms) | 0.8 | Not specified |
| α1β1γ1 (recombinant) | 0.7 | Not specified |
Note: Metformin activates AMPK indirectly, primarily by increasing the cellular AMP:ATP ratio, and therefore, a direct EC50 for AMPK activation is not applicable.
Table 2: Effects on Cellular Metabolism
| Compound | Assay | Cell Type | Effect |
| This compound | Glucose Uptake | L6 Myotubes | Stimulated in a concentration-dependent manner |
| Fatty Acid Oxidation | L6 Myotubes | Increased by 40% | |
| A-769662 | Fatty Acid Synthesis | Primary Rat Hepatocytes | IC50 = 3.2 µM |
| Glucose Uptake | Mouse Skeletal Muscle | Increased at high concentrations (≥ 500 µM) through a PI3-kinase-dependent pathway | |
| Glucose Uptake | Adipocytes | Inhibited insulin-stimulated glucose uptake in an AMPK-independent manner | |
| Metformin | Glucose Production | Hepatocytes | Inhibited |
| Fatty Acid Oxidation | Rodent Skeletal Muscle | Prevented insulin-induced suppression | |
| Glucose Uptake | Skeletal Muscle | Stimulated |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
AMPK Activity Assay (Scintillation Proximity Assay)
This protocol is based on the method used for determining the EC50 values of this compound.
-
Reagents and Materials:
-
Recombinant human AMPK heterotrimers (α1β1γ1, α2β1γ1, α1β2γ1, α2β2γ1)
-
Biotinylated-SAMS peptide substrate
-
[γ-³³P]ATP
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT
-
Stop Solution: 50 mM EDTA, 0.1% Triton X-100 in PBS (pH 7.5)
-
Streptavidin-coated SPA beads
-
96-well microplates
-
-
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing assay buffer, 2 µM biotin-SAMS peptide, 2 µM ATP, and 7.4×10³ Bq/well [γ-³³P]ATP.
-
Add varying concentrations of the test compound (e.g., this compound).
-
Initiate the reaction by adding 50 nM of the respective recombinant AMPK protein to each well.
-
Incubate the plate at 30°C for 2 hours.
-
Terminate the reaction by adding 40 µL of stop solution containing 80 µg of Streptavidin-coated SPA beads per well.
-
Incubate for 1 hour to allow the biotinylated peptide to bind to the beads.
-
Measure the radioactivity using a scintillation counter. The proximity of the ³³P to the scintillant in the beads generates a signal that is proportional to the kinase activity.
-
Cellular Glucose Uptake Assay
This protocol is a general method applicable to L6 myotubes, as used in the evaluation of this compound.
-
Reagents and Materials:
-
Differentiated L6 myotubes in 24-well plates
-
Krebs-Ringer HEPES (KRH) buffer (50 mM HEPES pH 7.4, 137 mM NaCl, 4.8 mM KCl, 1.85 mM CaCl₂, 1.3 mM MgSO₄)
-
2-deoxy-[³H]-glucose (2-DOG)
-
Test compounds (e.g., this compound, insulin as a positive control)
-
0.05 N NaOH for cell lysis
-
Scintillation cocktail
-
-
Procedure:
-
Serum-starve the differentiated L6 myotubes for 18 hours prior to the experiment.
-
Wash the cells with KRH buffer.
-
Treat the cells with the test compound at various concentrations in KRH buffer for a specified period (e.g., 3 hours for this compound). For insulin stimulation, add 100 nM insulin for the final 15-30 minutes of the incubation.
-
Add 2-deoxy-[³H]-glucose to a final concentration of 0.5 µCi/well and incubate for 5-10 minutes.
-
Terminate glucose uptake by washing the cells four times with ice-cold KRH buffer.
-
Lyse the cells by adding 250 µL of 0.05 N NaOH to each well.
-
Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
-
Fatty Acid Oxidation Assay
This protocol is a general method for measuring fatty acid oxidation in cultured cells, such as L6 myotubes.
-
Reagents and Materials:
-
Differentiated L6 myotubes in 6-well plates
-
[¹⁴C]-Palmitic acid complexed to bovine serum albumin (BSA)
-
Incubation medium (e.g., DMEM)
-
Test compounds (e.g., this compound, AICAR as a positive control)
-
Perchloric acid (PCA)
-
Scintillation cocktail
-
-
Procedure:
-
Pre-incubate the differentiated L6 myotubes with the test compound at desired concentrations for a specified time (e.g., 4 hours for this compound).
-
Add [¹⁴C]-palmitic acid complexed to BSA to the incubation medium.
-
Incubate for a further 1-2 hours.
-
At the end of the incubation, collect the medium.
-
Precipitate the un-oxidized [¹⁴C]-palmitic acid by adding perchloric acid.
-
Centrifuge to pellet the precipitate.
-
The supernatant contains the acid-soluble metabolites (¹⁴CO₂ and ¹⁴C-acetyl-CoA), which are the products of fatty acid oxidation.
-
Measure the radioactivity of the supernatant using a liquid scintillation counter.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the AMPK signaling pathway and the general workflows of the key experiments described.
Caption: AMPK signaling pathway activated by metabolic stress and pharmacological agents.
Caption: Workflow for the in vitro AMPK activity scintillation proximity assay.
Caption: Workflow for the cellular glucose uptake assay in L6 myotubes.
References
ZLN024: An AMPK Activator, Not a Direct SERCA Activator - A Comparative Guide to True SERCA Activation
Initial investigations into ZLN024 as a potential alternative for direct Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) activation have revealed a crucial distinction in its mechanism of action. Contrary to the initial premise, extensive literature review indicates that this compound is an allosteric activator of AMP-activated protein kinase (AMPK), a key enzyme in cellular energy homeostasis, and does not directly activate the SERCA pump.[1][2][3] This guide serves to clarify the role of this compound and to provide a comparative analysis of established direct SERCA activators, namely CDN1163 and istaroxime, for researchers, scientists, and drug development professionals.
This compound has been shown to allosterically activate AMPK heterotrimers, with EC50 values of 0.42 µM for α1β1γ1 and 0.95 µM for α2β1γ1, leading to increased glucose uptake and fatty acid oxidation.[1][2] While AMPK activation can indirectly influence calcium signaling and cellular stress pathways where SERCA is involved, it is not a direct modulator of SERCA activity.
This guide will, therefore, focus on a detailed comparison of two well-characterized small-molecule SERCA activators, CDN1163 and istaroxime, providing quantitative data, experimental protocols, and pathway visualizations to aid in the selection of appropriate tools for research and drug development.
Quantitative Comparison of SERCA Activators
The following table summarizes the key quantitative parameters for CDN1163 and istaroxime based on available experimental data.
| Parameter | CDN1163 | Istaroxime |
| Target SERCA Isoform(s) | Primarily SERCA2b, also activates SERCA1a and SERCA2a | Primarily SERCA2a |
| Mechanism of Action | Allosteric activator, directly binds to SERCA | Relieves phospholamban (PLN) inhibition of SERCA2a |
| EC50 | ~6.0 µM for enhancement of ATP-dependent Ca2+ translocation | Not reported |
| Effect on Vmax | Increases Vmax of SERCA2 Ca2+-ATPase activity in a dose-dependent manner | Normalizes depressed SERCA2a Vmax in failing heart models, with a +17% to +25% increase observed |
| Effect on Ca2+ Affinity (KCa) | Does not significantly alter KCa | May not directly alter KCa, but relieves PLN-dependent decrease in Ca2+ affinity |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of SERCA activators. Below are outlines of common experimental protocols used to quantify SERCA activity.
SERCA ATPase Activity Assay (Colorimetric)
This assay measures the rate of ATP hydrolysis by SERCA, which is coupled to Ca2+ transport.
Principle: The assay quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric reagent, such as malachite green. The SERCA-specific activity is determined by subtracting the non-SERCA ATPase activity (measured in the presence of a specific SERCA inhibitor like thapsigargin) from the total ATPase activity.
Materials:
-
Microsomal preparations (containing SERCA) from tissue or cell culture
-
Assay Buffer (e.g., 40 mM MOPS/Tris pH 7.0, 100 mM KCl, 5 mM MgCl2, 1 mM EGTA)
-
CaCl2 solutions for desired free Ca2+ concentrations
-
ATP
-
SERCA activator of interest (e.g., CDN1163, istaroxime)
-
Thapsigargin (for control)
-
Malachite green reagent
-
96-well microplate and plate reader
Procedure:
-
Prepare microsomal fractions from the tissue or cells of interest.
-
Pre-incubate the microsomal preparation with the SERCA activator at various concentrations in the assay buffer containing a defined free Ca2+ concentration.
-
Initiate the reaction by adding ATP.
-
Incubate for a specific time at a controlled temperature (e.g., 37°C).
-
Stop the reaction and measure the amount of released Pi using the malachite green reagent by reading the absorbance at the appropriate wavelength (e.g., 620 nm).
-
Run parallel reactions in the presence of thapsigargin to determine non-SERCA ATPase activity.
-
Calculate SERCA-specific ATPase activity by subtracting the thapsigargin-insensitive activity from the total activity.
-
Plot activity versus activator concentration to determine EC50 and Vmax.
Radioactive 45Ca2+ Uptake Assay
This assay directly measures the transport of Ca2+ into vesicles containing SERCA.
Principle: The uptake of radioactive 45Ca2+ into microsomes is measured over time. The reaction is stopped by rapid filtration, and the amount of 45Ca2+ trapped inside the vesicles is quantified by scintillation counting.
Materials:
-
Microsomal preparations
-
Uptake Buffer (e.g., 40 mM MOPS/Tris pH 7.0, 100 mM KCl, 5 mM MgCl2, 5 mM potassium oxalate)
-
45CaCl2
-
ATP
-
SERCA activator of interest
-
Filtration apparatus with nitrocellulose filters (0.45 µm pore size)
-
Wash Buffer (e.g., ice-cold buffer without ATP and 45Ca2+)
-
Scintillation fluid and counter
Procedure:
-
Pre-incubate microsomal preparations with the SERCA activator in the uptake buffer.
-
Initiate Ca2+ uptake by adding a mixture of CaCl2 and 45CaCl2, followed by ATP.
-
At specific time points, take aliquots of the reaction mixture and rapidly filter them through nitrocellulose filters.
-
Immediately wash the filters with ice-cold wash buffer to remove external 45Ca2+.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the rate of Ca2+ uptake and compare the effects of different activator concentrations.
Signaling Pathways and Experimental Workflows
SERCA-Mediated Calcium Signaling
Activation of SERCA enhances the pumping of Ca2+ from the cytosol into the endoplasmic reticulum (ER), leading to a decrease in cytosolic Ca2+ and an increase in ER Ca2+ stores. This modulation of intracellular Ca2+ levels can impact various downstream signaling pathways.
Caption: SERCA activation lowers cytosolic Ca²⁺, influencing Ca²⁺-dependent signaling.
Lower cytosolic Ca2+ levels can lead to the dephosphorylation and subsequent nuclear translocation of the transcription factor NFAT (Nuclear Factor of Activated T-cells) by the phosphatase calcineurin. Additionally, Ca2+/calmodulin-dependent protein kinase II (CaMKII) activity is also modulated by changes in cytosolic Ca2+ concentration, affecting a wide range of cellular processes.
Experimental Workflow for Comparing SERCA Activators
The following diagram illustrates a typical workflow for the comparative evaluation of different SERCA activators.
Caption: Workflow for comparing SERCA activator efficacy.
This workflow begins with the preparation of biological samples, followed by parallel activity assays using different activators. The resulting data is then analyzed to determine key parameters like EC50 and Vmax, allowing for a direct comparison of their efficacy and potency. This compound is included as a negative control in this workflow to confirm its lack of direct SERCA activation.
References
AMPK Activator ZLN024: A Comparative Guide to Synergistic Effects in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
While direct studies on the synergistic effects of the AMP-activated protein kinase (AMPK) activator ZLN024 in combination with other anti-cancer compounds are currently limited, the broader class of AMPK activators has shown significant promise in enhancing the efficacy of conventional chemotherapy agents. This guide provides a comparative overview of the synergistic potential of AMPK activators, using the well-documented examples of metformin with cisplatin and 5-aminoimidazole-4-carboxamide ribonucleoside (AICAR) with doxorubicin, to offer insights into the potential applications of this compound in combination cancer therapy.
Metformin and Cisplatin: A Synergistic Combination in Ovarian and Lung Cancer
The combination of the AMPK activator metformin and the chemotherapeutic drug cisplatin has demonstrated synergistic anti-cancer effects in various cancer cell lines, including ovarian and non-small cell lung cancer. This synergy allows for enhanced cancer cell killing and the potential to overcome cisplatin resistance.
Quantitative Analysis of Synergistic Effects
The synergistic interaction between metformin and cisplatin is quantified using the Combination Index (CI), where a CI value less than 1 indicates synergy.
| Cancer Type | Cell Line | Metformin IC50 (mM) | Cisplatin IC50 (µM) | Combination Treatment | Combination Index (CI) | Reference |
| Ovarian Cancer | A2780 | 3 | 0.5 | 300 µM Metformin + 0.25 µg Cisplatin | 0.6 | [1] |
| Ovarian Cancer | HO-8910 | >10 (at 24h) | ~15 (at 24h) | 5 mM Metformin + 5 µM Cisplatin | Not explicitly calculated, but synergistic effect shown | [2][3] |
| Lung Cancer | A549/DDP (Cisplatin-resistant) | ~40 | ~30 | 5 mM Metformin + 5 µg/mL Cisplatin | < 1 | [4][5] |
Experimental Protocols
Cell Viability Assay (MTT Assay):
-
Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Cells are treated with varying concentrations of metformin, cisplatin, or a combination of both for 24, 48, or 72 hours.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours to allow for the formation of formazan crystals by viable cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining):
-
Cells are treated with metformin, cisplatin, or the combination for a specified time.
-
Both floating and adherent cells are collected and washed with cold PBS.
-
Cells are resuspended in Annexin V binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.
-
The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis:
-
Following treatment, cells are lysed to extract total protein.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., phosphorylated AMPK, total AMPK, p-ERK, ERK, Bcl-2, Bax, Caspase-3).
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Mechanisms of Synergy
The synergistic effect of metformin and cisplatin is mediated through the modulation of several key signaling pathways.
Metformin activates AMPK, which in turn inhibits the mTOR signaling pathway, a key regulator of cell growth and proliferation. Both metformin and cisplatin can lead to the inactivation of the ERK signaling pathway, further contributing to the inhibition of cell proliferation. The combination treatment also promotes apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax, leading to the activation of caspase-3.
AICAR and Doxorubicin: Enhancing Chemosensitivity in Breast and Prostate Cancer
The AMPK activator AICAR has been shown to sensitize various cancer cell lines, including breast and prostate cancer, to the cytotoxic effects of doxorubicin, a widely used anthracycline chemotherapy drug.
Quantitative Analysis of Synergistic Effects
While detailed quantitative data on the synergy between AICAR and doxorubicin is less consistently reported in the literature compared to metformin and cisplatin, studies have shown that AICAR pretreatment enhances doxorubicin-induced cell death in MCF-7 breast cancer cells. One study demonstrated a significant decrease in cell viability when MCF-7 cells were pretreated with 500µM AICAR for 24 hours before a 6-hour exposure to 2µM doxorubicin. Another study reported that a combination of AICAR and doxorubicin conjugated to nanoparticles efficiently reduced the viability of several cancer cell lines.
Experimental Protocols
Cell Viability Assay (XTT Assay):
-
MCF-7 breast cancer cells are seeded in 96-well plates.
-
Cells are pre-incubated with AICAR (e.g., 500 µM) for 24 hours.
-
The media is replaced with media containing doxorubicin (e.g., 2 µM) for 6 hours.
-
After doxorubicin treatment, the cells are washed and incubated in fresh media for 24, 72, or 120 hours.
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent is added to the wells, and the absorbance is measured to determine cell viability.
Apoptosis and Cell Cycle Analysis: Standard protocols for flow cytometry with Annexin V/PI staining and cell cycle analysis using propidium iodide are employed to assess apoptosis and cell cycle distribution following treatment with AICAR, doxorubicin, or the combination.
Western Blot Analysis: Western blotting is used to analyze the activation of AMPK (p-AMPK), and the expression of proteins involved in apoptosis (e.g., cleaved PARP, caspases) and cell cycle regulation.
Signaling Pathways and Mechanisms of Synergy
The synergistic effect of AICAR and doxorubicin is also linked to the modulation of the AMPK/mTOR pathway.
AICAR activates AMPK, leading to the inhibition of the mTOR pathway, which is crucial for cell growth and survival. Doxorubicin induces apoptosis through DNA damage and topoisomerase II inhibition. The activation of AMPK by AICAR can further enhance doxorubicin-induced apoptosis, potentially by promoting a cellular state that is more susceptible to chemotherapy-induced stress.
Conclusion and Future Directions for this compound
The preclinical evidence for the synergistic anti-cancer effects of AMPK activators like metformin and AICAR with conventional chemotherapies provides a strong rationale for investigating this compound in similar combination strategies. The data presented in this guide highlight the potential of AMPK activation to enhance the efficacy of drugs like cisplatin and doxorubicin across different cancer types.
Future research should focus on:
-
Directly evaluating the synergistic effects of this compound with a panel of standard-of-care chemotherapeutic agents in various cancer cell lines.
-
Quantifying the synergy using methods such as the Combination Index to identify the most promising drug combinations.
-
Elucidating the specific molecular mechanisms underlying the synergistic interactions of this compound through detailed analysis of relevant signaling pathways.
-
Conducting in vivo studies in animal models to validate the efficacy and safety of this compound-based combination therapies.
By leveraging the insights gained from studies on other AMPK activators, researchers can strategically design experiments to unlock the full therapeutic potential of this compound as a synergistic partner in cancer treatment.
Experimental Workflow Visualization
References
- 1. The Role of AMPK Activation for Cardioprotection in Doxorubicin-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of AICAR and DOX Conjugated Multifunctional Nanoparticles as a Platform for Synergistic Inhibition of Cancer Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AMPK activation by AICAR sensitizes prostate cancer cells to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AICAR Induces Apoptosis and Inhibits Migration and Invasion in Prostate Cancer Cells Through an AMPK/mTOR-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AMPK activation by AICAR sensitizes prostate cancer cells to radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of ZLN024 and Other Investigational Drugs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern therapeutics, the precise targeting of cellular pathways is paramount. This guide provides a detailed, data-driven comparison of the investigational drug ZLN024 and other modulators of key signaling pathways. Recognizing the distinct mechanisms of action, this comparison is divided into two parts. The first part focuses on this compound and other direct activators of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. The second part, prompted by initial interest in broader anti-cancer agents, delves into a comparison of small molecule inhibitors targeting Steroid Receptor Coactivator-3 (SRC-3), a critical oncogenic protein.
This guide is intended to be an objective resource, presenting available preclinical data to aid researchers in their evaluation of these compounds for further investigation.
Part 1: Head-to-Head Comparison of Direct AMPK Activators
AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine kinase that functions as a master sensor of cellular energy status.[1][2] Its activation in response to low ATP levels triggers a cascade of events aimed at restoring energy balance, including the stimulation of catabolic processes that generate ATP and the inhibition of anabolic pathways that consume ATP.[1][2] This central role in metabolic regulation has positioned AMPK as a promising therapeutic target for metabolic diseases such as type 2 diabetes and obesity, as well as for cancer.[1]
This section provides a comparative analysis of this compound against other well-characterized direct AMPK activators: A-769662 and PF-739, with the widely used indirect activator, Metformin, included for reference.
Data Presentation: Quantitative Comparison of AMPK Activators
The following table summarizes the key quantitative parameters of this compound and other selected AMPK activators based on available preclinical data. It is important to note that direct head-to-head studies are limited, and data are compiled from various sources, which may involve different experimental conditions.
| Compound | Mechanism of Action | EC50 (AMPK Activation) | Isoform Selectivity | Key Cellular Effects | References |
| This compound | Direct allosteric activator; protects Thr-172 from dephosphorylation. | α1β1γ1: 0.42 µMα2β1γ1: 0.95 µMα1β2γ1: 1.1 µMα2β2γ1: 0.13 µM | Pan-activator | Stimulates glucose uptake and fatty acid oxidation without increasing the ADP/ATP ratio. | |
| A-769662 | Direct allosteric activator; inhibits dephosphorylation of Thr-172. | ~0.8 µM (rat liver AMPK) | Selective for β1-containing complexes. | Increases fatty acid oxidation; lowers plasma glucose and triglycerides in vivo. | |
| PF-739 | Direct, non-selective activator. | α2β1γ1: 5.23 nMα1β1γ1: 8.99 nMα2β2γ1: 42.2 nMα1β2γ1: 126 nM | Pan-activator of all 12 heterotrimeric complexes. | Increases glucose uptake in skeletal muscle; lowers blood glucose in vivo. | |
| Metformin | Indirect activator; primarily inhibits mitochondrial complex I, leading to an increased AMP:ATP ratio. | N/A (indirect) | Non-selective | Decreases hepatic gluconeogenesis; increases insulin sensitivity and peripheral glucose uptake. |
Signaling Pathway Diagram: AMPK Activation
The following diagram illustrates the central role of AMPK in cellular metabolism and the points of intervention for both direct and indirect activators.
Caption: AMPK signaling cascade and points of drug intervention.
Experimental Protocols
This assay is a common method for identifying and characterizing direct AMPK activators.
-
Principle: This homogeneous radioisotopic assay measures the phosphorylation of a biotinylated peptide substrate (e.g., SAMS peptide) by AMPK using [γ-³³P]ATP. The phosphorylated biotinylated peptide is captured by streptavidin-coated SPA beads, bringing the radiolabel into close proximity with the scintillant in the beads, which generates a light signal that is proportional to AMPK activity.
-
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing purified, active AMPK enzyme, the biotinylated SAMS peptide substrate, and the test compound (e.g., this compound) at various concentrations in a suitable assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT).
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).
-
Termination and Detection: Stop the reaction by adding a stop buffer containing EDTA and streptavidin-coated SPA beads.
-
Signal Measurement: Allow the beads to settle and measure the light emission using a scintillation counter.
-
Data Analysis: Plot the signal against the compound concentration to determine the EC50 value.
-
This assay confirms the ability of a compound to activate AMPK within a cellular context.
-
Principle: The activation of AMPK involves the phosphorylation of its catalytic α-subunit at Threonine 172 (Thr172). Western blotting using an antibody specific for this phosphorylated form of AMPK (p-AMPK) allows for the quantification of AMPK activation.
-
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., L6 myotubes, HeLa cells) and allow them to adhere. Treat the cells with the test compound at various concentrations for a specified duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a lysis buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a suitable method (e.g., BCA assay).
-
SDS-PAGE and Western Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for p-AMPK (Thr172) overnight at 4°C.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Incubate with a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis: Quantify the band intensities for p-AMPK and total AMPK (using a separate blot or by stripping and re-probing the same blot) to determine the relative level of AMPK activation.
-
Part 2: Head-to-Head Comparison of SRC-3 Inhibitors
Steroid Receptor Coactivator-3 (SRC-3), also known as AIB1, is a transcriptional coactivator that plays a crucial role in mediating the transcriptional activity of nuclear receptors and other transcription factors. Overexpression of SRC-3 is frequently observed in various cancers, including breast, prostate, and lung cancer, where it promotes tumor growth, metastasis, and therapeutic resistance. Consequently, SRC-3 has emerged as an attractive target for cancer therapy.
This section compares several small molecule inhibitors of SRC-3: Gossypol, Bufalin, SI-2, and the multi-kinase inhibitor Dasatinib, which also exhibits activity against Src family kinases.
Data Presentation: Quantitative Comparison of SRC-3 Inhibitors
The following table summarizes the reported IC50 values and mechanisms of action for the selected SRC-3 inhibitors. As with the AMPK activators, these data are compiled from multiple studies and direct comparative analyses are limited.
| Compound | Mechanism of Action | IC50 (Cell Viability) | Selectivity | Key Cellular Effects | References |
| Gossypol | Directly binds to SRC-3, promoting its degradation through a proteasome-independent pathway. | Varies by cell line (e.g., MCF-7: ~10 µM) | Also inhibits SRC-1. | Reduces cellular levels of SRC-3; inhibits cancer cell viability. | |
| Bufalin | Promotes SRC-3 protein degradation. | Nanomolar range in various cancer cell lines. | Also inhibits SRC-1. | Induces cancer cell death; reduces tumor growth in vivo. | |
| SI-2 | Directly binds to SRC-3, triggering its degradation and inhibiting its transcriptional activity. | Low nanomolar range in breast cancer cells (3-20 nM). | Selective for SRC-3. | Induces cancer cell death; inhibits tumor growth and metastasis in vivo. | |
| Dasatinib | Multi-kinase inhibitor, including Src family kinases. | Varies by cell line (e.g., some breast cancer cell lines are sensitive in the low nanomolar range). | Pan-Src/Bcr-Abl inhibitor. | Inhibits cell proliferation, invasion, and metastasis. |
Signaling Pathway Diagram: SRC-3 in Cancer
This diagram illustrates the role of SRC-3 in integrating signals from various pathways to promote cancer progression and the points of intervention for SRC-3 inhibitors.
Caption: Role of SRC-3 in cancer and inhibition points.
Experimental Protocols
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.
-
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the SRC-3 inhibitor for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or SDS-HCl solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the results against the compound concentration to determine the IC50 value.
-
This assay is used to confirm that an inhibitor reduces the cellular levels of the SRC-3 protein.
-
Principle: Similar to the p-AMPK Western blot, this technique is used to detect and quantify the amount of total SRC-3 protein in cell lysates following treatment with a test compound.
-
Protocol:
-
Cell Treatment and Lysis: Treat cancer cells with the SRC-3 inhibitor for various time points and concentrations. Lyse the cells as described in the p-AMPK Western blot protocol.
-
Protein Quantification, SDS-PAGE, and Western Transfer: Follow the same procedures as outlined for the p-AMPK Western blot.
-
Immunoblotting:
-
Block the membrane and incubate with a primary antibody specific for total SRC-3.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the SRC-3 band intensity and normalize it to a loading control (e.g., β-actin or GAPDH) to determine the extent of SRC-3 degradation.
-
This live-cell assay provides a quantitative measure of compound binding to the target protein.
-
Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement assay measures the binding of a test compound to a target protein in live cells. The target protein (e.g., SRC-3) is expressed as a fusion with NanoLuc® luciferase (the energy donor). A fluorescently labeled tracer that binds to the target protein serves as the energy acceptor. When the tracer binds to the NanoLuc®-target fusion protein, BRET occurs. A test compound that also binds to the target will compete with the tracer, leading to a decrease in the BRET signal. This allows for the determination of the compound's affinity for the target in a physiological context.
-
Protocol:
-
Cell Transfection: Transfect cells (e.g., HEK293) with a plasmid encoding the NanoLuc®-SRC-3 fusion protein.
-
Cell Plating: Plate the transfected cells in a multi-well plate.
-
Compound and Tracer Addition: Add the test compound at various concentrations, followed by the addition of the fluorescent tracer.
-
Substrate Addition and BRET Measurement: Add the NanoLuc® substrate and immediately measure the luminescence at two wavelengths (one for the donor and one for the acceptor) using a luminometer capable of BRET measurements.
-
Data Analysis: Calculate the BRET ratio and plot it against the compound concentration to determine the IC50 for target engagement.
-
References
ZLN024 in the Landscape of AMPK Activators: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the small molecule AMP-activated protein kinase (AMPK) activator, ZLN024, with other notable AMPK-activating agents. By presenting supporting experimental data, detailed methodologies, and clear visualizations, this document aims to highlight the limitations and comparative performance of this compound to inform research and development decisions.
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism. Its activation has emerged as a promising therapeutic strategy for metabolic diseases such as type 2 diabetes, as well as for cancer. This compound is a direct, allosteric activator of AMPK. This guide provides a comparative analysis of this compound against other well-characterized AMPK activators: the direct activators A-769662 and PF-739, and the indirect activators Metformin and AICAR.
Comparative Analysis of AMPK Activators
The efficacy and utility of an AMPK activator are determined by its mechanism of action, potency, isoform selectivity, and potential for off-target effects. The following tables summarize the key characteristics of this compound and its comparators.
Table 1: Mechanism of Action and Isoform Selectivity
| Molecule | Class | Mechanism of Action | Binding Site | Isoform Selectivity |
| This compound | Direct Activator | Allosterically activates AMPK and inhibits dephosphorylation of Thr-172.[1] | α-subunit | Activates α1β1γ1, α2β1γ1, α1β2γ1, and α2β2γ1 complexes.[2] |
| A-769662 | Direct Activator | Allosteric activator that also inhibits dephosphorylation of Thr-172.[3] | Allosteric Drug and Metabolism (ADaM) site between α and β subunits.[4] | Selective for β1-containing complexes.[3] |
| PF-739 | Direct Activator | Potent, pan-activator of all 12 AMPK heterotrimeric complexes. | Allosteric Drug and Metabolism (ADaM) site. | Pan-activator, but with a slightly higher affinity for β1-containing isoforms. |
| Metformin | Indirect Activator | Inhibits mitochondrial respiratory chain complex I, leading to an increased AMP:ATP ratio. | Does not directly bind to AMPK. | Non-selective. |
| AICAR | Indirect Activator | Metabolized to ZMP, an AMP analog, which mimics the effects of AMP. | Binds to the γ-subunit at the AMP binding sites. | Non-selective. |
Table 2: Potency of AMPK Activators (EC50 Values)
| Molecule | AMPK Isoform | EC50 (µM) | Reference |
| This compound | α1β1γ1 | 0.42 | |
| α2β1γ1 | 0.95 | ||
| α1β2γ1 | 1.1 | ||
| α2β2γ1 | 0.13 | ||
| A-769662 | Rat Liver AMPK (mixture of isoforms) | ~0.116 | |
| PF-739 | α1β1γ1 | 0.00899 | |
| α2β1γ1 | 0.00523 | ||
| α1β2γ1 | 0.126 | ||
| α2β2γ1 | 0.0422 | ||
| Metformin | N/A (Indirect Activator) | N/A | |
| AICAR | N/A (Indirect Activator) | N/A |
Note: EC50 values for Metformin and AICAR are not applicable as they are indirect activators. The effective concentrations in cellular assays are typically in the millimolar range.
Limitations of this compound and Comparator Molecules
A critical aspect of drug development is understanding the limitations of a molecule. While this compound shows promise as a direct AMPK activator, it is important to consider its characteristics in the context of other available tools.
This compound:
-
Limited Publicly Available Data on Off-Target Effects: While the mechanism of this compound is described as a direct AMPK activator, there is a lack of extensive public data on its broader kinome selectivity and potential off-target effects. Further investigation is required to fully characterize its specificity.
-
Modest Fold-Activation: In vitro studies show that this compound increases the activity of AMPK heterotrimers by approximately 1.5 to 1.7-fold. While significant, other direct activators may exhibit more potent activation.
A-769662:
-
β1-Isoform Selectivity: Its selectivity for β1-containing complexes limits its utility in tissues where the β2 subunit is predominant, such as skeletal muscle.
-
Off-Target Effects: A-769662 has been reported to have AMPK-independent effects, including the induction of glucose uptake through a PI3-kinase-dependent pathway in skeletal muscle.
PF-739:
-
Preference for β1-Isoforms: Although considered a pan-activator, PF-739 still exhibits a higher affinity for β1-containing AMPK isoforms. This subtle preference may influence its effects in different tissues.
Metformin:
-
AMPK-Independent Effects: A significant body of evidence demonstrates that metformin exerts numerous effects independently of AMPK activation. This complicates its use as a specific tool for studying AMPK-mediated pathways.
-
Indirect Mechanism: The indirect mechanism of action, which relies on altering the cellular energy state, can have broad and sometimes unpredictable cellular consequences.
AICAR:
-
AMPK-Independent Effects: Similar to metformin, AICAR has been shown to have various AMPK-independent effects, which can confound the interpretation of experimental results.
-
Metabolic Conversion Required: AICAR must be metabolized to ZMP to become active, which can vary between cell types and experimental conditions.
Experimental Protocols
1. In Vitro AMPK Activity Assay (SAMS Peptide Assay)
This assay measures the direct activation of purified AMPK by a test compound.
-
Principle: The assay quantifies the transfer of the γ-phosphate from [γ-³²P]ATP to a specific peptide substrate, the SAMS peptide (HMRSAMSGLHLVKRR), by AMPK.
-
Materials:
-
Purified recombinant AMPK heterotrimers
-
SAMS peptide
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.2 mM AMP)
-
Test compound (e.g., this compound) and controls
-
P81 phosphocellulose paper
-
1% Phosphoric acid
-
Scintillation counter
-
-
Procedure:
-
Prepare the kinase reaction mixture in the assay buffer containing the SAMS peptide and the test compound at various concentrations.
-
Initiate the reaction by adding purified AMPK enzyme.
-
Start the phosphorylation reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers extensively with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity on the P81 papers using a scintillation counter.
-
Calculate the specific activity of AMPK and determine the EC50 of the test compound.
-
2. Cellular AMPK Activation Assay (Western Blot)
This assay determines the activation state of AMPK in cultured cells following treatment with a test compound.
-
Principle: AMPK activation involves the phosphorylation of the α-subunit at Threonine 172 (Thr172). This phosphorylation event can be detected by Western blotting using a phospho-specific antibody. The phosphorylation of a downstream target of AMPK, Acetyl-CoA Carboxylase (ACC) at Serine 79 (Ser79), is also a common marker of AMPK activation.
-
Materials:
-
Cell line of interest (e.g., L6 myotubes, HeLa cells)
-
Cell culture medium and reagents
-
Test compound (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-AMPKα (total), anti-phospho-ACC (Ser79), anti-ACC (total)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
-
-
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat cells with the test compound at various concentrations for a specified duration.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Visualizations
Caption: The AMPK signaling pathway is activated by upstream signals that increase the cellular AMP/ATP ratio, leading to phosphorylation by LKB1 or CaMKKβ. Activated AMPK then modulates downstream metabolic pathways.
Caption: A typical experimental workflow for the discovery and validation of novel AMPK activators, moving from initial high-throughput screening to in vivo efficacy studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. MECHANISM OF ACTION OF A-769662, A VALUABLE TOOL FOR ACTIVATION OF AMP-ACTIVATED PROTEIN KINASE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct small molecule ADaM-site AMPK activators reveal an AMPKγ3-independent mechanism for blood glucose lowering - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for ZLN024: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents like ZLN024 are paramount for ensuring laboratory safety and environmental compliance. This document provides essential logistical information and procedural guidance for the safe disposal of this compound, a potent allosteric activator of AMP-activated protein kinase (AMPK).
This compound is classified as a hazardous substance, being harmful if swallowed, causing skin irritation, serious eye damage, and potential respiratory irritation. Adherence to strict disposal protocols is therefore mandatory.
Summary of this compound Properties
For quick reference, the key quantitative and physical properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 723249-01-2 |
| Molecular Formula | C₁₃H₁₃BrN₂OS |
| Molecular Weight | 325.2 g/mol |
| Appearance | Crystalline solid |
| Solubility | DMF: 30 mg/ml, DMSO: 25 mg/ml, Ethanol: 5 mg/ml, DMF:PBS (pH 7.2) (1:4): 0.2 mg/ml |
Step-by-Step Disposal Protocol for this compound
While the specific disposal instructions from the manufacturer's Safety Data Sheet (SDS) are not fully available, the following procedure is based on best practices for the disposal of hazardous chemical waste with similar properties. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and the complete SDS for this compound before proceeding.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.
-
If handling the powder form, a dust mask or respirator may be necessary to avoid inhalation.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect any unused this compound powder and any materials grossly contaminated with the solid (e.g., weighing paper, contaminated gloves) in a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a compatible material (e.g., polyethylene) and have a secure, tight-fitting lid.
-
-
Liquid Waste:
-
Solutions of this compound should be collected in a separate, labeled hazardous liquid waste container.
-
Do not mix this compound solutions with other incompatible waste streams.
-
-
Sharps Waste:
-
Any sharps (e.g., needles, pipette tips) contaminated with this compound must be disposed of in a designated sharps container.
-
3. Labeling:
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Harmful," "Irritant").
-
Include the date of waste accumulation.
4. Storage:
-
Store the sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.
5. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in regular trash.
This compound and the AMPK Signaling Pathway
This compound functions as an allosteric activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. The following diagram illustrates the simplified AMPK signaling pathway and the role of this compound.
Caption: Simplified AMPK signaling pathway showing activation by upstream signals and allosteric activation by this compound, leading to the inhibition of anabolic pathways and activation of catabolic pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
